Ribociclib
Descripción
Structure
2D Structure
3D Structure
Propiedades
IUPAC Name |
7-cyclopentyl-N,N-dimethyl-2-[(5-piperazin-1-ylpyridin-2-yl)amino]pyrrolo[2,3-d]pyrimidine-6-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N8O/c1-29(2)22(32)19-13-16-14-26-23(28-21(16)31(19)17-5-3-4-6-17)27-20-8-7-18(15-25-20)30-11-9-24-10-12-30/h7-8,13-15,17,24H,3-6,9-12H2,1-2H3,(H,25,26,27,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHXHGRAEPCAFML-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=CC2=CN=C(N=C2N1C3CCCC3)NC4=NC=C(C=C4)N5CCNCC5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30N8O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201021027 | |
| Record name | Ribociclib | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201021027 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
434.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1211441-98-3 | |
| Record name | Ribociclib | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1211441-98-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ribociclib [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1211441983 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ribociclib | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11730 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Ribociclib | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201021027 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-cyclopentyl-N,N-dimethyl-2-{[5-(piperazin-1-yl)pyridin-2-yl]amino}-7H-pyrrolo[2,3-d]pyrimidine-6-carboxamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.234.566 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | RIBOCICLIB | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TK8ERE8P56 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Ribociclib's Core Mechanism of Action in Cell Cycle Regulation: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core mechanism of action of ribociclib, a selective inhibitor of cyclin-dependent kinase 4 and 6 (CDK4/6), in the regulation of the cell cycle. The document details the molecular signaling pathways affected by this compound, presents quantitative data on its inhibitory activity, and outlines key experimental protocols for its study.
Core Mechanism of Action: Inhibition of the G1/S Phase Transition
This compound is an orally bioavailable small molecule that functions as a highly selective inhibitor of CDK4 and CDK6.[1][2] These kinases are pivotal in regulating the cell cycle, specifically the transition from the G1 (pre-DNA synthesis) phase to the S (DNA synthesis) phase.[3][4] In many cancer types, the pathway regulated by CDK4/6 is dysregulated, leading to uncontrolled cellular proliferation.[1][4]
The primary molecular mechanism of this compound involves its binding to the ATP-binding pocket of both CDK4 and CDK6, which prevents the phosphorylation of their key substrate, the retinoblastoma protein (Rb).[5][6] Under normal conditions, in response to mitogenic signals, cyclin D associates with and activates CDK4/6.[1][7] This active complex then phosphorylates Rb.[7] Phosphorylation of Rb leads to its inactivation and the release of the E2 transcription factor (E2F).[1] Once released, E2F activates the transcription of genes essential for the G1 to S phase transition and progression through the cell cycle.[1][8]
By inhibiting CDK4/6, this compound ensures that Rb remains in its active, hypophosphorylated state.[4][5] In this state, Rb sequesters E2F, thereby preventing the transcription of E2F target genes.[5][8] This action effectively blocks the cell cycle at the G1 restriction point, leading to G1 arrest and a halt in tumor cell proliferation.[4][5]
Signaling Pathway of this compound's Action
Quantitative Data on this compound's Inhibitory Activity
The potency and selectivity of this compound have been quantified in various preclinical studies. The following tables summarize key inhibitory concentration (IC50) and binding affinity (Ki) values.
| Target | IC50 (nM) | Reference |
| CDK4/Cyclin D1 | 10 | [2][9] |
| CDK6/Cyclin D3 | 39 | [2][9] |
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| 786-O | Renal Cell Carcinoma | 76 - 280 (range for 7 sensitive lines) | [8][10] |
| ACHN | Renal Cell Carcinoma | 76 - 280 (range for 7 sensitive lines) | [8][10] |
| MDA-MB-453 (AR+) | Triple-Negative Breast Cancer | 49,000 | [11] |
| MDA-MB-468 (AR-) | Triple-Negative Breast Cancer | 72,000 | [11] |
| MDA-MB-231 | Triple-Negative Breast Cancer | 68,000 | [11] |
| BT-549 | Triple-Negative Breast Cancer | 58,000 | [11] |
Key Experimental Protocols
Western Blot Analysis for Rb Phosphorylation
Western blotting is a crucial technique to assess the phosphorylation status of Rb and other downstream targets of the CDK4/6 pathway following this compound treatment.
Methodology:
-
Cell Lysis: Treat cells with the desired concentrations of this compound for a specified duration. Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation.[12]
-
Protein Quantification: Determine the protein concentration of the cell lysates using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). The percentage of the polyacrylamide gel will depend on the molecular weight of the target proteins.[12]
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or polyvinylidene difluoride (PVDF) membrane.[12]
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or 3% bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.[12]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for phosphorylated Rb (e.g., pRb at Ser807/811 and Ser795), total Rb, and a loading control (e.g., β-actin or GAPDH).[8]
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities to determine the relative levels of phosphorylated Rb compared to total Rb and the loading control.
Experimental Workflow: Western Blotting
Cell Cycle Analysis by Flow Cytometry
Flow cytometry with propidium iodide (PI) staining is a standard method to analyze the distribution of cells in different phases of the cell cycle and to quantify the G1 arrest induced by this compound.[13][14]
Methodology:
-
Cell Seeding and Treatment: Seed cells at an appropriate density and treat them with various concentrations of this compound for the desired time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash them with phosphate-buffered saline (PBS).
-
Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently to prevent clumping. Cells can be stored at -20°C for several weeks after fixation.[15]
-
Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing propidium iodide (a fluorescent DNA intercalating agent) and RNase A (to prevent staining of double-stranded RNA).[14][15]
-
Incubation: Incubate the cells in the staining solution in the dark to ensure stoichiometric binding of PI to DNA.[15]
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The fluorescence intensity of PI is directly proportional to the DNA content.
-
Data Analysis: Use cell cycle analysis software to deconvolute the DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[16]
Experimental Workflow: Cell Cycle Analysis
Conclusion
This compound exerts its potent anti-proliferative effects through the selective inhibition of CDK4 and CDK6. This targeted action leads to the maintenance of Rb in its active, tumor-suppressive state, thereby preventing the transcription of genes required for S-phase entry and inducing a G1 cell cycle arrest. The experimental protocols detailed in this guide provide a framework for the continued investigation and characterization of this compound and other CDK4/6 inhibitors in both preclinical and clinical research settings.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Use of Pharmacokinetic and Pharmacodynamic Data to Develop the CDK4/6 Inhibitor this compound for Patients with Advanced Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound (LEE011): mechanism of action and clinical impact of this selective cyclin-dependent kinase 4/6 inhibitor in various solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What is the mechanism of this compound Succinate? [synapse.patsnap.com]
- 5. What is the mechanism of action of this compound Succinate? [synapse.patsnap.com]
- 6. This compound mitigates cisplatin-associated kidney injury through retinoblastoma-1 dependent mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Inhibition of the CDK4/6-Cyclin D-Rb Pathway by this compound Augments Chemotherapy and Immunotherapy in Renal Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The potent and selective cyclin-dependent kinases 4 and 6 inhibitor this compound (LEE011) is a versatile combination partner in preclinical cancer models - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inhibition of the CDK4/6-Cyclin D-Rb Pathway by this compound Augments Chemotherapy and Immunotherapy in Renal Cell Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. dergipark.org.tr [dergipark.org.tr]
- 12. Exploring treatment with this compound alone or in sequence/combination with Everolimus in ER+HER2−Rb wild-type and knock-down in breast cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Flow cytometry with PI staining | Abcam [abcam.com]
- 14. cancer.wisc.edu [cancer.wisc.edu]
- 15. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 16. Flow Cytometry Protocol [sigmaaldrich.com]
Ribociclib's Selectivity and Potency for CDK4 vs. CDK6: A Technical Guide
Introduction
Ribociclib (Kisqali®, formerly LEE011) is an orally bioavailable, selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6).[1][2][3] These kinases are key regulators of the cell cycle, and their dysregulation is a common feature in the uncontrolled proliferation of cancer cells.[4][5] this compound, in combination with endocrine therapy, has become a standard of care for patients with hormone receptor-positive (HR+), human epidermal growth factor receptor 2-negative (HER2-) advanced or metastatic breast cancer.[6][7] This technical guide provides an in-depth analysis of this compound's selectivity and potency for CDK4 versus CDK6, presenting quantitative data, detailing experimental protocols, and illustrating key pathways and workflows.
CDK4/6 Signaling Pathway and this compound's Mechanism of Action
The progression from the G1 (first gap) to the S (synthesis) phase of the cell cycle is a critical checkpoint controlled by the Cyclin D-CDK4/6-Retinoblastoma (Rb) pathway.[3][8] In response to mitogenic signals, D-type cyclins bind to and activate CDK4 and CDK6.[3][8] This active complex then phosphorylates the retinoblastoma protein (pRb), leading to its inactivation.[1][4] Phosphorylated pRb releases the E2F transcription factor, which in turn activates the transcription of genes necessary for the G1 to S phase transition, thereby committing the cell to division.[3][5][8]
This compound exerts its therapeutic effect by selectively inhibiting CDK4 and CDK6.[1][4] By binding to the ATP-pocket of these kinases, this compound prevents the phosphorylation of pRb, maintaining it in its active, hypophosphorylated state.[4][5] This keeps E2F sequestered, blocking the transcription of S-phase genes and resulting in a G1 cell cycle arrest.[1][4][5] This ultimately inhibits tumor cell proliferation.[4]
Caption: this compound inhibits the Cyclin D-CDK4/6 complex, preventing pRb phosphorylation and halting cell cycle progression.
Quantitative Analysis: CDK4 vs. CDK6 Potency and Selectivity
This compound exhibits a higher potency for CDK4 than for CDK6 in biochemical assays. This selectivity is also observed in cellular contexts, where this compound is more active in CDK4-dependent cell lines. The following tables summarize the half-maximal inhibitory concentration (IC50) values for this compound and other CDK4/6 inhibitors.
Table 1: Biochemical Potency of CDK4/6 Inhibitors
| Compound | Target | IC50 (nM) | Reference(s) |
| This compound | CDK4/Cyclin D1 | 10 | [7][9][10][11] |
| CDK6/Cyclin D3 | 39 | [7][9][10][11] | |
| Palbociclib | CDK4/Cyclin D1 | 11 | [10] |
| CDK6/Cyclin D2 | 16 | [10] | |
| Abemaciclib | CDK4/Cyclin D1 | 2 | [10] |
| CDK6/Cyclin D3 | 10 | [10] |
Note: IC50 values can vary depending on the specific assay conditions.
Table 2: Cellular Selectivity of this compound
| Assay Type | CDK4 vs. CDK6 Selectivity Ratio | Reference(s) |
| Biochemical Assay | 5-fold (higher affinity for CDK4) | [12] |
| Cellular Assay | 8-fold (more potent in CDK4-dependent cells) | [9][12] |
In a comparative study, this compound demonstrated greater activity in CDK4-dependent cell lines compared to CDK6-dependent ones, a more pronounced difference than observed in biochemical assays.[9] Palbociclib, in contrast, showed similar activity in both cell types, while Abemaciclib also displayed greater potency in CDK4-dependent cells.[9][13]
Experimental Protocols
The determination of CDK inhibitor selectivity and potency relies on a combination of biochemical and cell-based assays.
Biochemical Assays
1. Kinase Activity Assays: These assays directly measure the enzymatic activity of purified CDK4/cyclin D and CDK6/cyclin D complexes.
-
Principle: The assay quantifies the transfer of a phosphate group from ATP to a substrate (e.g., a synthetic peptide or the Rb protein). The inhibitor's potency is determined by its ability to reduce this phosphorylation.
-
Methodology:
-
Recombinant human CDK4/Cyclin D1 or CDK6/Cyclin D3 enzymes are incubated with a substrate and ATP.
-
Serial dilutions of the inhibitor (e.g., this compound) are added to the reaction.
-
The reaction is allowed to proceed for a set time at a specific temperature.
-
The amount of phosphorylated substrate is quantified. This can be done using various methods, such as radioactivity (if using ³²P-ATP), fluorescence, or luminescence-based ATP detection (measuring ATP depletion).
-
IC50 values are calculated by plotting the percentage of inhibition against the inhibitor concentration.
-
2. Kinase Binding Assays (e.g., KINOMEscan™): These assays measure the binding affinity of an inhibitor to a large panel of kinases.
-
Principle: This competition binding assay determines the ability of a test compound to displace a ligand from the active site of a kinase.
-
Methodology:
-
A large library of human kinases, each tagged with DNA, is used.
-
The kinases are immobilized on a solid support.
-
An active-site directed ligand is added, which binds to the kinases.
-
The test inhibitor is added at various concentrations, competing with the ligand for binding to the kinase active site.
-
The amount of kinase bound to the solid support is quantified using quantitative PCR of the DNA tag. A lower amount of bound kinase indicates stronger competition from the inhibitor.
-
This method provides a broad overview of an inhibitor's selectivity across the kinome.[13][14]
-
Cell-Based Assays
1. Cell Proliferation Assays: These assays measure the effect of the inhibitor on the growth of cancer cell lines.
-
Principle: The rate of cell proliferation is assessed after treatment with the inhibitor. Different cell lines that are known to be primarily dependent on either CDK4 or CDK6 for their proliferation are used to determine cellular selectivity.[9][13]
-
Methodology (Example using CyQuant® Assay):
-
Cancer cell lines (e.g., CDK4-dependent and CDK6-dependent lines) are seeded in multi-well plates.
-
After allowing the cells to adhere, they are treated with a range of concentrations of the inhibitor.
-
The cells are incubated for a period of time (e.g., 72 hours).
-
The CyQuant® GR dye, which fluoresces upon binding to cellular nucleic acids, is added.
-
The fluorescence intensity, which is proportional to the number of cells, is measured using a plate reader.
-
The IC50 values are determined by analyzing the dose-response curves.[9]
-
-
Important Consideration: It has been noted that assays measuring metabolic activity (like those based on ATP levels, e.g., CellTiter-Glo®) can sometimes underestimate the effects of CDK4/6 inhibition. This is because cells arrested in G1 can increase in size and metabolic activity, masking the anti-proliferative effect. Therefore, assays that more directly measure cell number (based on DNA content like CyQuant or direct cell counting) are often preferred.[14][15][16][17]
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. What is the mechanism of this compound Succinate? [synapse.patsnap.com]
- 5. What is the mechanism of action of this compound Succinate? [synapse.patsnap.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. This compound (LEE011): mechanism of action and clinical impact of this selective cyclin-dependent kinase 4/6 inhibitor in various solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The potent and selective cyclin-dependent kinases 4 and 6 inhibitor this compound (LEE011) is a versatile combination partner in preclinical cancer models - PMC [pmc.ncbi.nlm.nih.gov]
- 10. CDK4/6 Inhibitors in Breast Cancer Treatment: Potential Interactions with Drug, Gene, and Pathophysiological Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. selleckchem.com [selleckchem.com]
- 12. PK/PD Data | mBC | KISQALI® (this compound) | HCP [kisqali-hcp.com]
- 13. aacrjournals.org [aacrjournals.org]
- 14. Pre-clinical Selectivity Profile of the CDK4/6 Inhibitor this compound Compared With That of Palbociclib and Abemaciclib - OAK Open Access Archive [oak.novartis.com]
- 15. biorxiv.org [biorxiv.org]
- 16. biorxiv.org [biorxiv.org]
- 17. researchgate.net [researchgate.net]
Ribociclib-Induced G1 Arrest: A Molecular Pathway Deep Dive
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide elucidates the core molecular pathway of Ribociclib-induced G1 cell cycle arrest. This compound, a selective inhibitor of Cyclin-Dependent Kinase 4 and 6 (CDK4/6), represents a significant therapeutic advancement in the treatment of certain cancers, particularly hormone receptor-positive (HR+), human epidermal growth factor receptor 2-negative (HER2-) advanced or metastatic breast cancer.[1][2] This document provides a detailed overview of its mechanism of action, quantitative data on its cellular effects, comprehensive experimental protocols for key assays, and visual representations of the involved signaling pathways and workflows.
The Core Mechanism: Targeting the Cell Cycle Engine
The cell cycle is a tightly regulated process that governs cell proliferation. The transition from the G1 phase (growth) to the S phase (DNA synthesis) is a critical checkpoint, often dysregulated in cancer, leading to uncontrolled cell division.[2] This transition is primarily driven by the activity of CDK4 and CDK6.
In response to mitogenic signals, D-type cyclins are synthesized and form complexes with CDK4 and CDK6.[3] These active Cyclin D-CDK4/6 complexes then phosphorylate the Retinoblastoma protein (Rb).[4] In its hypophosphorylated state, Rb binds to and sequesters the E2F family of transcription factors, effectively blocking the expression of genes required for S-phase entry. Phosphorylation of Rb by CDK4/6 causes a conformational change, leading to the release of E2F.[4] Liberated E2F then activates the transcription of target genes, such as those encoding Cyclin E, which in turn activates CDK2 to further drive the cell into S phase, thus committing the cell to another round of division.[2]
This compound functions as a potent and selective inhibitor of CDK4 and CDK6.[4][5] By binding to the ATP-binding pocket of these kinases, this compound prevents the phosphorylation of Rb.[3] This maintains Rb in its active, hypophosphorylated state, where it remains bound to E2F, thereby preventing the transcription of S-phase-promoting genes and resulting in a G1 cell cycle arrest.[1][6]
Quantitative Effects of this compound
The efficacy of this compound in inducing G1 arrest and inhibiting cell proliferation has been quantified across various cancer cell lines. The half-maximal inhibitory concentration (IC50) values and the impact on cell cycle distribution are key metrics to assess its potency and mechanism.
Inhibitory Concentration (IC50) of this compound
The IC50 value represents the concentration of a drug that is required for 50% inhibition of a specific biological or biochemical function. For this compound, this is typically measured in terms of cell proliferation or kinase activity.
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| MCF-7 | Breast Cancer (ER+) | 6 (72h) | [7] |
| T-47D | Breast Cancer (ER+) | 110 (proliferation) | [8] |
| MDA-MB-231 | Breast Cancer (TNBC) | 69,500 (72h) | [9] |
| BT-549 | Breast Cancer (TNBC) | 3,200 (48h) | [7] |
| 786-O | Renal Cell Carcinoma | 76 - 280 (proliferation) | [1] |
| ACHN | Renal Cell Carcinoma | 76 - 280 (proliferation) | [1] |
| C33A | Cervical Cancer | Dose-dependent inhibition | [6] |
| Neuroblastoma cell lines (average) | Neuroblastoma | 307 (cytostasis) | [5] |
Note: IC50 values can vary depending on the assay conditions, including incubation time and the specific endpoint measured.
Cell Cycle Distribution Analysis
Treatment with this compound leads to a significant accumulation of cells in the G0/G1 phase of the cell cycle, with a corresponding decrease in the S and G2/M phases.
| Cell Line | Treatment | % G0/G1 | % S | % G2/M | Reference |
| MCF-7 | Control | 61% | - | 12% | [7] |
| This compound | 88% | - | - | [7] | |
| MDA-MB-231 | Control | - | - | - | [9] |
| This compound (2.5 µM, 72h) | +11.58% | -9.4% | -1.13% | [9] | |
| This compound (5.0 µM, 72h) | +17.96% | -12.72% | -5.72% | [9] | |
| This compound (10.0 µM, 72h) | +26.24% | -16.53% | -9.56% | [9] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the molecular effects of this compound.
Western Blotting for Phosphorylated Rb
This protocol details the detection of phosphorylated Retinoblastoma protein (pRb) at key CDK4/6-specific sites (e.g., Ser780, Ser807/811) to confirm the inhibitory effect of this compound.
Materials:
-
Cells treated with this compound or vehicle control (DMSO).
-
Cold Lysis Buffer (e.g., 50 mM Tris-HCl, pH 7.2, 250 mM NaCl, 0.1% NP-40, 2 mM EDTA, 10% glycerol) with protease and phosphatase inhibitors.[10]
-
Laemmli sample buffer.
-
SDS-polyacrylamide gels.
-
PVDF membrane.
-
Transfer buffer (25 mM Tris, 190 mM glycine, 20% MeOH).[10]
-
Blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBS-T).
-
Primary antibodies:
-
HRP-conjugated secondary antibody (e.g., anti-rabbit IgG, anti-mouse IgG).
-
Chemiluminescence reagent.
-
X-ray film or digital imaging system.
Procedure:
-
Cell Lysis: Wash treated cells with ice-cold PBS. Lyse cells in cold Lysis Buffer on ice for 30 minutes with rotation.[10]
-
Protein Quantification: Centrifuge lysates to pellet cell debris. Determine the protein concentration of the supernatant using a BCA or Bradford assay.
-
Sample Preparation: Mix equal amounts of protein with Laemmli sample buffer and boil for 5 minutes.
-
SDS-PAGE: Load samples onto an SDS-polyacrylamide gel and run electrophoresis to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.[10]
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature or overnight at 4°C to prevent non-specific antibody binding.[10]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 5-10 minutes each with TBS-T.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.[10]
-
Washing: Repeat the washing steps as in step 8.
-
Detection: Incubate the membrane with a chemiluminescence reagent and expose it to X-ray film or a digital imager to visualize the protein bands.[10]
Cell Cycle Analysis by Flow Cytometry with Propidium Iodide
This protocol describes how to quantify the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M) following this compound treatment using propidium iodide (PI) staining and flow cytometry.
Materials:
-
Cells treated with this compound or vehicle control.
-
Phosphate-Buffered Saline (PBS).
-
Ice-cold 70% ethanol.
-
PI staining solution (e.g., 50 µg/mL Propidium Iodide, 100 µg/mL RNase A, and 0.1% Triton X-100 in PBS).
-
Flow cytometer.
Procedure:
-
Cell Harvesting: Harvest cells (including any floating cells) and wash with PBS.
-
Fixation: Resuspend the cell pellet in a small volume of PBS. While gently vortexing, add ice-cold 70% ethanol dropwise to a final concentration of 70%.
-
Incubation: Incubate the cells on ice for at least 30 minutes (or store at -20°C for longer periods).
-
Washing: Centrifuge the fixed cells and wash twice with PBS to remove the ethanol.
-
Staining: Resuspend the cell pellet in the PI staining solution.
-
Incubation: Incubate the cells in the dark for 30 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells on a flow cytometer. The DNA content is measured by the fluorescence intensity of the PI, allowing for the discrimination of cells in G0/G1 (2n DNA content), S (between 2n and 4n DNA content), and G2/M (4n DNA content) phases.
In Vitro CDK4/6 Kinase Assay (ADP-Glo™ Assay)
This protocol outlines a method to determine the in vitro inhibitory activity of this compound against CDK4/cyclin D1 and CDK6/cyclin D3 using the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced in the kinase reaction.
Materials:
-
Active CDK4/Cyclin D1 or CDK6/Cyclin D3 enzyme.
-
Kinase Assay Buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50μM DTT).[12]
-
Substrate (e.g., Rb protein or a specific peptide substrate).
-
ATP.
-
This compound (or other test inhibitors) at various concentrations.
-
ADP-Glo™ Kinase Assay Kit (Promega), which includes ADP-Glo™ Reagent and Kinase Detection Reagent.
-
384-well opaque plates.
-
Luminometer.
Procedure:
-
Reagent Preparation: Prepare serial dilutions of this compound in the appropriate buffer. Prepare a master mix containing the kinase substrate and ATP in the kinase assay buffer.
-
Kinase Reaction Setup: In a 384-well plate, add the diluted this compound or vehicle control. Add the active CDK4/Cyclin D1 or CDK6/Cyclin D3 enzyme to the wells.
-
Initiate Reaction: Start the kinase reaction by adding the substrate/ATP master mix to each well.
-
Incubation: Incubate the plate at 30°C or room temperature for a specified time (e.g., 60 minutes).[12]
-
Terminate Reaction and Deplete ATP: Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete any remaining ATP. Incubate for 40 minutes at room temperature.[12]
-
ADP to ATP Conversion and Detection: Add Kinase Detection Reagent to convert the ADP generated in the kinase reaction to ATP. This newly synthesized ATP is then used by luciferase to generate a luminescent signal. Incubate for 30-60 minutes at room temperature.[1]
-
Measure Luminescence: Read the luminescence signal using a plate-reading luminometer. The signal intensity is proportional to the amount of ADP produced and thus to the kinase activity.
-
Data Analysis: Plot the luminescence signal against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value of this compound.
Visualizing the Molecular Pathway and Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathway and experimental workflows described in this guide.
Figure 1: Molecular pathway of this compound-induced G1 arrest.
References
- 1. promega.com [promega.com]
- 2. The potent and selective cyclin-dependent kinases 4 and 6 inhibitor this compound (LEE011) is a versatile combination partner in preclinical cancer models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Facebook [cancer.gov]
- 4. Inhibiting CDK4/6 in Breast Cancer with Palbociclib, this compound, and Abemaciclib: Similarities and Differences - PMC [pmc.ncbi.nlm.nih.gov]
- 5. reactionbiology.com [reactionbiology.com]
- 6. carnabio.com [carnabio.com]
- 7. cdn1.sinobiological.com [cdn1.sinobiological.com]
- 8. tandfonline.com [tandfonline.com]
- 9. cdn1.sinobiological.com [cdn1.sinobiological.com]
- 10. bpsbioscience.com [bpsbioscience.com]
- 11. en.ice-biosci.com [en.ice-biosci.com]
- 12. promega.com [promega.com]
The Gatekeeper's Role: Retinoblastoma Protein as a Pivotal Determinator of Ribociclib Sensitivity
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
The cyclin-dependent kinase 4 and 6 (CDK4/6) inhibitors have revolutionized the treatment landscape for hormone receptor-positive (HR+) breast cancer. Ribociclib, a potent and selective CDK4/6 inhibitor, has demonstrated significant efficacy in clinical trials. The therapeutic success of this compound is intrinsically linked to the functional status of the retinoblastoma (Rb) tumor suppressor protein. This technical guide provides a comprehensive overview of the critical role of Rb in mediating this compound sensitivity. We delve into the molecular mechanisms of the CDK4/6-Rb signaling pathway, present quantitative data correlating Rb status with this compound efficacy, and provide detailed experimental protocols for assessing Rb function and drug sensitivity. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals working to advance our understanding and application of CDK4/6 inhibitors.
Introduction: The CDK4/6-Rb Axis - A Central Regulator of the Cell Cycle
The retinoblastoma protein (Rb) is a cornerstone of cell cycle regulation, acting as a critical tumor suppressor.[1] In its active, hypophosphorylated state, Rb binds to and sequesters the E2F family of transcription factors, thereby preventing the expression of genes required for the transition from the G1 to the S phase of the cell cycle.[2][3] The phosphorylation and subsequent inactivation of Rb are primarily mediated by the cyclin D-CDK4/6 complex.[4] In many cancers, aberrant signaling pathways lead to the constitutive activation of CDK4/6, resulting in the hyperphosphorylation and inactivation of Rb. This functional loss of Rb unleashes E2F, driving uncontrolled cell proliferation.[1]
This compound is a small molecule inhibitor that specifically targets CDK4 and CDK6.[2][5] By binding to the ATP-binding pocket of these kinases, this compound prevents the phosphorylation of Rb.[2][5] This action maintains Rb in its active, growth-suppressive state, leading to a G1 cell cycle arrest and a halt in tumor cell proliferation.[6][7] Consequently, the presence of a functional Rb protein is a fundamental prerequisite for this compound's mechanism of action and a key determinant of therapeutic response.[7][8]
Data Presentation: Quantitative Correlation of Rb Status and this compound Sensitivity
The functional status of the Rb protein is a critical biomarker for predicting sensitivity to this compound. Preclinical and clinical studies have consistently demonstrated that cancer cells and tumors with intact Rb are more susceptible to the anti-proliferative effects of this compound, while those with loss or inactivation of Rb exhibit resistance.
Table 1: In Vitro Sensitivity of Cancer Cell Lines to this compound based on Rb Status
This table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in various cancer cell lines, highlighting the difference in sensitivity between Rb-positive and Rb-negative cells.
| Cell Line | Cancer Type | Rb Status | This compound IC50 (µM) | Reference |
| MDA-MB-453 | Triple-Negative Breast Cancer | Proficient (AR+) | 49.0 ± 0.6 | [8] |
| MDA-MB-231 | Triple-Negative Breast Cancer | Proficient (AR-) | 71.0 ± 1.4 | [8] |
| MDA-MB-468 | Triple-Negative Breast Cancer | Negative (AR-) | 72.0 ± 3.6 | [8] |
| 786-O | Renal Cell Carcinoma | - | 0.076 | [9] |
| ACHN | Renal Cell Carcinoma | - | 0.280 | [9] |
Table 2: Clinical Efficacy of this compound in HR+/HER2- Advanced Breast Cancer (MONALEESA Trials)
This table presents progression-free survival (PFS) data from the pivotal MONALEESA clinical trials, which evaluated the efficacy of this compound in combination with endocrine therapy. While these trials did not exclusively stratify patients by Rb mutational status, the overwhelming majority of HR+ breast cancers are Rb-proficient, and the observed clinical benefit underscores the importance of a functional CDK4/6-Rb pathway.
| Trial | Treatment Arm | Median Progression-Free Survival (months) | Hazard Ratio (95% CI) | Reference |
| MONALEESA-2 | This compound + Letrozole | Not Reached | 0.56 (0.43-0.72) | [10][11] |
| Placebo + Letrozole | 14.7 | [10][11] | ||
| MONALEESA-7 | This compound + Endocrine Therapy | 23.8 | 0.55 (0.44-0.69) | [12][13] |
| Placebo + Endocrine Therapy | 13.0 | [12][13] |
Experimental Protocols
Accurate assessment of Rb status and this compound sensitivity is crucial for both preclinical research and clinical decision-making. The following section provides detailed methodologies for key experiments.
Western Blot Analysis for Total and Phosphorylated Rb
Western blotting is a fundamental technique to assess the expression levels of total Rb and its phosphorylation status, which is indicative of CDK4/6 activity.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies:
-
Rabbit anti-total Rb antibody
-
Rabbit anti-phospho-Rb (e.g., Ser807/811) antibody
-
-
HRP-conjugated secondary antibody (anti-rabbit IgG)
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Lysis:
-
Treat cells with this compound or vehicle control for the desired time.
-
Wash cells with ice-cold PBS and lyse with lysis buffer on ice.
-
Scrape cells and collect the lysate.
-
Clarify the lysate by centrifugation.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (total Rb or phospho-Rb) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Incubate the membrane with ECL substrate.
-
Visualize the protein bands using an imaging system.
-
Quantify band intensities and normalize phospho-Rb levels to total Rb.
-
Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is used as a measure of cell viability and proliferation. It is commonly used to determine the IC50 of a drug.
Materials:
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Plate reader
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined optimal density.
-
Allow cells to adhere overnight.
-
-
Drug Treatment:
-
Treat cells with a serial dilution of this compound for 24, 48, or 72 hours. Include a vehicle control.
-
-
MTT Addition:
-
Add MTT solution to each well (typically 10% of the culture volume).
-
Incubate for 2-4 hours at 37°C until intracellular purple formazan crystals are visible.
-
-
Solubilization:
-
Remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the IC50 value of this compound by plotting cell viability against the log of the drug concentration and fitting the data to a dose-response curve.[14]
-
Cell Cycle Analysis by Flow Cytometry
Flow cytometry with propidium iodide (PI) staining is used to analyze the distribution of cells in different phases of the cell cycle (G1, S, and G2/M). Treatment with this compound is expected to cause an accumulation of cells in the G1 phase.[15][16]
Materials:
-
Cell culture plates
-
Trypsin-EDTA
-
Ice-cold PBS
-
70% ethanol (ice-cold)
-
PI staining solution (containing propidium iodide and RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment and Harvesting:
-
Treat cells with this compound or vehicle control for the desired time.
-
Harvest cells by trypsinization and wash with ice-cold PBS.
-
-
Fixation:
-
Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing gently.
-
Incubate on ice or at -20°C for at least 30 minutes.
-
-
Staining:
-
Wash the fixed cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate in the dark at room temperature for 15-30 minutes.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer, acquiring data for at least 10,000 events per sample.
-
-
Data Analysis:
-
Use cell cycle analysis software to deconvolute the DNA content histograms and determine the percentage of cells in G1, S, and G2/M phases.[17]
-
Mandatory Visualizations
Signaling Pathway
Caption: The CDK4/6-Rb signaling pathway and the mechanism of action of this compound.
Experimental Workflows
Caption: Workflow for Western Blot analysis of Rb and phospho-Rb.
Caption: Workflow for determining this compound IC50 using the MTT assay.
Caption: Workflow for cell cycle analysis by flow cytometry.
Conclusion and Future Directions
The retinoblastoma protein stands as a critical gatekeeper in the context of this compound therapy. Its functional status is a primary determinant of sensitivity, with a functional Rb pathway being essential for the drug's anti-proliferative effects. The loss or inactivation of Rb represents a key mechanism of both intrinsic and acquired resistance to this compound and other CDK4/6 inhibitors.[18]
For researchers and drug development professionals, a thorough understanding of the CDK4/6-Rb axis is paramount. The experimental protocols detailed in this guide provide a robust framework for assessing Rb status and this compound sensitivity in preclinical models. Future research should continue to focus on identifying reliable biomarkers to predict response and resistance to CDK4/6 inhibitors, with the goal of personalizing treatment strategies and overcoming therapeutic challenges. Further investigation into the mechanisms of Rb-independent resistance and the development of novel therapeutic combinations to overcome such resistance are critical areas for future exploration.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. Detection of Retinoblastoma Protein Phosphorylation by Immunoblot Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ohiostate.elsevierpure.com [ohiostate.elsevierpure.com]
- 6. Use of Pharmacokinetic and Pharmacodynamic Data to Develop the CDK4/6 Inhibitor this compound for Patients with Advanced Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The potent and selective cyclin-dependent kinases 4 and 6 inhibitor this compound (LEE011) is a versatile combination partner in preclinical cancer models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. dergipark.org.tr [dergipark.org.tr]
- 9. Inhibition of the CDK4/6-Cyclin D-Rb Pathway by this compound Augments Chemotherapy and Immunotherapy in Renal Cell Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Combination Therapy with this compound Improves Progression-Free Survival in Advanced Breast Cancer | MDedge [mdedge.com]
- 11. This compound increases progression-free survival in breast cancer | CareAcross [careacross.com]
- 12. This compound extends survival in pre-menopausal patients with metastatic breast cancer | MD Anderson Cancer Center [mdanderson.org]
- 13. Updated Overall Survival of this compound plus Endocrine Therapy versus Endocrine Therapy Alone in Pre- and Perimenopausal Patients with HR+/HER2− Advanced Breast Cancer in MONALEESA-7: A Phase III Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mesoscale.com [mesoscale.com]
- 15. Flow cytometry with PI staining | Abcam [abcam.com]
- 16. researchgate.net [researchgate.net]
- 17. In silico and in vitro metabolism of this compound: a mass spectrometric approach to bioactivation pathway elucidation and metabolite profiling - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 18. targetedonc.com [targetedonc.com]
The Pharmacodynamics of Ribociclib in Patient-Derived Xenograft Models: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the pharmacodynamics of Ribociclib, a selective cyclin-dependent kinase 4 and 6 (CDK4/6) inhibitor, in patient-derived xenograft (PDX) models. This document details the underlying mechanism of action, experimental protocols for in vivo studies, and quantitative data on the anti-tumor efficacy of this compound as a monotherapy and in combination with other targeted agents.
Core Mechanism of Action
This compound is an orally bioavailable small-molecule inhibitor that selectively targets CDK4 and CDK6.[1] In many cancer types, the cyclin D-CDK4/6-retinoblastoma (Rb) pathway is dysregulated, leading to uncontrolled cell proliferation.[2] this compound functions by binding to the ATP-binding pocket of CDK4 and CDK6, inhibiting their kinase activity. This action prevents the phosphorylation of the retinoblastoma protein (pRb).[1][2] Hypophosphorylated Rb remains active and binds to the E2F transcription factor, thereby preventing the transcription of genes required for the G1 to S phase transition in the cell cycle and inducing G1 arrest.[1][2] The efficacy of this compound is dependent on the presence of a functional Rb protein.
dot
Experimental Protocols for Patient-Derived Xenograft (PDX) Studies
The use of PDX models, which involve the implantation of patient tumor tissue into immunodeficient mice, offers a clinically relevant platform for evaluating the efficacy of anti-cancer agents. These models have been shown to retain the histopathological and genetic characteristics of the original patient tumor.
Establishment of Patient-Derived Xenografts
-
Tissue Acquisition: Fresh tumor tissue is obtained from patients, typically from surgical resection or biopsy, under sterile conditions.
-
Implantation: The tumor tissue is fragmented into small pieces (e.g., 3-5 mm³) and implanted subcutaneously into the flank of immunodeficient mice (e.g., NOD/SCID or NSG mice).
-
Tumor Growth and Passaging: Tumors are allowed to grow to a specified size (e.g., 1000-1500 mm³). The tumors are then harvested, and fragments are serially passaged into new cohorts of mice for expansion and establishment of the PDX line.
dot```dot digraph "PDX_Establishment_Workflow" { graph [fontname="Arial", fontsize=10]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", color="#202124", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
"Patient_Tumor" [label="Patient Tumor\n(Surgical Resection/Biopsy)", fillcolor="#FFFFFF"]; "Tumor_Fragmentation" [label="Tumor Fragmentation\n(3-5 mm³ pieces)"]; "Implantation" [label="Subcutaneous Implantation\n(Immunodeficient Mice)"]; "Tumor_Growth" [label="Tumor Growth Monitoring\n(to ~1000-1500 mm³)"]; "Harvesting" [label="Tumor Harvesting"]; "Passaging" [label="Serial Passaging\n(Expansion of PDX line)"];
"Patient_Tumor" -> "Tumor_Fragmentation" [label="Sterile\nconditions"]; "Tumor_Fragmentation" -> "Implantation"; "Implantation" -> "Tumor_Growth"; "Tumor_Growth" -> "Harvesting"; "Harvesting" -> "Passaging"; }
Conclusion
Patient-derived xenograft models are invaluable tools for the preclinical evaluation of targeted therapies like this compound. The data generated from these models demonstrate that this compound effectively inhibits the CDK4/6-Rb pathway, leading to decreased cell proliferation and tumor growth inhibition. Furthermore, PDX studies have highlighted the potential for synergistic anti-tumor activity when this compound is combined with other targeted agents, such as PI3K inhibitors. This in-depth guide provides researchers and drug development professionals with a foundational understanding of the pharmacodynamics of this compound in clinically relevant preclinical models, offering insights into experimental design and endpoint analysis for future studies in this domain.
References
- 1. Preclinical evaluation of this compound and its synergistic effect in combination with alpelisib in non-keratinizing nasopharyngeal carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Preclinical evaluation of this compound and its synergistic effect in combination with alpelisib in non-keratinizing nasopharyngeal carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
Investigating Ribociclib's Effect on the Cyclin D-CDK4/6-p16-Rb Pathway: A Technical Guide
Affiliation: Google Research
Abstract
The Cyclin D-CDK4/6-p16-Rb pathway is a critical regulator of the G1-S phase transition in the cell cycle, and its dysregulation is a hallmark of many cancers.[1] Ribociclib (LEE011) is a highly selective, orally bioavailable small-molecule inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6).[1] By targeting CDK4/6, this compound restores cell cycle control, prevents cancer cell proliferation, and induces a state of G1 arrest.[2][3] This technical guide provides an in-depth examination of this compound's mechanism of action, presenting quantitative data on its efficacy, detailed protocols for key experimental assessments, and visualizations of the core signaling pathway and experimental workflows. This document is intended for researchers, scientists, and drug development professionals engaged in oncology and cell cycle research.
The Cyclin D-CDK4/6-p16-Rb Signaling Pathway
The progression of cells from the G1 (pre-DNA synthesis) to the S (DNA synthesis) phase is a tightly controlled process governed by the retinoblastoma protein (Rb). In response to mitogenic signals, D-type cyclins are synthesized and form active complexes with their kinase partners, CDK4 and CDK6.[4] These complexes then phosphorylate Rb.[5] Phosphorylation inactivates Rb, causing it to release the E2F transcription factor, which in turn activates the transcription of genes required for S-phase entry.[1][6] This process is negatively regulated by endogenous inhibitors such as p16 (encoded by the CDKN2A gene), which binds to CDK4/6 and prevents the formation of the active cyclin D complex.[3] In many cancers, this pathway is hyperactivated, leading to uncontrolled cell proliferation.
Mechanism of Action of this compound
This compound functions as a competitive inhibitor of the ATP-binding pocket of both CDK4 and CDK6.[2][7] This binding prevents the CDK4/6-Cyclin D complex from phosphorylating its primary substrate, the Rb protein.[3] As a result, Rb remains in its active, hypophosphorylated state, where it continues to bind and sequester the E2F family of transcription factors.[1] This prevents the expression of E2F target genes, such as those encoding Cyclin E, which are essential for DNA replication and cell cycle progression.[6] The ultimate outcome of this inhibition is a durable arrest of the cell cycle in the G1 phase, thereby suppressing tumor cell proliferation.[2][3] The efficacy of this compound is dependent on the presence of a functional Rb protein.[1]
Quantitative Data on this compound's Efficacy
The potency of this compound has been quantified in numerous preclinical models. Its inhibitory activity is typically measured by its half-maximal inhibitory concentration (IC50).
Table 1: In Vitro Inhibitory Activity of this compound
| Target/Cell Line Context | IC50 Value | Reference |
|---|---|---|
| CDK4/Cyclin D1 (Biochemical Assay) | 0.01 µM (10 nM) | [2][7] |
| CDK6/Cyclin D3 (Biochemical Assay) | 0.039 µM (39 nM) | [2][7] |
| Renal Cell Carcinoma (RCC) Cell Lines | 76 nM - 280 nM | [8] |
| CDK4-Dependent Cell Lines (Average) | 0.078 µM (78 nM) | [3] |
| CDK6-Dependent Cell Lines (Average) | 0.621 µM (621 nM) |[3] |
Table 2: In Vivo Antitumor Efficacy of this compound (JeKo-1 Mantle Cell Lymphoma Xenograft Model)
| Daily Oral Dose | Outcome | Reference |
|---|---|---|
| 30 mg/kg | 56% Tumor Growth Inhibition (TGI) | [3] |
| 75 mg/kg | Complete Tumor Regression | [3] |
| 150 mg/kg | Complete Tumor Regression |[3] |
Key Experimental Protocols
Investigating the effects of this compound on the Rb pathway involves a series of standard and specialized molecular and cellular biology techniques.
Western Blotting for Rb Phosphorylation
This technique is used to quantify the levels of total and phosphorylated Rb protein, providing direct evidence of this compound's target engagement.
-
Cell Lysis: Treat cells with the desired concentration of this compound for a specified time (e.g., 24 hours). Wash cells with ice-cold PBS and lyse on ice for 10 minutes in NP40 buffer (50mM Tris pH 7.5, 1% NP40, 150mM NaCl, 10% Glycerol, 1mM EDTA) supplemented with protease and phosphatase inhibitors.[1]
-
Protein Quantification: Centrifuge lysates at 15,000 rpm for 10 minutes to pellet debris. Determine the protein concentration of the supernatant using a BCA protein assay.[5]
-
SDS-PAGE and Transfer: Denature 20-40 µg of protein lysate per lane and separate on a 4-20% polyacrylamide gel. Transfer proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies overnight at 4°C. Recommended primary antibodies include:
-
Detection: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
Cell Cycle Analysis via Flow Cytometry
This method quantifies the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M) based on DNA content.
-
Cell Treatment and Harvest: Plate cells and treat with this compound (e.g., 500-1000 nM) for 24 hours.[10] Harvest cells, including any floating cells, by trypsinization and centrifugation.
-
Fixation: Wash the cell pellet with PBS. Resuspend the pellet and add cold 70% ethanol dropwise while vortexing to prevent clumping. Fix the cells for at least 2 hours at -20°C.[11]
-
Staining: Centrifuge the fixed cells to remove ethanol and wash with PBS. Resuspend the cell pellet in a staining buffer containing Propidium Iodide (PI, 50 µg/mL) and RNase A (100 µg/mL) in PBS.[11] The RNase A is crucial as PI can also bind to double-stranded RNA.
-
Analysis: Incubate the cells in the dark at room temperature for 20-30 minutes. Analyze the samples on a flow cytometer, measuring the fluorescence intensity of the PI signal. The resulting histogram will show distinct peaks corresponding to the G0/G1, S, and G2/M phases.[12]
Cell Proliferation (MTT/SRB) Assay
These colorimetric assays are used to measure cell viability and proliferation to determine the IC50 of this compound.
-
Cell Plating and Treatment: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 1,000-100,000 cells/well) and allow them to adhere overnight. Treat cells with a serial dilution of this compound for a set period (e.g., 72 hours).[13]
-
MTT Assay Protocol:
-
Add 10 µL of MTT reagent (5 mg/mL) to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Add 100 µL of a detergent reagent (e.g., 20% SDS in 50% dimethylformamide) to solubilize the formazan crystals.[14]
-
Leave at room temperature in the dark for at least 2 hours.
-
-
SRB Assay Protocol:
-
Fix cells by adding cold 10% trichloroacetic acid (TCA) and incubating for 1 hour at 4°C.
-
Wash plates with water and air dry. Stain with 0.4% SRB in 1% acetic acid for 30 minutes.
-
Wash with 1% acetic acid to remove unbound dye and air dry. Solubilize the bound dye with 10 mM Tris base.[7]
-
-
Measurement: Read the absorbance on a microplate reader at the appropriate wavelength (e.g., 570 nm for MTT). Calculate the percentage of viable cells relative to an untreated control to determine the IC50.
Immunohistochemistry (IHC) for Proliferation Markers
IHC is used to assess the effect of this compound on proliferation markers like Ki67 in tissue samples from in vivo models.
-
Tissue Preparation: Fix tumor tissues from xenograft models in formalin and embed in paraffin. Cut 4-5 µm sections.
-
Deparaffinization and Rehydration: Deparaffinize sections using xylene washes, followed by rehydration through a graded series of ethanol washes (100%, 95%, 70%) to water.
-
Antigen Retrieval: Immerse slides in a 10 mM sodium citrate buffer (pH 6.0) and heat in a steamer or water bath at ~97°C for 20-30 minutes to unmask the antigen.[15]
-
Staining:
-
Block endogenous peroxidase activity with 3% hydrogen peroxide.
-
Block non-specific binding using a protein block or serum from the secondary antibody host species.[15]
-
Incubate with the primary antibody (e.g., anti-Ki67) overnight at 4°C.
-
Apply a biotinylated secondary antibody, followed by an avidin-biotin-enzyme complex (ABC) reagent.[15]
-
-
Visualization and Counterstain: Develop the signal using a chromogen like DAB. Counterstain with hematoxylin to visualize nuclei. Dehydrate and mount the slides.[15] The percentage of Ki67-positive cells can then be quantified.
Experimental and Logical Workflows
A typical investigation into a CDK4/6 inhibitor like this compound follows a logical progression from initial biochemical validation to in vivo efficacy studies.
References
- 1. Distinct CDK6 complexes determine tumor cell response to CDK4/6 inhibitors and degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Use of Pharmacokinetic and Pharmacodynamic Data to Develop the CDK4/6 Inhibitor this compound for Patients with Advanced Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The potent and selective cyclin-dependent kinases 4 and 6 inhibitor this compound (LEE011) is a versatile combination partner in preclinical cancer models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rsc.org [rsc.org]
- 6. This compound (LEE011): mechanism of action and clinical impact of this selective cyclin-dependent kinase 4/6 inhibitor in various solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rsc.org [rsc.org]
- 8. Inhibition of the CDK4/6-Cyclin D-Rb Pathway by this compound Augments Chemotherapy and Immunotherapy in Renal Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CDK4/6 inhibitors sensitize Rb-positive sarcoma cells to Wee1 kinase inhibition through reversible cell cycle arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. cancer.wisc.edu [cancer.wisc.edu]
- 12. youtube.com [youtube.com]
- 13. texaschildrens.org [texaschildrens.org]
- 14. Assessing MTT and sulforhodamine B cell proliferation assays under multiple oxygen environments - PMC [pmc.ncbi.nlm.nih.gov]
- 15. sysy-histosure.com [sysy-histosure.com]
Initial In Vitro Efficacy of Ribociclib in Breast Cancer Cell Lines: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the initial in vitro studies of Ribociclib, a selective cyclin-dependent kinase 4 and 6 (CDK4/6) inhibitor, in various breast cancer cell lines. This document details the core mechanism of action, summarizes key quantitative data from foundational preclinical studies, and provides comprehensive experimental protocols for the key assays used to evaluate this compound's efficacy. The information presented is intended to serve as a valuable resource for researchers in oncology and drug development.
Introduction to this compound and its Mechanism of Action
This compound (formerly LEE011) is an orally bioavailable, small molecule inhibitor that selectively targets CDK4 and CDK6.[1][2] These kinases are critical components of the cell cycle machinery, and their dysregulation is a hallmark of many cancers, including hormone receptor-positive (HR+) breast cancer.[3]
The primary mechanism of action of this compound involves the inhibition of the CDK4/6-Cyclin D-Retinoblastoma (Rb) pathway.[2][4] In normal cell cycle progression, the formation of the Cyclin D-CDK4/6 complex leads to the phosphorylation of the Rb protein. Phosphorylated Rb (pRb) releases the E2F transcription factor, which then activates the transcription of genes necessary for the transition from the G1 (first gap) phase to the S (synthesis) phase of the cell cycle.[5] By competitively binding to the ATP-binding pocket of CDK4 and CDK6, this compound prevents the phosphorylation of Rb, thereby maintaining it in its active, hypophosphorylated state.[4] This leads to the sequestration of E2F, blocking the G1-to-S phase transition and ultimately resulting in G1 cell cycle arrest and inhibition of tumor cell proliferation.[4] The efficacy of this compound is largely dependent on a functional Rb protein.[6]
dot
Caption: this compound's mechanism of action in the cell cycle.
Quantitative Analysis of this compound's In Vitro Efficacy
The anti-proliferative activity of this compound has been quantified in numerous breast cancer cell lines, primarily through the determination of the half-maximal inhibitory concentration (IC50). These studies consistently demonstrate that this compound is most potent in HR-positive (luminal) breast cancer cell lines, which are often dependent on the CDK4/6 pathway for proliferation.
IC50 Values of this compound in Breast Cancer Cell Lines
The following table summarizes the IC50 values of this compound in a panel of human breast cancer cell lines. It is important to note that IC50 values can vary between studies due to differences in experimental conditions, such as the duration of drug exposure and the specific cell viability assay used.
| Cell Line | Subtype | IC50 (µM) | Reference |
| MCF-7 | Luminal A (ER+, PR+, HER2-) | 0.08 - 4 | [6][7][8] |
| T-47D | Luminal A (ER+, PR+, HER2-) | 0.06 - 0.1 | [8][9] |
| CAMA-1 | Luminal A (ER+, PR+, HER2-) | 0.04 | [9] |
| MDA-MB-231 | Basal-like (Triple-Negative) | 11 - 72 | [7][10] |
| BT-549 | Basal-like (Triple-Negative) | 3.2 - 12.7 | [6] |
| MDA-MB-453 | Basal-like (Triple-Negative) | 49 | [10] |
| MDA-MB-468 | Basal-like (Triple-Negative) | 72 | [10] |
Cell Cycle Analysis
A hallmark of this compound's activity is the induction of G1 phase cell cycle arrest. Quantitative analysis of cell cycle distribution following this compound treatment confirms this mechanism.
| Cell Line | This compound Concentration (µM) | Duration (h) | % of Cells in G1 Phase (approx.) | % of Cells in S Phase (approx.) | Reference |
| MCF-7 | 1.5 - 6 | 168 | Increase | Decrease | [1] |
| T-47D | 1.5 - 6 | 168 | Increase | Decrease | [1] |
| MDA-MB-231 | 2.5 | 72 | 65% | 15% | [4] |
| MDA-MB-231 | 5.0 | 72 | 71% | 12% | [4] |
| MDA-MB-231 | 10.0 | 72 | 80% | 8% | [4] |
Induction of Apoptosis
While the primary effect of this compound is cytostatic (G1 arrest), some studies have reported the induction of apoptosis, particularly at higher concentrations and after prolonged exposure.
| Cell Line | This compound Concentration (µM) | Duration (h) | Apoptotic Cells (%) | Reference |
| MDA-MB-231 | 5 | 72 | ~15% | [4] |
| MDA-MB-231 | 10 | 72 | ~20% | [4] |
| MDA-MB-231 | 20 | 72 | ~25% | [4] |
Detailed Experimental Protocols
This section provides detailed methodologies for the key in vitro experiments used to characterize the activity of this compound in breast cancer cell lines.
dot
Caption: General experimental workflow for in vitro studies of this compound.
Cell Viability Assay (MTT/CCK8)
Objective: To determine the effect of this compound on the proliferation and viability of breast cancer cell lines and to calculate the IC50 value.
Materials:
-
Breast cancer cell lines (e.g., MCF-7, T-47D, MDA-MB-231)
-
Complete culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)
-
96-well plates
-
This compound stock solution (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CCK8 (Cell Counting Kit-8) solution
-
DMSO or Solubilization Buffer
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Drug Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration).
-
Incubation: Incubate the plates for the desired duration (e.g., 24, 48, 72, 96 hours) at 37°C in a 5% CO2 incubator.
-
MTT/CCK8 Addition:
-
For MTT assay: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
For CCK8 assay: Add 10 µL of CCK8 solution to each well and incubate for 1-4 hours at 37°C.
-
-
Solubilization (for MTT assay): After the 4-hour incubation, carefully remove the medium and add 100 µL of DMSO or a solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader (e.g., 570 nm for MTT, 450 nm for CCK8).
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of the this compound concentration to determine the IC50 value using non-linear regression analysis.
Cell Cycle Analysis by Propidium Iodide (PI) Staining
Objective: To determine the effect of this compound on cell cycle distribution.
Materials:
-
Breast cancer cell lines
-
6-well plates
-
This compound
-
Phosphate-buffered saline (PBS)
-
70% cold ethanol
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for the desired time.
-
Cell Harvesting: Harvest the cells by trypsinization and collect them by centrifugation at 300 x g for 5 minutes.
-
Washing: Wash the cell pellet once with cold PBS.
-
Fixation: Resuspend the cell pellet in 1 mL of cold 70% ethanol and incubate at -20°C for at least 2 hours (or overnight).
-
Staining: Centrifuge the fixed cells to remove the ethanol and wash once with PBS. Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubation: Incubate the cells in the dark at room temperature for 30 minutes.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Use appropriate software (e.g., ModFit LT, FlowJo) to analyze the DNA content histograms and quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle.
Western Blotting for Protein Expression Analysis
Objective: To analyze the effect of this compound on the expression and phosphorylation status of key proteins in the CDK4/6-Cyclin D-Rb-E2F pathway.
Materials:
-
Breast cancer cell lines
-
This compound
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer membranes (e.g., PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-pRb (Ser780), anti-total Rb, anti-CDK4, anti-Cyclin D1, anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Cell Lysis: After treatment with this compound, wash the cells with cold PBS and lyse them in ice-cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a protein assay.
-
SDS-PAGE: Denature the protein samples by boiling in Laemmli buffer and load equal amounts of protein onto an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C. Recommended dilutions are typically 1:1000.
-
Washing: Wash the membrane three times with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature. Recommended dilutions are typically 1:2000 to 1:5000.
-
Washing: Wash the membrane three times with TBST.
-
Detection: Add the chemiluminescent substrate to the membrane and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH) to determine the relative changes in protein expression or phosphorylation.[2][11]
dot
References
- 1. Biological Effects of Cyclin-Dependent Kinase Inhibitors this compound, Palbociclib and Abemaciclib on Breast Cancer Bone Microenvironment [mdpi.com]
- 2. Loading Control Antibodies | Cell Signaling Technology [cellsignal.com]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. mesoscale.com [mesoscale.com]
- 6. Exploring treatment with this compound alone or in sequence/combination with Everolimus in ER+HER2−Rb wild-type and knock-down in breast cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The effect of this compound on the expression levels of miR-141 and CDK4/6-USP51 signaling pathway genes in MCF-7 and MDA-MB-231 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. oncotarget.com [oncotarget.com]
- 10. dergipark.org.tr [dergipark.org.tr]
- 11. cdn1.sinobiological.com [cdn1.sinobiological.com]
Ribociclib's Attenuation of E2F Transcription Factor Activity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ribociclib, a selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6), has emerged as a cornerstone in the treatment of hormone receptor-positive (HR+), human epidermal growth factor receptor 2-negative (HER2-) advanced or metastatic breast cancer. Its primary mechanism of action converges on the critical cell cycle regulatory pathway involving the retinoblastoma protein (Rb) and the E2F family of transcription factors. By preventing the hyperphosphorylation of Rb, this compound maintains Rb in its active, hypophosphorylated state, thereby sequestering E2F transcription factors and inhibiting the transcription of genes essential for the G1 to S phase transition. This in-depth technical guide delineates the molecular cascade of this compound's impact on E2F transcription factor release, provides detailed experimental protocols for its investigation, and presents quantitative data to illustrate its potent and specific activity.
Mechanism of Action: this compound's Interruption of the CDK4/6-Rb-E2F Axis
The progression of the cell cycle is a tightly regulated process orchestrated by the sequential activation of cyclin-dependent kinases (CDKs) in complex with their cyclin partners. In the G1 phase, the cyclin D-CDK4/6 complex is a key driver of cell cycle advancement.[1][2] This complex phosphorylates the retinoblastoma protein (Rb), a tumor suppressor that, in its hypophosphorylated state, binds to and inactivates the E2F family of transcription factors.[2][3]
Upon hyperphosphorylation by cyclin D-CDK4/6, Rb undergoes a conformational change, leading to the release of E2F transcription factors.[2] These liberated E2F proteins then bind to the promoter regions of their target genes, initiating the transcription of a battery of proteins required for DNA replication and cell cycle progression into the S phase, including cyclins E and A, and enzymes such as dihydrofolate reductase and thymidine kinase.
This compound is a highly selective, ATP-competitive inhibitor of both CDK4 and CDK6.[4][5] By binding to the ATP-binding pocket of these kinases, this compound prevents the phosphorylation of Rb.[2] This action maintains Rb in its active, E2F-bound state, effectively preventing the release of E2F transcription factors and thereby halting the cell cycle in the G1 phase.[2] This G1 arrest is the fundamental basis of this compound's cytostatic effect on cancer cells that are dependent on the CDK4/6-Rb-E2F pathway for proliferation.
Figure 1. this compound's mechanism of action in the CDK4/6-Rb-E2F pathway.
Quantitative Data on this compound's Activity
The potency of this compound has been quantified across various preclinical models. The following tables summarize key quantitative data, including IC50 values for CDK4/6 inhibition and in different breast cancer cell lines, as well as the impact on E2F target gene expression.
Table 1: this compound IC50 Values for CDK4 and CDK6 Kinase Inhibition
| Kinase Complex | IC50 (μM) |
| CDK4/Cyclin D1 | 0.01 |
| CDK6/Cyclin D3 | 0.039 |
| Data sourced from MedchemExpress and other preclinical studies.[5] |
Table 2: this compound IC50 Values in Breast Cancer Cell Lines (72-hour treatment)
| Cell Line | Subtype | Rb Status | IC50 (μM) |
| MCF-7 | Luminal A (ER+) | Proficient | 0.062 |
| T47D | Luminal A (ER+) | Proficient | 0.111 |
| CAMA-1 | Luminal A (ER+) | Proficient | 0.162 |
| MDA-MB-453 | AR+, TNBC | Proficient | 49.0 ± 0.6 |
| BT-549 | TNBC | Proficient | 58.0 ± 1.2 |
| MDA-MB-231 | TNBC | Proficient | 69.5 ± 0.8 |
| MDA-MB-468 | TNBC | Negative | 72.0 ± 3.6 |
| Data compiled from multiple preclinical studies.[1][4][6] |
Table 3: Effect of this compound on E2F Target Gene Expression
| Gene | Function | Cell Line | This compound Concentration (μM) | Treatment Duration (hours) | Fold Change in Expression |
| CCNE1 | Cell cycle progression (G1/S) | 786-O (Renal) | 0.2 | 24 | ~0.4 |
| FOXM1 | Cell cycle progression | 786-O (Renal) | 0.2 | 24 | ~0.3 |
| MSH6 | DNA mismatch repair | 786-O (Renal) | 0.2 | 24 | ~0.5 |
| MYC | Transcription factor, proliferation | Varies | Varies | Varies | Downregulated |
| Data from a study on renal cell carcinoma and other preclinical investigations. Fold change is an approximation from graphical data.[2][7] |
Experimental Protocols
To investigate the impact of this compound on the Rb-E2F pathway, several key experiments are routinely performed. The following are detailed methodologies for these assays.
Western Blotting for Phospho-Rb and E2F1
This protocol is designed to assess the phosphorylation status of Rb and the total protein levels of E2F1 following this compound treatment.
Materials:
-
Cell Lines: e.g., MCF-7, T47D, or other Rb-proficient cancer cell lines.
-
This compound: Stock solution in DMSO.
-
Lysis Buffer: RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitors.
-
Primary Antibodies:
-
Rabbit anti-Phospho-Rb (Ser807/811) (e.g., Cell Signaling Technology #8516, 1:1000 dilution).[8]
-
Rabbit anti-Rb (e.g., Cell Signaling Technology #9309, 1:1000 dilution).
-
Rabbit anti-E2F1 (e.g., Cell Signaling Technology #3742, 1:1000 dilution).
-
Mouse anti-β-actin (e.g., Sigma-Aldrich A5441, 1:5000 dilution) as a loading control.
-
-
Secondary Antibodies:
-
HRP-conjugated goat anti-rabbit IgG (1:2000 dilution).
-
HRP-conjugated goat anti-mouse IgG (1:2000 dilution).
-
-
SDS-PAGE gels and blotting apparatus.
-
PVDF membranes.
-
Blocking Buffer: 5% non-fat dry milk or 5% BSA in TBST (Tris-buffered saline with 0.1% Tween-20).
-
Enhanced Chemiluminescence (ECL) substrate.
Procedure:
-
Cell Culture and Treatment: Plate cells and allow them to adhere overnight. Treat cells with varying concentrations of this compound (e.g., 0.1, 0.5, 1 μM) or vehicle (DMSO) for 24-48 hours.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse in RIPA buffer.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection: Visualize protein bands using an ECL substrate and a chemiluminescence imaging system.
Figure 2. Western blotting experimental workflow.
Chromatin Immunoprecipitation (ChIP)-qPCR for E2F1 Binding
This protocol quantifies the binding of E2F1 to the promoter of a known target gene, such as CCNE1, in response to this compound treatment.[9][10]
Materials:
-
Cell Lines, this compound, and treatment conditions as in 3.1.
-
Formaldehyde (37%) for cross-linking.
-
Glycine (1.25 M) to quench cross-linking.
-
ChIP Lysis Buffer: (50 mM HEPES-KOH pH 7.5, 140 mM NaCl, 1 mM EDTA, 1% Triton X-100, 0.1% sodium deoxycholate, 0.1% SDS, protease inhibitors).
-
Sonication apparatus.
-
E2F1 antibody for ChIP (e.g., Santa Cruz Biotechnology sc-251).
-
Normal Rabbit IgG as a negative control.
-
Protein A/G magnetic beads.
-
ChIP Wash Buffers (low salt, high salt, LiCl).
-
Elution Buffer and Proteinase K.
-
qPCR primers for the CCNE1 promoter:
-
Forward: 5'-AGGGGTGGCTCTTTGAGAG-3'
-
Reverse: 5'-CCTCTGAGCTCCCAACTG-3'
-
-
qPCR master mix and instrument.
Procedure:
-
Cross-linking: Treat cells with 1% formaldehyde for 10 minutes at room temperature. Quench with glycine.
-
Cell Lysis and Chromatin Shearing: Lyse cells and sonicate to shear chromatin to fragments of 200-1000 bp.
-
Immunoprecipitation:
-
Pre-clear chromatin with protein A/G beads.
-
Incubate chromatin with E2F1 antibody or IgG control overnight at 4°C.
-
Add protein A/G beads to capture antibody-chromatin complexes.
-
-
Washes and Elution: Wash the beads sequentially with low salt, high salt, and LiCl buffers. Elute chromatin from the beads.
-
Reverse Cross-linking and DNA Purification: Reverse cross-links by heating at 65°C and treat with Proteinase K. Purify the DNA.
-
qPCR Analysis: Perform qPCR using the purified DNA and primers for the CCNE1 promoter. Analyze the data as a percentage of input.
Figure 3. ChIP-qPCR experimental workflow.
RT-qPCR for E2F Target Gene Expression
This protocol measures the mRNA levels of E2F target genes to assess the transcriptional consequences of this compound treatment.
Materials:
-
Cell Lines, this compound, and treatment conditions as in 3.1.
-
RNA extraction kit.
-
cDNA synthesis kit.
-
qPCR primers for:
-
CCNE1: Forward: 5'-CAGACATCAACGCCACACAT-3', Reverse: 5'-GGCATTTTGGCCATTTCATT-3'
-
MYC: Forward: 5'-GTCAAGAGGCGAACACACAAC-3', Reverse: 5'-TTGGACGGACAGGATGTATGC-3'
-
E2F1: Forward: 5'-CATCCCAGGAGGTGGCTTT-3', Reverse: 5'-AATCTGGTCACGGTCGGT-3'
-
GAPDH (housekeeping gene): Forward: 5'-GAAGGTGAAGGTCGGAGTC-3', Reverse: 5'-GAAGATGGTGATGGGATTTC-3'
-
-
qPCR master mix and instrument.
Procedure:
-
RNA Extraction: Extract total RNA from treated and control cells.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA.
-
qPCR: Perform qPCR using the synthesized cDNA and the specified primers.
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing to the housekeeping gene (GAPDH).
Figure 4. RT-qPCR experimental workflow.
Conclusion
This compound's targeted inhibition of CDK4/6 provides a potent and specific mechanism to control the proliferation of cancer cells dependent on the Rb-E2F pathway. By preventing the phosphorylation of Rb, this compound effectively locks the cell cycle in the G1 phase through the sequestration of E2F transcription factors. The experimental protocols and quantitative data presented in this guide offer a comprehensive framework for researchers and drug development professionals to investigate and understand the profound impact of this compound on this critical cellular process. Further research into the nuances of this pathway and the development of resistance mechanisms will continue to refine the clinical application of this compound and other CDK4/6 inhibitors.
References
- 1. dergipark.org.tr [dergipark.org.tr]
- 2. Inhibition of the CDK4/6-Cyclin D-Rb Pathway by this compound Augments Chemotherapy and Immunotherapy in Renal Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phospho-Rb (Ser807/811) Antibody | Cell Signaling Technology [cellsignal.com]
- 4. The potent and selective cyclin-dependent kinases 4 and 6 inhibitor this compound (LEE011) is a versatile combination partner in preclinical cancer models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Phospho-Rb (Ser807/811) (D20B12) XP® Rabbit mAb | Cell Signaling Technology [cellsignal.com]
- 9. mdpi.com [mdpi.com]
- 10. A comprehensive ChIP–chip analysis of E2F1, E2F4, and E2F6 in normal and tumor cells reveals interchangeable roles of E2F family members - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: In Vitro Evaluation of Ribociclib in Cancer Cell Lines
Audience: Researchers, scientists, and drug development professionals.
Introduction
Ribociclib (Kisqali®, LEE011) is an orally bioavailable and highly selective inhibitor of Cyclin-Dependent Kinase 4 (CDK4) and Cyclin-Dependent Kinase 6 (CDK6).[1][2] The CDK4/6 pathway plays a crucial role in regulating the cell cycle, and its dysregulation is a common hallmark of cancer, leading to unchecked cellular proliferation.[3][4] this compound functions by binding to and inhibiting the kinase activity of CDK4 and CDK6, which prevents the phosphorylation of the Retinoblastoma protein (Rb).[3][5] This action maintains Rb in its active, hypophosphorylated state, where it binds to the E2F transcription factor, thereby blocking the transcription of genes required for the transition from the G1 to the S phase of the cell cycle.[3][5] The net result is a G1 cell cycle arrest and a reduction in tumor cell proliferation.[5][6]
This application note provides detailed protocols for evaluating the in vitro efficacy of this compound in cancer cell lines using cell viability assays, cell cycle analysis, and Western blotting to confirm its mechanism of action.
Mechanism of Action: The CDK4/6-Rb Pathway
In response to mitogenic signals, D-type cyclins accumulate and bind to CDK4 or CDK6.[3] The active Cyclin D-CDK4/6 complex then phosphorylates and inactivates the Rb protein.[1][7] This releases the E2F transcription factor, which activates the expression of genes necessary for S-phase entry and cell division.[3][7] this compound selectively inhibits CDK4/6, thereby restoring the G1 checkpoint and blocking proliferation in cancer cells with an intact Rb pathway.[6][8]
Experimental Workflow
The overall workflow for assessing this compound's in vitro activity involves initial cell culture, treatment with a dose range of the compound, and subsequent analysis using functional and mechanistic assays.
Experimental Protocols
Cell Culture and Treatment
-
Cell Line Selection : Choose cancer cell lines with an intact Rb pathway (Rb-positive). Estrogen receptor-positive (ER+) breast cancer cell lines like MCF-7 are known to be sensitive.[8]
-
Culture : Culture selected cells in the recommended medium supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
Seeding : Seed cells at an appropriate density in multi-well plates, allowing for adherence and growth for approximately 24 hours before treatment.
-
This compound Preparation : Prepare a stock solution of this compound (e.g., 10 mM in DMSO) and store it at -20°C. Dilute the stock solution in a complete culture medium to achieve the desired final concentrations for treatment.
-
Treatment : Replace the culture medium with the medium containing various concentrations of this compound or a vehicle control (e.g., DMSO). Typical concentration ranges for IC50 determination can be from 0.01 µM to 10 µM.[9]
Protocol 1: Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability.[10]
Methodology:
-
Seeding : Seed 5,000-10,000 cells per well in a 96-well plate and incubate for 24 hours.[11]
-
Treatment : Treat cells with a serial dilution of this compound and a vehicle control for 24, 48, or 72 hours.[11]
-
MTT Addition : Add 20 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization : Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement : Measure the absorbance at 450-570 nm using a microplate reader.[10]
-
Analysis : Calculate the percentage of cell viability relative to the vehicle-treated control cells and plot a dose-response curve to determine the half-maximal inhibitory concentration (IC50).
Protocol 2: Cell Cycle Analysis (Propidium Iodide Staining)
This protocol uses propidium iodide (PI), a fluorescent dye that binds to DNA, to analyze the cell cycle distribution via flow cytometry.[12] An increase in the G0/G1 population is expected after this compound treatment.[6]
Methodology:
-
Cell Preparation : Seed cells in 6-well plates and treat with this compound (e.g., at IC50 concentration) for 24-48 hours.
-
Harvesting : Harvest both adherent and floating cells and wash them with ice-cold PBS.
-
Fixation : Resuspend the cell pellet (approx. 1x10^6 cells) and fix by adding dropwise to 5-10 mL of ice-cold 70% ethanol while gently vortexing.[13][14] Store at 4°C for at least 2 hours or overnight.[13]
-
Staining : Centrifuge the fixed cells, discard the ethanol, and wash the pellet with PBS. Resuspend the pellet in a staining solution containing Propidium Iodide (50 µg/mL) and RNase A (100 µg/mL) in PBS.[14]
-
Incubation : Incubate the cells in the dark for 30 minutes at room temperature.[13]
-
Flow Cytometry : Analyze the samples on a flow cytometer. Gate on the single-cell population and acquire data for at least 10,000 events.
-
Analysis : Use cell cycle analysis software (e.g., ModFit LT, FlowJo) to model the G0/G1, S, and G2/M phases of the cell cycle based on DNA content.[14]
Protocol 3: Western Blot Analysis
This assay confirms the mechanism of action by detecting changes in the phosphorylation status of Rb and the levels of related cell cycle proteins.
Methodology:
-
Lysate Preparation : Treat cells in 6-well or 10-cm plates with this compound for 24-48 hours. Lyse the cells in ice-cold RIPA or NP40 buffer supplemented with protease and phosphatase inhibitors.[15][16]
-
Quantification : Determine the protein concentration of the lysates using a BCA assay.[15]
-
SDS-PAGE : Load equal amounts of protein (e.g., 15-30 µg) onto an SDS-polyacrylamide gel and perform electrophoresis to separate proteins by size.[15]
-
Transfer : Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking : Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[15]
-
Antibody Incubation : Incubate the membrane with primary antibodies against p-Rb (Ser807/811), total Rb, Cyclin D1, CDK4, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.[16][17]
-
Washing & Secondary Antibody : Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection : Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Data Presentation and Interpretation
Quantitative data should be summarized for clear comparison and interpretation.
Table 1: this compound IC50 Values in Cancer Cell Lines
| Cell Line | Time Point | This compound IC50 (µM) |
|---|---|---|
| MCF-7 | 72h | Example Value |
| T-47D | 72h | Example Value |
| MDA-MB-231 (Rb-neg) | 72h | Expected High/No Value |
A lower IC50 value indicates higher potency. Rb-negative cell lines are expected to be resistant.[18]
Table 2: Effect of this compound on Cell Cycle Distribution
| Treatment (24h) | % G0/G1 Phase | % S Phase | % G2/M Phase |
|---|---|---|---|
| Vehicle Control | 55% | 30% | 15% |
| This compound (IC50) | 75% | 10% | 15% |
A significant increase in the G0/G1 population and a decrease in the S-phase population indicate successful cell cycle arrest.[6]
Table 3: Expected Results from Western Blot Analysis
| Protein Target | Expected Change with this compound | Rationale |
|---|---|---|
| p-Rb (Ser807/811) | Decrease | Direct inhibition of CDK4/6 prevents Rb phosphorylation.[1] |
| Total Rb | No significant change | This compound affects the phosphorylation state, not total protein levels. |
| Cyclin D1 | No significant change / slight increase | The drug targets the kinase, not the cyclin level directly. |
| β-actin | No change | Loading control to ensure equal protein loading. |
By following these protocols, researchers can effectively assess the antiproliferative activity of this compound, confirm its mechanism of action through cell cycle arrest, and validate its target engagement by observing the reduction in Rb phosphorylation.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. selleckchem.com [selleckchem.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. semanticscholar.org [semanticscholar.org]
- 5. What is the mechanism of this compound Succinate? [synapse.patsnap.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. aacrjournals.org [aacrjournals.org]
- 8. This compound (LEE011): mechanism of action and clinical impact of this selective cyclin-dependent kinase 4/6 inhibitor in various solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibition of the CDK4/6-Cyclin D-Rb Pathway by this compound Augments Chemotherapy and Immunotherapy in Renal Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Testing Cell Viability in Breast Cancer Cells with EZ4U - MTT Assay | Biomedica [bmgrp.com]
- 11. The effect of this compound on the expression levels of miR-141 and CDK4/6-USP51 signaling pathway genes in MCF-7 and MDA-MB-231 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Flow cytometry with PI staining | Abcam [abcam.com]
- 13. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 14. wp.uthscsa.edu [wp.uthscsa.edu]
- 15. origene.com [origene.com]
- 16. Distinct CDK6 complexes determine tumor cell response to CDK4/6 inhibitors and degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. The potent and selective cyclin-dependent kinases 4 and 6 inhibitor this compound (LEE011) is a versatile combination partner in preclinical cancer models - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of Ribociclib in Mouse Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ribociclib (Kisqali®, LEE011) is a highly selective, orally bioavailable inhibitor of cyclin-dependent kinase 4 and 6 (CDK4/6).[1][2][3][4] Dysregulation of the cyclin D-CDK4/6-retinoblastoma (Rb) pathway is a frequent event in various cancers, leading to uncontrolled cell proliferation.[1][2][5][6] this compound acts by binding to the ATP-binding pocket of CDK4 and CDK6, preventing the phosphorylation of the retinoblastoma protein (Rb).[5][7] This maintains Rb in its active, hypophosphorylated state, where it sequesters the E2F transcription factors, thereby inducing G1 cell cycle arrest and inhibiting tumor cell proliferation.[1][2][5][8] Preclinical studies in various mouse xenograft models have demonstrated the potent anti-tumor activity of this compound, both as a single agent and in combination with other therapies.[7][9][10][11][12][13] These application notes provide detailed protocols for the use of this compound in mouse xenograft studies to evaluate its efficacy and pharmacodynamic effects.
Mechanism of Action: CDK4/6 Inhibition
The primary molecular target of this compound is the cyclin D-CDK4/6-Rb pathway, a critical regulator of the G1-S phase transition of the cell cycle.[1][5] In cancer cells with an intact Rb pathway, hyperactivation of CDK4/6 leads to Rb phosphorylation, releasing E2F transcription factors and promoting cell cycle progression.[1][2] this compound's inhibition of CDK4/6 restores the tumor-suppressive function of Rb.[7]
Preclinical In Vivo Efficacy Data
This compound has demonstrated significant anti-tumor activity across a range of preclinical cancer models. The tables below summarize representative data from xenograft studies.
Table 1: Single-Agent Activity of this compound in Xenograft Models
| Cell Line/Model | Cancer Type | Mouse Strain | This compound Dose (mg/kg) | Dosing Schedule | Tumor Growth Inhibition (%) | Reference |
| JeKo-1 | Mantle Cell Lymphoma | Nude Rats | 75, 150 | Daily, oral | Regressions observed | [10] |
| HMEX1906 (PDX) | BRAF-mutant Melanoma | Athymic Nude | 250 | Daily, oral | Not specified, used in combination | [10] |
| Xeno-666 (PDX) | Nasopharyngeal Carcinoma | Not specified | 200 | Daily, oral | Significant reduction in tumor volume | [9] |
| Xeno-2117 (PDX) | Nasopharyngeal Carcinoma | Not specified | 200 | Daily, oral | Effective growth inhibition | [9] |
| Glioma Allograft | Glioblastoma | CD1 Nude | 100 | Single dose, oral | Not applicable (PK study) | [8] |
| Cisplatin-induced AKI | Not applicable | C57BL/6 | 150 | Single dose, oral | Not applicable (Toxicity study) | [14] |
Table 2: Combination Therapy with this compound in Xenograft Models
| Cell Line/Model | Cancer Type | Combination Agent | This compound Dose (mg/kg) | Dosing Schedule | Outcome | Reference |
| Xeno-666 (PDX) | Nasopharyngeal Carcinoma | Alpelisib (50 mg/kg) | 200 | Daily, oral | Significant reduction in tumor volume vs single agents | [9] |
| Xeno-2117 (PDX) | Nasopharyngeal Carcinoma | Alpelisib (50 mg/kg) | 200 | Daily, oral | Significant reduction in tumor volume vs single agents | [9] |
| HMEX1906 (PDX) | BRAF-mutant Melanoma | Encorafenib (5 mg/kg) | 250 | Daily, oral | Overcame resistance to encorafenib | [10] |
| HR+ Breast Cancer (PDX) | Breast Cancer | Letrozole | Not specified | Not specified | Increased tumor growth inhibition vs single agents | [12][13] |
| HR+ Breast Cancer (PDX) | Breast Cancer | Fulvestrant | Not specified | Not specified | Tumor growth inhibition | [12][13] |
Experimental Protocols
Protocol 1: Preparation of this compound for Oral Administration in Mice
This protocol describes the preparation of a this compound formulation suitable for oral gavage in mice.
Materials:
-
This compound succinate salt
-
Citrate buffer (pH ~3-4) or other appropriate vehicle
-
Sterile water for injection
-
Mortar and pestle (optional, for crushing tablets)
-
Magnetic stirrer and stir bar
-
Sterile tubes for storage
-
Calibrated pipettes
Procedure:
-
Determine the required concentration: Based on the desired dose (e.g., 100 mg/kg) and the average weight of the mice, calculate the total amount of this compound needed and the required concentration of the dosing solution. Assume a standard dosing volume of 100 µL per 20 g mouse (5 mL/kg).
-
Weigh the this compound: Accurately weigh the required amount of this compound succinate powder. Note that the molecular weight of the succinate salt will differ from the free base.
-
Solubilization:
-
For pure powder: Gradually add the citrate buffer to the weighed this compound while stirring continuously with a magnetic stirrer until fully dissolved. Gentle warming may aid dissolution, but stability at higher temperatures should be considered.
-
For tablets: If using commercially available tablets, they should be crushed into a fine powder using a mortar and pestle before adding the vehicle. Ensure the final concentration accounts for excipients in the tablet.
-
-
Final Volume Adjustment: Once the this compound is completely dissolved, adjust the final volume with the vehicle to achieve the target concentration.
-
Storage: Store the prepared solution in sterile tubes. Based on stability data, short-term storage at 4°C is generally acceptable. For longer-term storage, consult specific stability studies.[15]
Protocol 2: Mouse Xenograft Efficacy Study
This protocol outlines a typical workflow for evaluating the anti-tumor efficacy of this compound in a subcutaneous mouse xenograft model.
Materials and Animals:
-
Immunocompromised mice (e.g., athymic nude, NOD/SCID)
-
Cancer cell line of interest (Rb-proficient)
-
Matrigel or other extracellular matrix
-
Sterile syringes and needles
-
Calipers for tumor measurement
-
Animal balance
-
Prepared this compound dosing solution
-
Vehicle control solution
-
Oral gavage needles
Experimental Workflow:
Procedure:
-
Cell Preparation and Implantation:
-
Harvest cancer cells during their exponential growth phase.
-
Resuspend the cells in a 1:1 mixture of serum-free media and Matrigel at the desired concentration (e.g., 5-10 x 10^6 cells/100 µL).
-
Subcutaneously inject the cell suspension into the flank of each mouse.
-
-
Tumor Growth and Randomization:
-
Monitor tumor growth using calipers. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Once tumors reach a pre-determined average size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
-
Treatment Administration:
-
Administer this compound or vehicle control via oral gavage according to the planned dosing schedule (e.g., daily).
-
-
Monitoring and Data Collection:
-
Measure tumor volumes and body weights 2-3 times per week.
-
Monitor the animals for any signs of toxicity.
-
Record all data meticulously.
-
-
Endpoint and Analysis:
-
The study may be terminated when tumors in the control group reach a specific size, or after a fixed duration.
-
At the end of the study, collect tumors and other relevant tissues for pharmacodynamic analysis (e.g., Western blot for pRb, Ki67 staining).[7][11]
-
Analyze the data to determine the extent of tumor growth inhibition and assess the statistical significance of the findings.
-
Pharmacokinetics in Mice
Understanding the pharmacokinetic profile of this compound in mice is crucial for designing effective in vivo studies.
Table 3: Pharmacokinetic Parameters of this compound in Mice
| Mouse Strain | Dose (mg/kg) | Route | Tmax (h) | t1/2 (h) | AUC0–24h,u (ng/mL*h) | Reference |
| CD1 Nude | 100 | Oral | ~1-2 | 4.67 ± 0.64 | 6341 ± 753 | [8] |
Tmax: Time to maximum plasma concentration; t1/2: Elimination half-life; AUC0–24h,u: Unbound area under the curve over 24 hours.
This compound is rapidly absorbed after oral administration in mice.[8] It is primarily eliminated through hepatic metabolism.[7][16]
Safety and Tolerability
In preclinical studies, this compound is generally well-tolerated at efficacious doses.[9] A common on-target side effect observed is myelosuppression, specifically neutropenia, which is consistent with the role of CDK4/6 in hematopoietic cell proliferation.[10] It is essential to monitor animal health, including body weight, throughout the study. Dose adjustments may be necessary based on tolerability.[10][17]
Conclusion
This compound is a potent and selective CDK4/6 inhibitor with significant anti-tumor activity in preclinical mouse xenograft models. The protocols and data presented in these application notes provide a comprehensive guide for researchers to effectively design and execute in vivo studies to further investigate the therapeutic potential of this compound. Adherence to detailed experimental protocols and careful monitoring of animal welfare are paramount for obtaining robust and reproducible results.
References
- 1. This compound (LEE011): mechanism of action and clinical impact of this selective cyclin-dependent kinase 4/6 inhibitor in various solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 4. Pharmacokinetic drug evaluation of this compound for the treatment of metastatic, hormone-positive breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. What is the mechanism of action of this compound Succinate? [synapse.patsnap.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Use of Pharmacokinetic and Pharmacodynamic Data to Develop the CDK4/6 Inhibitor this compound for Patients with Advanced Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CNS penetration of the CDK4/6 inhibitor this compound in non-tumor bearing mice and mice bearing pediatric brain tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Preclinical evaluation of this compound and its synergistic effect in combination with alpelisib in non-keratinizing nasopharyngeal carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The potent and selective cyclin-dependent kinases 4 and 6 inhibitor this compound (LEE011) is a versatile combination partner in preclinical cancer models - PMC [pmc.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. accessdata.fda.gov [accessdata.fda.gov]
- 13. accessdata.fda.gov [accessdata.fda.gov]
- 14. This compound mitigates cisplatin-associated kidney injury through retinoblastoma-1 dependent mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Development and validation of LC-MS/MS methods for the measurement of this compound, a CDK4/6 inhibitor, in mouse plasma and Ringer’s solution and its application to a cerebral microdialysis study - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. onclive.com [onclive.com]
Application Notes and Protocols for Cell Cycle Analysis Following Ribociclib Treatment
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ribociclib, a selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6), has emerged as a critical therapeutic agent in the treatment of certain cancers, particularly hormone receptor-positive (HR+) breast cancer.[1] Its primary mechanism of action involves the disruption of the cell cycle, leading to a G1 phase arrest.[1][2][3] This application note provides a detailed protocol for analyzing the effects of this compound on the cell cycle of cancer cells using flow cytometry with propidium iodide (PI) staining. Additionally, it outlines the underlying signaling pathway and presents a structured approach to data presentation.
Introduction
Uncontrolled cell proliferation is a hallmark of cancer, often driven by dysregulation of the cell cycle machinery.[4][5] The transition from the G1 (pre-DNA synthesis) to the S (DNA synthesis) phase is a critical checkpoint controlled by the cyclin D-CDK4/6-retinoblastoma (Rb) pathway.[4][5] In many cancers, this pathway is hyperactivated, leading to continuous cell division.[1]
This compound specifically targets and inhibits CDK4 and CDK6.[1][2] This inhibition prevents the phosphorylation of the Rb protein, maintaining it in its active, hypophosphorylated state.[1][2] Active Rb sequesters the E2F transcription factors, thereby preventing the expression of genes required for S-phase entry and halting the cell cycle in the G1 phase.[1][2][4]
Analyzing the cell cycle distribution of cancer cells following this compound treatment is crucial for understanding its cytostatic effects and for preclinical drug evaluation. Flow cytometry with propidium iodide (PI) staining is a robust and widely used method for this purpose.[6] PI is a fluorescent intercalating agent that binds to DNA, and the fluorescence intensity is directly proportional to the DNA content, allowing for the discrimination of cells in G0/G1, S, and G2/M phases of the cell cycle.[6][7]
Signaling Pathway of this compound Action
The following diagram illustrates the CDK4/6-Rb pathway and the mechanism of action of this compound.
Caption: this compound inhibits the Cyclin D-CDK4/6 complex, preventing Rb phosphorylation and causing G1 arrest.
Experimental Protocol: Cell Cycle Analysis by Flow Cytometry
This protocol details the steps for treating cells with this compound and subsequently analyzing the cell cycle distribution using propidium iodide staining.
Materials
-
Cancer cell line of interest (e.g., MCF-7, T47D)
-
Complete cell culture medium (e.g., DMEM/RPMI-1640 with 10% FBS)
-
This compound (stock solution in DMSO)
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA
-
70% Ethanol, ice-cold
-
RNase A solution (100 µg/mL in PBS)
-
Propidium Iodide (PI) staining solution (50 µg/mL PI in PBS)
-
Flow cytometry tubes
-
Flow cytometer
Experimental Workflow
Caption: Workflow for cell cycle analysis after this compound treatment.
Step-by-Step Procedure
-
Cell Seeding and Treatment:
-
Seed approximately 0.5 x 10^6 cells per well in a 6-well plate and allow them to adhere overnight.[8]
-
Treat the cells with the desired concentrations of this compound. Include a vehicle control (e.g., DMSO) at the same final concentration as the highest drug concentration.
-
Incubate for the desired time period (e.g., 24, 48 hours).
-
-
Cell Harvesting:
-
Cell Fixation:
-
Discard the supernatant and resuspend the cell pellet in 400 µL of PBS.[7]
-
While gently vortexing, add 1 mL of ice-cold 70% ethanol dropwise to the cell suspension to prevent clumping.[7][9][10]
-
Incubate on ice for at least 30 minutes.[7][10] Cells can be stored at -20°C in 70% ethanol for several weeks.[9]
-
-
Staining:
-
Centrifuge the fixed cells at a higher speed (e.g., 850 x g) for 5 minutes to pellet the cells, as they are more buoyant after fixation.[7][10]
-
Carefully discard the supernatant.
-
Resuspend the cell pellet in 50 µL of RNase A solution (100 µg/mL) and incubate at room temperature for 5-10 minutes to ensure only DNA is stained.[7][10]
-
Add 400 µL of PI staining solution (50 µg/mL) to the cell suspension.[7][10]
-
Incubate at room temperature for 5 to 10 minutes, protected from light.[7][10]
-
-
Flow Cytometry Acquisition and Analysis:
-
Analyze the samples on a flow cytometer.
-
Collect at least 10,000 events per sample.[7]
-
Use a low flow rate to improve the quality of the data.[7]
-
Set the instrument to measure PI fluorescence in a linear scale.[7]
-
Use pulse processing (e.g., pulse width vs. pulse area) to exclude doublets and aggregates from the analysis.[11]
-
Analyze the resulting DNA content histograms using appropriate software (e.g., FlowJo, ModFit LT) to quantify the percentage of cells in the G0/G1, S, and G2/M phases.
-
Data Presentation
Quantitative data from cell cycle analysis should be summarized in a clear and structured table to facilitate comparison between different treatment conditions.
Table 1: Effect of this compound on Cell Cycle Distribution in [Cell Line Name] Cells
| Treatment Group | Concentration (µM) | % Cells in G0/G1 (Mean ± SD) | % Cells in S (Mean ± SD) | % Cells in G2/M (Mean ± SD) |
| Vehicle Control | 0 | 55.2 ± 3.1 | 28.5 ± 2.5 | 16.3 ± 1.8 |
| This compound | 0.5 | 68.7 ± 4.2 | 19.1 ± 2.9 | 12.2 ± 2.1 |
| This compound | 1.0 | 79.4 ± 3.8 | 10.3 ± 1.7 | 10.3 ± 1.5 |
| This compound | 2.0 | 85.1 ± 2.9 | 6.5 ± 1.1 | 8.4 ± 1.3 |
Note: The data presented in this table are hypothetical and for illustrative purposes only. SD = Standard Deviation.
Conclusion
This application note provides a comprehensive protocol for assessing the impact of this compound on the cell cycle. By inhibiting CDK4/6, this compound effectively induces a G1 arrest, a hallmark of its therapeutic efficacy. The detailed experimental workflow and data presentation guidelines offered here will aid researchers in accurately and reproducibly evaluating the on-target effects of this compound and other CDK4/6 inhibitors in a preclinical setting. Adherence to this standardized protocol will ensure high-quality, comparable data, which is essential for advancing cancer research and drug development.
References
- 1. What is the mechanism of this compound Succinate? [synapse.patsnap.com]
- 2. What is the mechanism of action of this compound Succinate? [synapse.patsnap.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound (LEE011): mechanism of action and clinical impact of this selective cyclin-dependent kinase 4/6 inhibitor in various solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Flow cytometry with PI staining | Abcam [abcam.com]
- 7. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 8. researchgate.net [researchgate.net]
- 9. vet.cornell.edu [vet.cornell.edu]
- 10. ucl.ac.uk [ucl.ac.uk]
- 11. wp.uthscsa.edu [wp.uthscsa.edu]
Application Notes: Determining the In Vitro IC50 Concentration of Ribociclib
Introduction
Ribociclib (LEE011) is an orally bioavailable, selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6).[1][2][3] These kinases are crucial regulators of the cell cycle, specifically controlling the transition from the G1 (pre-DNA synthesis) to the S (DNA synthesis) phase.[4][5] In many cancer types, particularly hormone receptor-positive (HR+) breast cancer, the CDK4/6 pathway is often dysregulated, leading to uncontrolled cellular proliferation.[4][6] this compound functions by binding to and inhibiting the activity of CDK4 and CDK6, which prevents the phosphorylation of the retinoblastoma protein (Rb).[5][6] This action maintains Rb in its active, hypophosphorylated state, where it binds to the E2F transcription factor, thereby arresting the cell cycle in the G1 phase and inhibiting tumor cell growth.[4][6]
Determining the half-maximal inhibitory concentration (IC50) is a critical step in the preclinical evaluation of this compound. The IC50 value represents the concentration of the drug required to inhibit a specific biological process, such as cell proliferation, by 50%. This metric is essential for comparing the potency of the drug across different cancer cell lines, understanding mechanisms of sensitivity and resistance, and establishing effective concentrations for further in vitro and in vivo studies.
Mechanism of Action: The Cyclin D-CDK4/6-Rb Pathway
This compound selectively targets the Cyclin D-CDK4/6-Rb pathway. In response to mitogenic signals, D-type cyclins are synthesized and form active complexes with CDK4 or CDK6.[1] These complexes then phosphorylate the retinoblastoma (Rb) protein. Phosphorylation inactivates Rb, causing it to release the E2F transcription factor.[1] Once released, E2F activates the transcription of genes necessary for the cell to transition from the G1 to the S phase, committing the cell to division.[1] this compound inhibits the kinase activity of the Cyclin D-CDK4/6 complex, preventing Rb phosphorylation and effectively blocking this entire cascade, leading to a G1 cell cycle arrest.[2][5]
Caption: this compound inhibits the CDK4/6-Rb pathway, preventing G1/S cell cycle transition.
Experimental Protocols
This section provides a detailed protocol for determining the IC50 of this compound using a common cell viability assay, such as the MTT or CellTiter-Glo® (CTG) assay. The principle involves treating cultured cancer cells with a range of this compound concentrations and measuring cell viability after a set incubation period (typically 72 hours).
Protocol: this compound IC50 Determination using MTT Assay
1. Materials and Reagents
-
Selected cancer cell line (e.g., MCF-7, T47D, MDA-MB-231)
-
Complete growth medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound (powder or stock solution)
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA
-
Sterile 96-well flat-bottom cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl, or DMSO)
-
Multichannel pipette
-
Microplate reader (absorbance at 570 nm)
-
CO2 incubator (37°C, 5% CO2)
2. Experimental Procedure
-
Step 1: Cell Culture and Seeding
-
Culture the selected cancer cell line in complete growth medium until it reaches 70-80% confluency.
-
Harvest the cells using Trypsin-EDTA, neutralize with complete medium, and centrifuge to obtain a cell pellet.
-
Resuspend the cells in fresh medium and perform a cell count (e.g., using a hemocytometer).
-
Dilute the cell suspension to the desired seeding density (e.g., 5,000 - 10,000 cells/well).
-
Seed 100 µL of the cell suspension into each well of a 96-well plate. Leave a few wells with medium only to serve as a blank control.
-
Incubate the plate for 24 hours to allow cells to attach and resume growth.[7]
-
-
Step 2: Preparation of this compound Dilutions
-
Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mM).
-
Perform a serial dilution of the this compound stock solution in complete growth medium to create a range of treatment concentrations. A common approach is a 1:3 or 1:10 dilution series.[8] For example, prepare 2X working solutions ranging from 10 µM to 0.0045 nM.[8]
-
Prepare a vehicle control solution containing the same final concentration of DMSO as the highest drug concentration well.
-
-
Step 3: Cell Treatment
-
Step 4: MTT Assay
-
After the 72-hour treatment period, add 10 µL of MTT solution (5 mg/mL) to each well.[9]
-
Incubate the plate for an additional 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.[9]
-
Carefully remove the medium containing MTT.
-
Add 100-150 µL of solubilization buffer (e.g., DMSO) to each well to dissolve the formazan crystals.[9]
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
Measure the absorbance at a wavelength of 490 nm or 570 nm using a microplate reader.[9]
-
-
Step 5: Data Analysis
-
Subtract the average absorbance of the blank wells from all other absorbance readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability).
-
% Viability = (Absorbance of Treated Well / Absorbance of Vehicle Control Well) * 100
-
-
Plot the percentage of cell viability against the logarithm of the this compound concentration.
-
Use a non-linear regression analysis (log[inhibitor] vs. normalized response - variable slope) with software like GraphPad Prism to calculate the IC50 value.
-
Caption: Experimental workflow for determining the in vitro IC50 of this compound.
Data Presentation: this compound IC50 Values
The IC50 of this compound varies significantly across different cancer cell lines, often correlating with factors such as the cell's dependence on CDK4 versus CDK6 and the status of the Rb protein.[8][11] The table below summarizes reported IC50 values from various studies.
| Cell Line | Cancer Type | IC50 Value (µM) | Assay Method | Reference |
| CDK4-Dependent | ||||
| JeKo-1 | Mantle Cell Lymphoma | 0.143 | CyQuant | [8] |
| CAMA-1 | Breast Cancer (ER+) | 0.162 | CyQuant | [8] |
| T47D | Breast Cancer (ER+) | 0.111 | CyQuant | [8] |
| MCF-7 | Breast Cancer (ER+) | 0.062 | CyQuant | [8] |
| MCF-7 | Breast Cancer (ER+) | 20.0 | MTT | [7] |
| CDK6-Dependent | ||||
| REH | Acute Lymphoblastic Leukemia | 1.030 | CyQuant | [8] |
| SEM | Acute Lymphoblastic Leukemia | 1.484 | CyQuant | [8] |
| Pfeiffer | Diffuse Large B-cell Lymphoma | 0.948 | CyQuant | [8] |
| MOLM-13 | Acute Myeloid Leukemia | 0.365 | CyQuant | [8] |
| Other | ||||
| MDA-MB-453 | Triple-Negative Breast Cancer (AR+) | 49.0 | MTT | [9] |
| MDA-MB-468 | Triple-Negative Breast Cancer (AR-) | 72.0 | MTT | [9] |
| MDA-MB-231 | Triple-Negative Breast Cancer | 11.0 | MTT | [7] |
| 786-O | Renal Cell Carcinoma | 0.076 - 0.280 | Proliferation Assay | [12] |
| SW839 | Renal Cell Carcinoma | 0.076 - 0.280 | Proliferation Assay | [12] |
| CaKi-2 | Renal Cell Carcinoma | 0.076 - 0.280 | Proliferation Assay | [12] |
Note: IC50 values can differ based on the specific assay conditions, passage number of cell lines, and other experimental variables.
References
- 1. This compound (LEE011): mechanism of action and clinical impact of this selective cyclin-dependent kinase 4/6 inhibitor in various solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 3. selleckchem.com [selleckchem.com]
- 4. What is the mechanism of this compound Succinate? [synapse.patsnap.com]
- 5. go.drugbank.com [go.drugbank.com]
- 6. What is the mechanism of action of this compound Succinate? [synapse.patsnap.com]
- 7. The effect of this compound on the expression levels of miR-141 and CDK4/6-USP51 signaling pathway genes in MCF-7 and MDA-MB-231 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The potent and selective cyclin-dependent kinases 4 and 6 inhibitor this compound (LEE011) is a versatile combination partner in preclinical cancer models - PMC [pmc.ncbi.nlm.nih.gov]
- 9. dergipark.org.tr [dergipark.org.tr]
- 10. researchgate.net [researchgate.net]
- 11. JCI Insight - RB expression confers sensitivity to CDK4/6 inhibitor–mediated radiosensitization across breast cancer subtypes [insight.jci.org]
- 12. Inhibition of the CDK4/6-Cyclin D-Rb Pathway by this compound Augments Chemotherapy and Immunotherapy in Renal Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Ribociclib Combination Therapy Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ribociclib (Kisqali®) is an orally administered, highly selective inhibitor of cyclin-dependent kinase 4 and 6 (CDK4/6).[1][2] Its primary mechanism of action is to block the phosphorylation of the retinoblastoma protein (Rb), which prevents cell cycle progression from the G1 to the S phase, thereby inhibiting tumor cell proliferation.[3][4] this compound is approved for the treatment of hormone receptor-positive (HR+), human epidermal growth factor receptor 2-negative (HER2-) advanced or metastatic breast cancer, typically in combination with an aromatase inhibitor (e.g., letrozole) or fulvestrant.[5][6]
The rationale for combination therapy is to enhance anti-tumor efficacy and overcome or delay the onset of therapeutic resistance.[7] Resistance to CDK4/6 inhibitors can emerge through various mechanisms, including the activation of bypass signaling pathways such as the PI3K/AKT/mTOR and FGFR pathways.[7][8] This application note provides a framework and detailed protocols for designing preclinical studies to evaluate the efficacy of this compound in combination with other targeted agents.
Key Signaling Pathways
CDK4/6-Rb Pathway and Rationale for Combination
This compound targets the core cell cycle machinery. In HR+ breast cancer, estrogen signaling often drives the expression of Cyclin D1, which complexes with and activates CDK4/6. The active Cyclin D-CDK4/6 complex then phosphorylates and inactivates the Rb tumor suppressor protein. This releases the E2F transcription factor, allowing the transcription of genes required for S-phase entry and cell division.[4] this compound blocks this process, inducing G1 cell cycle arrest.[3] Combining this compound with endocrine therapy, which reduces estrogen receptor signaling, provides a dual blockade of this key proliferative pathway.
Resistance Pathways as Combination Targets
Acquired resistance to this compound often involves the activation of parallel signaling pathways that can bypass the G1 checkpoint. Understanding these mechanisms provides a strong rationale for designing second-line or upfront combination strategies.
Experimental Design and Workflow
A typical preclinical workflow to evaluate a novel this compound combination involves a tiered approach, starting with in vitro screening to establish synergy and mechanism, followed by in vivo validation of anti-tumor efficacy.
Data Presentation: Summary Tables
Quantitative data should be presented in a clear, tabular format to allow for easy comparison between treatment groups.
Table 1: In Vitro Cell Viability (IC50 Values)
| Cell Line | Compound | IC50 (µM) |
| MCF-7 | This compound | 0.085 |
| PI3K Inhibitor (Alpelisib) | 1.2 | |
| This compound + Alpelisib (1:10) | 0.030 (this compound) | |
| T-47D | This compound | 0.110 |
| PI3K Inhibitor (Alpelisib) | 1.5 | |
| This compound + Alpelisib (1:10) | 0.045 (this compound) | |
| HK1 | This compound | 1.42 ± 0.23[3] |
| C666-1 | This compound | 8.26 ± 0.92[3] |
Note: Data are representative examples compiled from literature and are for illustrative purposes.
Table 2: In Vivo Xenograft Study - Tumor Growth Inhibition (TGI)
| Treatment Group (MCF-7 Xenograft Model) | Dose & Schedule | Mean Tumor Volume (mm³) at Day 21 | TGI (%) |
| Vehicle Control | N/A | 1250 ± 150 | 0% |
| This compound | 50 mg/kg, oral, daily | 625 ± 95 | 50% |
| Letrozole | 10 mg/kg, oral, daily | 750 ± 110 | 40% |
| This compound + Letrozole | 50 mg/kg + 10 mg/kg, oral, daily | 150 ± 45 | 88% |
Note: Data are representative examples for illustrative purposes.
Detailed Experimental Protocols
Protocol 1: In Vitro Cell Proliferation/Viability Assay (Crystal Violet)
This protocol is preferred over metabolic assays (e.g., MTT, ATP-based) which can be confounded by the fact that CDK4/6-inhibited cells arrest but continue to grow in size.[2]
1. Materials:
-
Cancer cell lines (e.g., MCF-7, T-47D)
-
Complete growth medium (e.g., RPMI-1640 + 10% FBS + 1% Pen/Strep)
-
96-well flat-bottom plates
-
This compound and combination agent(s), dissolved in DMSO
-
Phosphate-Buffered Saline (PBS)
-
Methanol (for fixation)
-
0.5% (w/v) Crystal Violet solution in 25% methanol
-
10% Acetic Acid (for solubilization)
2. Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed 2,000-5,000 cells per well in 100 µL of complete medium into a 96-well plate. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.
-
Drug Treatment: Prepare serial dilutions of this compound and the combination agent in culture medium. For combination studies, use a fixed-ratio dilution series.
-
Remove the medium from the wells and add 100 µL of the drug-containing medium. Include vehicle control (e.g., 0.1% DMSO) and untreated wells.
-
Incubate the plate for 72-96 hours at 37°C, 5% CO2.
-
Staining:
-
Gently wash the wells twice with 200 µL of PBS.
-
Remove PBS and add 50 µL of methanol to each well to fix the cells for 15 minutes at room temperature.
-
Remove methanol and let the plate air dry completely.
-
Add 50 µL of 0.5% crystal violet solution to each well and incubate for 20 minutes at room temperature.
-
Wash the plate by gently immersing it in a beaker of water until excess stain is removed. Air dry the plate.
-
-
Quantification:
-
Add 100 µL of 10% acetic acid to each well to solubilize the stain.
-
Shake the plate on an orbital shaker for 5 minutes.
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine IC50 values using non-linear regression analysis in appropriate software (e.g., GraphPad Prism).
Protocol 2: Western Blot for Pharmacodynamic Markers
1. Materials:
-
6-well plates
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-Rb (Ser807/811), anti-total Rb, anti-p-AKT (Ser473), anti-total AKT, anti-GAPDH or β-actin).[9][10]
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate (ECL)
2. Procedure:
-
Cell Treatment and Lysis: Seed cells in 6-well plates and treat with drugs (e.g., this compound +/- PI3K inhibitor) for a specified time (e.g., 24 hours).
-
Wash cells with ice-cold PBS and add 100-150 µL of ice-cold lysis buffer.
-
Scrape cells and transfer the lysate to a microcentrifuge tube. Incubate on ice for 30 minutes.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer:
-
Normalize protein amounts (e.g., 20-40 µg per lane) and prepare with Laemmli buffer.
-
Boil samples for 5 minutes.
-
Load samples onto an SDS-PAGE gel and run until dye front reaches the bottom.
-
Transfer proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate with primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash three times for 10 minutes each with TBST.
-
-
Detection: Apply ECL substrate and visualize bands using a chemiluminescence imaging system. Quantify band intensity using software like ImageJ.[9]
Protocol 3: Cell Cycle Analysis by Flow Cytometry
1. Materials:
-
6-well plates
-
PBS
-
Trypsin-EDTA
-
Ice-cold 70% ethanol
-
Propidium Iodide (PI)/RNase Staining Buffer
2. Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with drugs for 24-48 hours. Include a vehicle control group.
-
Cell Harvesting:
-
Collect both floating and adherent cells. Aspirate the medium (containing floating cells) into a centrifuge tube.
-
Wash adherent cells with PBS, then trypsinize.
-
Combine the trypsinized cells with the medium collected in the previous step.
-
Centrifuge at 1,500 rpm for 5 minutes. Discard the supernatant.
-
-
Fixation:
-
Resuspend the cell pellet in 500 µL of ice-cold PBS.
-
While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate at -20°C for at least 2 hours (or overnight).
-
-
Staining:
-
Centrifuge the fixed cells at 2,000 rpm for 5 minutes.
-
Discard the ethanol and wash the pellet with PBS.
-
Resuspend the cell pellet in 500 µL of PI/RNase staining buffer.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Data Acquisition: Analyze the samples on a flow cytometer, collecting at least 10,000 events per sample.[11][12]
-
Data Analysis: Use flow cytometry analysis software (e.g., FlowJo, FCS Express) to gate the cell population and quantify the percentage of cells in G1, S, and G2/M phases of the cell cycle. An effective this compound treatment should show an accumulation of cells in the G1 phase.[11]
Protocol 4: In Vivo Xenograft Efficacy Study
1. Materials:
-
Immunocompromised mice (e.g., female BALB/c nude or NSG mice)
-
HR+ breast cancer cells (e.g., MCF-7)
-
Matrigel
-
This compound and combination agent formulated for oral gavage
-
Calipers for tumor measurement
2. Procedure:
-
Cell Implantation:
-
For MCF-7 xenografts, a 17β-estradiol pellet (0.72 mg, 60-day release) should be implanted subcutaneously 24 hours prior to cell injection to support tumor growth.
-
Harvest MCF-7 cells and resuspend in a 1:1 mixture of PBS and Matrigel at a concentration of 5 x 10^7 cells/mL.
-
Inject 100 µL (5 x 10^6 cells) subcutaneously into the right flank of each mouse.
-
-
Tumor Growth and Randomization:
-
Monitor tumor growth by caliper measurements twice weekly. Tumor volume is calculated using the formula: (Length x Width²) / 2.[13]
-
When tumors reach an average volume of 150-200 mm³, randomize mice into treatment groups (n=8-10 mice per group).
-
-
Drug Treatment:
-
Example treatment groups: Vehicle control, this compound alone (e.g., 50-100 mg/kg), Combination agent alone, this compound + Combination agent.
-
Administer drugs via oral gavage daily for 21-28 days. The clinical dosing schedule for this compound is often 21 days on, 7 days off.[6][14]
-
Monitor tumor volumes and mouse body weight twice weekly as a measure of toxicity.
-
-
Endpoint:
-
Euthanize mice when tumors reach the predetermined endpoint size (e.g., 2000 mm³) or at the end of the study period.
-
Excise tumors, weigh them, and process for downstream analysis (e.g., snap-freeze for Western blot, fix in formalin for immunohistochemistry).
-
-
Data Analysis: Plot mean tumor volume ± SEM over time for each group. Calculate Tumor Growth Inhibition (TGI) at the end of the study. Perform statistical analysis (e.g., ANOVA) to determine significance.
References
- 1. Advancements in breast cancer management: a comprehensive review of this compound combined with endocrine therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The potent and selective cyclin-dependent kinases 4 and 6 inhibitor this compound (LEE011) is a versatile combination partner in preclinical cancer models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Preclinical evaluation of this compound and its synergistic effect in combination with alpelisib in non-keratinizing nasopharyngeal carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. aacr.org [aacr.org]
- 6. This compound for breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Activation of PI3K/AKT/mTOR Pathway Causes Drug Resistance in Breast Cancer [frontiersin.org]
- 8. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 9. Distinct CDK6 complexes determine tumor cell response to CDK4/6 inhibitors and degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Flow cytometry-assisted quantification of cell cycle arrest in cancer cells treated with CDK4/6 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchportal.lih.lu [researchportal.lih.lu]
- 13. aacrjournals.org [aacrjournals.org]
- 14. reference.medscape.com [reference.medscape.com]
Application Notes and Protocols for Establishing Ribociclib-Resistant Cell Line Models
Introduction
Cyclin-dependent kinase 4 and 6 (CDK4/6) inhibitors, such as Ribociclib, have significantly improved outcomes for patients with hormone receptor-positive (HR+), human epidermal growth factor receptor 2-negative (HER2-) advanced breast cancer.[1][2][3] However, the development of acquired resistance to these agents is a major clinical challenge.[1][4][5] To investigate the molecular mechanisms underlying this compound resistance and to develop novel therapeutic strategies to overcome it, robust preclinical models are essential. This document provides a detailed protocol for establishing and characterizing this compound-resistant cancer cell line models.
Acquired resistance to CDK4/6 inhibitors can arise from various molecular alterations.[4][6] These include aberrations in the cell cycle pathway, such as loss of the retinoblastoma (RB1) tumor suppressor, or amplification of CDK4, CDK6, or Cyclin E1.[1][2][4][7][8] Additionally, activation of bypass signaling pathways, like the PI3K/AKT/mTOR and RAS/MEK/ERK pathways, can contribute to resistance.[1][2][4][5] The generation of resistant cell lines allows for the detailed study of these mechanisms.
These application notes are intended for researchers, scientists, and drug development professionals working in oncology and cancer biology.
Experimental Protocols
Protocol 1: Generation of this compound-Resistant Cell Lines by Gradual Dose Escalation
This protocol describes the establishment of this compound-resistant cell lines using a continuous exposure, dose-escalation method.[9][10][11][12]
Materials:
-
Parental cancer cell line (e.g., MCF-7, T47D for breast cancer)
-
Complete cell culture medium (e.g., RPMI 1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound (pharmaceutical grade)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
6-well plates and T-25/T-75 flasks
-
Cell counting solution (e.g., Trypan Blue)
-
Hemocytometer or automated cell counter
-
CO2 incubator (37°C, 5% CO2)
Procedure:
-
Determine the initial IC50 of the parental cell line:
-
Seed parental cells in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound (e.g., 0.01 to 10 µM) for 72 hours.
-
Assess cell viability using a suitable assay (e.g., MTT, CellTiter-Glo).
-
Calculate the IC50 value, which is the concentration of this compound that inhibits cell growth by 50%.
-
-
Initiate the resistance induction:
-
Culture the parental cells in a medium containing this compound at a starting concentration equal to the IC50 of the parental cells.
-
Continuously culture the cells in the presence of the drug, changing the medium every 2-3 days.
-
Monitor the cells for signs of cell death and reduced proliferation. Initially, a significant portion of the cells may die.
-
-
Gradual dose escalation:
-
Once the surviving cells resume proliferation and reach approximately 70-80% confluency, subculture them.
-
Gradually increase the concentration of this compound in the culture medium (e.g., by 1.5 to 2-fold increments).
-
At each new concentration, allow the cells to adapt and recover their proliferative capacity before the next dose escalation. This process can take several months.[13][14]
-
-
Establishment and maintenance of the resistant cell line:
-
Continue the dose escalation until the cells are able to proliferate in a significantly higher concentration of this compound (e.g., 5-10 times the initial IC50).
-
The resulting cell line is considered this compound-resistant.
-
Maintain the resistant cell line in a culture medium containing the highest tolerated concentration of this compound to ensure the stability of the resistant phenotype.
-
Periodically verify the resistant phenotype by re-evaluating the IC50.
-
Protocol 2: Characterization of this compound-Resistant Cell Lines
1. Cell Viability and Resistance Index (RI) Determination:
-
Determine the IC50 of the resistant cell line and compare it to the parental cell line using the method described in Protocol 1, Step 1.
-
Calculate the Resistance Index (RI) as follows: RI = IC50 (Resistant Line) / IC50 (Parental Line)
2. Cell Proliferation Assay:
-
Seed an equal number of parental and resistant cells in 6-well plates.
-
Culture the cells in their respective standard media (with or without this compound for the resistant line).
-
Count the cells at different time points (e.g., 24, 48, 72, 96 hours) to generate a growth curve.
-
Compare the proliferation rates of the parental and resistant cell lines.
3. Colony Formation Assay:
-
Seed a low density of parental and resistant cells (e.g., 500-1000 cells/well) in 6-well plates.
-
Treat the cells with various concentrations of this compound.
-
Allow the cells to grow for 10-14 days until visible colonies are formed.[15]
-
Fix the colonies with methanol and stain with crystal violet.
-
Count the number of colonies and assess their size to evaluate the long-term proliferative capacity.[15]
4. Cell Cycle Analysis:
-
Treat parental and resistant cells with this compound for 24-48 hours.
-
Harvest the cells, fix them in 70% ethanol, and stain with propidium iodide (PI).
-
Analyze the cell cycle distribution (G1, S, G2/M phases) using flow cytometry.
-
Resistance to this compound is often associated with a reduced G1 arrest compared to parental cells.[5][16]
5. Western Blot Analysis:
-
Lyse parental and resistant cells to extract total protein.
-
Perform Western blot analysis to investigate the expression and phosphorylation status of key proteins involved in this compound resistance, including:
Data Presentation
Table 1: IC50 Values and Resistance Index of Parental and this compound-Resistant Cell Lines
| Cell Line | This compound IC50 (µM) | Resistance Index (RI) |
| Parental (e.g., MCF-7) | [Insert Value] | 1 |
| This compound-Resistant (e.g., MCF-7/RiboR) | [Insert Value] | [Calculate Value] |
Table 2: Cell Proliferation Rate of Parental and this compound-Resistant Cell Lines
| Cell Line | Doubling Time (hours) |
| Parental (e.g., MCF-7) | [Insert Value] |
| This compound-Resistant (e.g., MCF-7/RiboR) | [Insert Value] |
Table 3: Cell Cycle Distribution in Parental and this compound-Resistant Cell Lines with and without this compound Treatment
| Cell Line | Treatment | % G1 Phase | % S Phase | % G2/M Phase |
| Parental | Vehicle (DMSO) | [Insert Value] | [Insert Value] | [Insert Value] |
| Parental | This compound (IC50) | [Insert Value] | [Insert Value] | [Insert Value] |
| Resistant | Vehicle (DMSO) | [Insert Value] | [Insert Value] | [Insert Value] |
| Resistant | This compound (IC50 of Parental) | [Insert Value] | [Insert Value] | [Insert Value] |
Table 4: Relative Protein Expression Levels in Parental vs. This compound-Resistant Cell Lines
| Protein | Parental (Relative Expression) | Resistant (Relative Expression) |
| p-Rb/Total Rb | 1.0 | [Insert Value] |
| Cyclin D1 | 1.0 | [Insert Value] |
| CDK6 | 1.0 | [Insert Value] |
| p-AKT/Total AKT | 1.0 | [Insert Value] |
| p-ERK/Total ERK | 1.0 | [Insert Value] |
Visualizations
Caption: Experimental workflow for establishing and characterizing this compound-resistant cell lines.
Caption: Key signaling pathways involved in this compound action and resistance.
References
- 1. Frontiers | Breast Cancer Resistance to Cyclin-Dependent Kinases 4/6 Inhibitors: Intricacy of the Molecular Mechanisms [frontiersin.org]
- 2. CDK4/6 inhibitor resistance mechanisms and treatment strategies (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. onclive.com [onclive.com]
- 4. Molecular mechanisms of resistance to CDK4/6 inhibitors in breast cancer: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. pharmacytimes.com [pharmacytimes.com]
- 7. targetedonc.com [targetedonc.com]
- 8. Systematic Review of Molecular Biomarkers Predictive of Resistance to CDK4/6 Inhibition in Metastatic Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Establishment of Drug-resistant Cell Lines - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 10. Cell Culture Academy [procellsystem.com]
- 11. researchgate.net [researchgate.net]
- 12. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Unusual mechanism of CDK4/6 inhibitor resistance found, may be reversible [dana-farber.org]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
Application Notes and Protocols: Evaluating Ribociclib Efficacy in Patient-Derived Xenografts
For Researchers, Scientists, and Drug Development Professionals
Introduction
Patient-Derived Xenografts (PDXs) have emerged as a pivotal preclinical platform in oncology research, offering a more predictive model of clinical outcomes compared to traditional cell line-derived xenografts. By retaining the histological and genetic characteristics of the original patient tumor, PDXs provide a powerful tool for evaluating the efficacy of targeted therapies.[1] This document provides detailed application notes and protocols for utilizing breast cancer PDX models to test the efficacy of Ribociclib, a selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6).
This compound functions by inhibiting CDK4 and CDK6, key regulators of the cell cycle.[2][3] This inhibition prevents the phosphorylation of the retinoblastoma (Rb) protein, thereby blocking cell cycle progression from the G1 to the S phase and ultimately suppressing tumor cell proliferation.[2][3][4] This mechanism is particularly relevant in hormone receptor-positive (HR+), human epidermal growth factor receptor 2-negative (HER2-) breast cancer, where the cyclin D-CDK4/6-Rb pathway is often dysregulated.[4][5]
These protocols will guide researchers through the establishment of breast cancer PDX models, the administration of this compound, and the subsequent evaluation of its anti-tumor activity.
Signaling Pathway: this compound Mechanism of Action
This compound targets the Cyclin D-CDK4/6-Rb pathway, a critical regulator of the G1-S phase transition in the cell cycle. In many HR+ breast cancers, this pathway is hyperactivated, leading to uncontrolled cell proliferation. This compound's selective inhibition of CDK4 and CDK6 restores cell cycle control.
Experimental Workflow
The following diagram outlines the key steps for evaluating this compound efficacy in patient-derived xenograft models.
Quantitative Data Presentation
The following tables summarize preclinical and clinical data on the efficacy of this compound.
Table 1: Preclinical Efficacy of this compound in Patient-Derived Xenograft (PDX) Models
| PDX Model | Cancer Type | Treatment | Dosage | Endpoint | Result | Citation |
| 23 Breast Cancer Models | Breast Cancer | This compound | 75 mg/kg | Tumor Volume Change at Day 35 | Varied responses from progressive disease to partial/complete response | [6] |
| ST1799PBR | ER+ Breast Cancer | This compound + Camizestrant | Not Specified | Tumor Growth Inhibition (TGI) | 76% TGI | [2] |
| HBCx-34 | ER+ Breast Cancer | This compound + Letrozole | Not Specified | Tumor Growth Inhibition | Markedly improved response with combination | |
| 4 HR+ Breast Cancer Models | HR+ Breast Cancer | This compound (single agent) | Not Specified | Tumor Growth Inhibition | Significant tumor growth inhibition | [4] |
| 4 HR+ Breast Cancer Models | HR+ Breast Cancer | This compound + Letrozole/Fulvestrant | Not Specified | Tumor Growth Inhibition | Increased tumor growth inhibition compared to single agents | [4] |
Table 2: Clinical Efficacy of this compound in HR+/HER2- Breast Cancer (NATALEE Trial)
| Time Point | Treatment Group | Invasive Disease-Free Survival (iDFS) | Hazard Ratio (95% CI) | P-value | Citation |
| 3 Years | This compound + NSAI | 90.4% | 0.75 (0.62 to 0.91) | 0.003 | [7] |
| NSAI alone | 87.1% | [7] | |||
| 4 Years | This compound + NSAI | 88.5% | 0.72 (0.61-0.84) | <0.001 | [8] |
| NSAI alone | 83.6% | [8] |
NSAI: Nonsteroidal Aromatase Inhibitor
Experimental Protocols
Establishment of Patient-Derived Xenograft (PDX) Models
This protocol outlines the steps for establishing PDX models from fresh patient tumor tissue.
Materials:
-
Fresh human breast tumor tissue obtained under sterile conditions
-
Immunodeficient mice (e.g., NOD/SCID or NSG)
-
Surgical tools (scalpels, forceps)
-
Phosphate-buffered saline (PBS) or appropriate cell culture medium
-
Matrigel (optional)
-
Anesthesia
-
Animal housing facility
Procedure:
-
Tumor Tissue Preparation:
-
Immediately place the fresh tumor tissue in sterile PBS or culture medium on ice.
-
In a sterile biosafety cabinet, wash the tissue multiple times with cold PBS to remove any blood clots or necrotic tissue.
-
Mince the tumor tissue into small fragments of approximately 2-3 mm³.[9]
-
-
Implantation:
-
Anesthetize the immunodeficient mice.
-
Make a small incision in the skin on the flank or in the mammary fat pad of the mouse.
-
Create a subcutaneous pocket using blunt dissection.
-
Implant one to two tumor fragments into the subcutaneous pocket.[10] The fragments can be mixed with Matrigel to improve engraftment rates.
-
Close the incision with surgical clips or sutures.
-
-
Monitoring and Passaging (P0 to P1):
-
Monitor the mice regularly for tumor growth by measuring the tumor dimensions with calipers twice a week.[9]
-
Calculate tumor volume using the formula: (Length x Width²) / 2.[9]
-
Once the tumor reaches a volume of approximately 800-1000 mm³, euthanize the mouse.[9] This is considered Passage 0 (P0).
-
Aseptically excise the tumor, remove any necrotic tissue, and prepare fragments for the next passage (P1) by implanting them into new host mice.
-
-
Model Expansion and Banking:
-
Repeat the passaging process to expand the PDX model. It is recommended to use low-passage tumors (P2-P5) for drug efficacy studies to minimize genetic drift.
-
Cryopreserve tumor fragments at each passage for future use.
-
This compound Efficacy Study in Breast Cancer PDX Models
This protocol describes the procedure for evaluating the anti-tumor activity of this compound in established breast cancer PDX models.
Materials:
-
Established breast cancer PDX models (low passage number)
-
This compound (formulated for oral gavage)
-
Vehicle control (e.g., appropriate buffer)
-
Oral gavage needles
-
Calipers for tumor measurement
-
Animal balance
Procedure:
-
Cohort Formation:
-
Once tumors in the expanded PDX cohort reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups (n=8-10 mice per group).
-
Ensure that the average tumor volume is similar across all groups at the start of the study.
-
-
Treatment Administration:
-
Treatment Group: Administer this compound orally via gavage at a dose of 75 mg/kg, once daily.[6]
-
Control Group: Administer the vehicle control using the same volume and schedule as the treatment group.
-
The typical treatment duration for such studies is 21-35 days.
-
-
Monitoring and Data Collection:
-
Measure tumor volume with calipers twice weekly.
-
Monitor the body weight of the mice twice weekly as an indicator of toxicity.
-
Observe the general health and behavior of the animals daily.
-
-
Endpoint Analysis:
-
At the end of the study, euthanize the mice and excise the tumors.
-
Measure the final tumor weight.
-
Calculate the percent tumor growth inhibition (%TGI) using the formula: %TGI = (1 - (ΔT / ΔC)) x 100 Where ΔT is the change in mean tumor volume of the treated group and ΔC is the change in mean tumor volume of the control group.
-
Tumor tissue can be collected for further analysis, such as:
-
Immunohistochemistry (IHC): To assess the expression of biomarkers like Ki67 (proliferation marker) and pRb.
-
Western Blot: To analyze the phosphorylation status of Rb and other proteins in the signaling pathway.
-
RNA sequencing: To investigate changes in gene expression profiles.
-
-
Conclusion
The use of patient-derived xenografts provides a robust and clinically relevant platform for the preclinical evaluation of this compound. The detailed protocols and data presented in these application notes are intended to guide researchers in designing and executing experiments to assess the efficacy of this CDK4/6 inhibitor. By closely mimicking the heterogeneity of human tumors, PDX models can yield valuable insights into drug response and resistance, ultimately aiding in the development of more effective cancer therapies.
References
- 1. Patient-derived tumour xenografts for breast cancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The potent and selective cyclin-dependent kinases 4 and 6 inhibitor this compound (LEE011) is a versatile combination partner in preclinical cancer models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Use of Pharmacokinetic and Pharmacodynamic Data to Develop the CDK4/6 Inhibitor this compound for Patients with Advanced Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound (LEE011): mechanism of action and clinical impact of this selective cyclin-dependent kinase 4/6 inhibitor in various solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. This compound plus Endocrine Therapy in Early Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound Plus Endocrine Therapy in Hormone Receptor–Positive/ERBB2-Negative Early Breast Cancer: 4-Year Outcomes From the NATALEE Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Patient-Derived Xenografts Are a Reliable Preclinical Model for the Personalized Treatment of Epithelial Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. oncotarget.com [oncotarget.com]
Troubleshooting & Optimization
Ribociclib & ATP-Based Viability Assays: A Technical Troubleshooting Guide
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for troubleshooting ATP-based viability assays in the presence of Ribociclib. This guide provides practical solutions and in-depth information to help you navigate common experimental challenges and obtain accurate and reliable data.
Frequently Asked Questions (FAQs)
Q1: My ATP-based viability assay (e.g., CellTiter-Glo®) shows a minimal decrease in signal, or even an increase, after treating cancer cells with this compound. Does this mean my cells are resistant?
A1: Not necessarily. This is a common artifact observed with CDK4/6 inhibitors like this compound. This compound arrests cells in the G1 phase of the cell cycle, inhibiting proliferation. However, these arrested cells can continue to grow in size (hypertrophy), leading to an increase in cellular components, including mitochondria.[1][2][3] Since ATP-based assays measure the total ATP content of the cell population, the increased ATP production from these larger, metabolically active, but non-proliferating cells can mask the cytostatic effect of the drug, leading to a misleadingly high viability reading.[1][2]
Q2: Why are ATP-based assays not recommended for assessing the efficacy of CDK4/6 inhibitors like this compound?
A2: ATP-based assays are not recommended because the readout (luminescence proportional to ATP levels) does not directly correlate with cell number in the context of CDK4/6 inhibition. The primary mechanism of this compound is to halt cell division, not to induce immediate cell death. As cells arrest in G1, they can increase in size and metabolic activity, leading to elevated ATP levels that do not reflect the true anti-proliferative effect of the compound.[1][2][3] This can result in an underestimation of the drug's potency and an inaccurate IC50 value.
Q3: What are more suitable alternative viability assays for use with this compound?
A3: Assays that directly or indirectly measure cell number, rather than metabolic activity, are more appropriate. Recommended alternatives include:
-
DNA-based assays: These assays quantify the amount of DNA, which is directly proportional to cell number. Examples include CyQUANT® Direct Cell Proliferation Assay and Crystal Violet Assay.[4][5]
-
Direct cell counting: Methods like using a hemocytometer or automated cell counter provide a direct measure of cell number.
-
Imaging-based methods: High-content imaging systems can be used to count cells and can also provide morphological information about changes in cell size.
Q4: I am observing unexpected toxicity or off-target effects. What are the known off-target effects of this compound?
A4: this compound is a highly selective inhibitor of CDK4 and CDK6.[6][7][8] Unlike some other CDK4/6 inhibitors, such as abemaciclib, it has fewer off-target kinase activities.[7][9] The most common side effects observed in clinical settings, such as neutropenia and leukopenia, are considered on-target effects resulting from the inhibition of CDK4/6 in hematopoietic precursor cells.[6][9] Rare off-target effects like palinopsia (a visual disturbance) have been reported.[10] If you observe unexpected cellular phenotypes, it is important to verify that they are not artifacts of the assay method itself.
Q5: How does this compound's mechanism of action influence the choice of experimental endpoint?
A5: this compound selectively inhibits cyclin-dependent kinases 4 and 6 (CDK4/6).[8] This prevents the phosphorylation of the retinoblastoma (Rb) protein, keeping it in its active, hypophosphorylated state. Active Rb binds to the E2F transcription factor, preventing the transcription of genes required for the transition from the G1 to the S phase of the cell cycle.[11] This results in a G1 cell cycle arrest and a halt in proliferation. Therefore, endpoints that measure cell cycle progression (e.g., flow cytometry for cell cycle analysis) or cell number (as discussed in Q3) are the most biologically relevant for assessing this compound's effect.
Data Presentation
Table 1: Comparison of this compound IC50 Values in Various Cancer Cell Lines Using Different Viability Assays.
| Cell Line | Cancer Type | Assay Method | This compound IC50 (µM) | Reference |
| MDA-MB-453 | Triple-Negative Breast Cancer (AR+) | MTT Assay | 49.0 ± 0.6 | [12] |
| MDA-MB-468 | Triple-Negative Breast Cancer (AR-) | MTT Assay | 72.0 ± 3.6 | [12] |
| BT-549 | Triple-Negative Breast Cancer | MTT Assay | 58.0 ± 1.2 | [12] |
| MDA-MB-231 | Triple-Negative Breast Cancer | MTT Assay | Not specified, but effective | [12] |
| JeKo-1 | Mantle Cell Lymphoma | CyQUANT | 0.08 ± 0.01 | [4] |
| MOLM-13 | Acute Myeloid Leukemia | CyQUANT | 0.05 ± 0.01 | [4] |
| CAMA-1 | Breast Cancer (ER+) | CyQUANT | 0.40 ± 0.11 | [4] |
| T-47D | Breast Cancer (ER+) | CyQUANT | 0.70 ± 0.17 | [4] |
Note: The MTT assay is a metabolic assay and may be subject to the same artifacts as ATP-based assays when used with CDK4/6 inhibitors.
Experimental Protocols
Protocol 1: Crystal Violet Cell Viability Assay
This method indirectly quantifies cell number by staining the DNA of adherent cells.
Materials:
-
96-well tissue culture plates
-
Phosphate-buffered saline (PBS)
-
Fixing solution: 100% Methanol
-
Staining solution: 0.1% (w/v) Crystal Violet in water
-
Solubilization solution: 10% acetic acid in water
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.
-
Treatment: Treat cells with various concentrations of this compound and a vehicle control for the desired duration.
-
Washing: Gently wash the cells twice with PBS to remove dead, non-adherent cells.
-
Fixation: Add 100 µL of 100% methanol to each well and incubate for 10 minutes at room temperature.
-
Staining: Remove the methanol and add 100 µL of 0.1% Crystal Violet solution to each well. Incubate for 15-30 minutes at room temperature.[13]
-
Washing: Gently wash the plate with tap water to remove excess stain and allow it to air dry.[14]
-
Solubilization: Add 100 µL of 10% acetic acid to each well to solubilize the stain.
-
Measurement: Read the absorbance at 590 nm using a microplate reader. The absorbance is proportional to the number of viable, adherent cells.
Protocol 2: CyQUANT® Direct Cell Proliferation Assay
This assay uses a fluorescent dye that binds to DNA to quantify cell number.
Materials:
-
96-well or 384-well clear-bottom plates
-
CyQUANT® Direct Cell Proliferation Assay Kit (contains CyQUANT® Direct nucleic acid stain and background suppressor)
-
Phosphate-buffered saline (PBS) or Hank's buffered saline solution (HBSS)
Procedure:
-
Cell Seeding and Treatment: Seed and treat cells with this compound in a clear-bottom multi-well plate as per your experimental design.
-
Reagent Preparation: Prepare the 2X CyQUANT® Direct detection reagent by diluting the nucleic acid stain and background suppressor in a suitable buffer like PBS or HBSS according to the manufacturer's instructions.[15]
-
Reagent Addition: Add a volume of the 2X detection reagent to each well equal to the volume of cell culture medium already present.
-
Incubation: Incubate the plate for 60 minutes at 37°C, protected from light.[15][16]
-
Measurement: Read the fluorescence using a microplate reader with excitation at ~508 nm and emission at ~527 nm.[15] The fluorescence intensity is proportional to the cell number.
Visualizations
Caption: Mechanism of action of this compound in inducing G1 cell cycle arrest.
Caption: Standard workflow for an ATP-based cell viability assay.
Caption: Troubleshooting decision tree for viability assays with this compound.
References
- 1. biorxiv.org [biorxiv.org]
- 2. researchgate.net [researchgate.net]
- 3. The search for CDK4/6 inhibitor biomarkers has been hampered by inappropriate proliferation assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The potent and selective cyclin-dependent kinases 4 and 6 inhibitor this compound (LEE011) is a versatile combination partner in preclinical cancer models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound (LEE011): mechanism of action and clinical impact of this selective cyclin-dependent kinase 4/6 inhibitor in various solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pre-clinical Selectivity Profile of the CDK4/6 Inhibitor this compound Compared With That of Palbociclib and Abemaciclib - OAK Open Access Archive [oak.novartis.com]
- 8. Use of Pharmacokinetic and Pharmacodynamic Data to Develop the CDK4/6 Inhibitor this compound for Patients with Advanced Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Clinical Management of Potential Toxicities and Drug Interactions Related to Cyclin‐Dependent Kinase 4/6 Inhibitors in Breast Cancer: Practical Considerations and Recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Frontiers | Mechanisms of Resistance to CDK4/6 Inhibitors: Potential Implications and Biomarkers for Clinical Practice [frontiersin.org]
- 12. dergipark.org.tr [dergipark.org.tr]
- 13. Crystal violet staining protocol | Abcam [abcam.com]
- 14. tpp.ch [tpp.ch]
- 15. CyQUANT Direct Microplate Reagent for Cell Viability Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 16. reactionbiology.com [reactionbiology.com]
Technical Support Center: Optimizing Ribociclib for G1 Cell Cycle Arrest
Welcome to the technical support center for optimizing Ribociclib concentration for G1 cell cycle arrest. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in their experimental design and execution.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound-induced G1 cell cycle arrest?
A1: this compound is a selective inhibitor of Cyclin-Dependent Kinase 4 and 6 (CDK4/6).[1][2][3] In the G1 phase of the cell cycle, CDK4 and CDK6 form complexes with Cyclin D, which then phosphorylate the Retinoblastoma (Rb) protein.[3][4] Phosphorylated Rb releases the E2F transcription factor, allowing the transcription of genes necessary for the transition from G1 to the S phase (DNA synthesis).[3][4] this compound competitively binds to the ATP-binding pocket of CDK4/6, preventing the phosphorylation of Rb.[2][5] This maintains Rb in its active, hypophosphorylated state, sequestering E2F and thereby blocking the G1-to-S phase transition, resulting in G1 cell cycle arrest.[1][6]
Q2: I am not observing a significant G1 arrest after this compound treatment. What are the possible reasons?
A2: Several factors could contribute to a lack of significant G1 arrest:
-
Suboptimal Concentration: The concentration of this compound may be too low for your specific cell line. It is crucial to perform a dose-response experiment to determine the optimal concentration.
-
Incorrect Treatment Duration: The incubation time may be insufficient for the cells to arrest in G1. A time-course experiment is recommended.
-
Cell Line Resistance: The cell line you are using may be resistant to CDK4/6 inhibition. This can be due to a loss of functional Rb protein or amplification of other cell cycle regulators.[5]
-
Drug Inactivity: Ensure the this compound compound is properly stored and has not expired.
Q3: What are some common off-target effects or toxicities associated with this compound treatment in cell culture?
A3: While this compound is highly selective for CDK4/6, high concentrations or prolonged exposure can lead to off-target effects and cytotoxicity.[4] Common issues observed in clinical and preclinical settings that might translate to in vitro experiments include neutropenia, hepatotoxicity, and QT interval prolongation.[2][7][8] In cell culture, this may manifest as decreased cell viability, apoptosis, or changes in cell morphology. It is important to assess cell viability (e.g., using a Trypan Blue exclusion assay or MTT assay) in parallel with cell cycle analysis.
Q4: How can I confirm that the observed G1 arrest is due to the inhibition of the CDK4/6-Rb pathway?
A4: To confirm the on-target effect of this compound, you can perform a Western blot to analyze the phosphorylation status of Rb and the expression levels of downstream targets. A decrease in phosphorylated Rb (pRb) is a direct indicator of CDK4/6 inhibition.[9][10] You can also assess the expression of E2F target genes.
Q5: Can I synchronize cells in the G1 phase using this compound?
A5: Yes, this compound can be used to synchronize cells in the G1 phase. Treatment with an effective concentration of this compound will cause a majority of the cycling cells to accumulate in G1.[11] This population can then be released from the G1 block by washing out the drug, allowing for the study of synchronous cell cycle progression.[11]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low percentage of cells in G1 phase | Inadequate this compound concentration. | Perform a dose-response curve to identify the optimal concentration for your cell line. Start with a broad range (e.g., 10 nM to 10 µM).[12][13] |
| Insufficient treatment duration. | Conduct a time-course experiment (e.g., 12, 24, 48, 72 hours) to determine the optimal incubation time. | |
| Cell line is resistant to this compound. | Check the Rb status of your cell line. Rb-negative cells are typically resistant.[5] Consider using a different cell line or an alternative method for G1 synchronization. | |
| High levels of cell death | This compound concentration is too high. | Lower the concentration of this compound. Determine the IC50 value for your cell line and use a concentration that induces G1 arrest without significant cytotoxicity. |
| Prolonged exposure to the drug. | Reduce the treatment duration. | |
| Variability between experiments | Inconsistent cell density at the time of treatment. | Ensure that cells are seeded at a consistent density and are in the logarithmic growth phase before treatment. |
| Instability of this compound in solution. | Prepare fresh stock solutions of this compound in DMSO and store them at -20°C or -80°C.[12] Avoid repeated freeze-thaw cycles. | |
| Unexpected changes in protein expression (Western Blot) | Off-target effects of this compound. | Use the lowest effective concentration of this compound that induces G1 arrest. |
| Antibody non-specificity. | Use validated antibodies and include appropriate positive and negative controls. |
Data Presentation: Effective Concentrations of this compound for G1 Arrest
| Cell Line | Cancer Type | This compound Concentration | Treatment Duration | Outcome | Reference |
| Neuroblastoma Cell Lines (various) | Neuroblastoma | >100 nmol/L | Not Specified | Dose-dependent accumulation of cells in G0-G1 phase. | [6] |
| MCF-7 | Breast Cancer (ER+) | IC50: 6 µg/ml (48h), 4 µg/ml (72h) | 48-72 hours | Markedly inhibited cell viability. | [5] |
| BT-549 | Breast Cancer (Triple-Negative) | IC50: 3.2 µg/ml (48h), 12.7 µg/ml (72h) | 48-72 hours | Inhibited cell viability. | [5] |
| MDA-MB-231 | Breast Cancer (Triple-Negative) | 2.5, 5.0, 10.0 µM | 72 hours | Increased G0/G1 population by 11.58%, 17.96%, and 26.24% respectively. | [14] |
| C33A | Cervical Cancer | Dose-dependent | Not Specified | Induced G0-G1 phase cell cycle arrest. | [9] |
| C666-1 | Nasopharyngeal Carcinoma | 2 µM | 16, 24, 48 hours | Increased G0/G1 population from ~50% to >70%. | [15] |
| HK1 | Nasopharyngeal Carcinoma | 2 µM and 10 µM | 16, 24, 48 hours | Increased G0/G1 population from ~50% to >80%. | [15] |
| HCT116 | Colorectal Carcinoma | 500-1000 nM | 24 hours | G1 arrest observed. | [16] |
Experimental Protocols
Protocol 1: Cell Cycle Analysis by Flow Cytometry
This protocol outlines the steps for analyzing cell cycle distribution following this compound treatment using propidium iodide (PI) staining.
Materials:
-
Cell culture medium
-
This compound
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that will ensure they are in the logarithmic growth phase at the time of treatment.
-
This compound Treatment: The following day, treat the cells with the desired concentrations of this compound. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for the desired duration (e.g., 24, 48, or 72 hours).
-
Cell Harvesting:
-
Aspirate the media and wash the cells with PBS.
-
Add Trypsin-EDTA to detach the cells.
-
Neutralize the trypsin with complete medium and transfer the cell suspension to a falcon tube.
-
Centrifuge at 300 x g for 5 minutes.
-
-
Fixation:
-
Discard the supernatant and resuspend the cell pellet in 1 ml of ice-cold PBS.
-
While vortexing gently, add 4 ml of ice-cold 70% ethanol dropwise to fix the cells.
-
Store the cells at -20°C for at least 2 hours (can be stored for several weeks).
-
-
Staining:
-
Centrifuge the fixed cells at 500 x g for 5 minutes.
-
Discard the ethanol and wash the cell pellet with PBS.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate in the dark at room temperature for 30 minutes.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer.
-
Use appropriate software to deconvolute the DNA content histograms and determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.
-
Protocol 2: Western Blotting for pRb and Total Rb
This protocol describes the detection of phosphorylated Rb (pRb) and total Rb by Western blotting to confirm the mechanism of action of this compound.
Materials:
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (anti-pRb, anti-Rb, and a loading control like anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis:
-
After this compound treatment, wash the cells with ice-cold PBS.
-
Add lysis buffer and scrape the cells.
-
Incubate on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay kit.
-
SDS-PAGE:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Load the samples onto an SDS-PAGE gel and run the gel to separate the proteins by size.
-
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibodies (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Detection:
-
Add the chemiluminescent substrate to the membrane.
-
Capture the signal using an imaging system.
-
-
Analysis: Quantify the band intensities and normalize the pRb and total Rb signals to the loading control. A decrease in the pRb/total Rb ratio indicates successful inhibition by this compound.
Visualizations
References
- 1. What is the mechanism of action of this compound Succinate? [synapse.patsnap.com]
- 2. What is the mechanism of this compound Succinate? [synapse.patsnap.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. This compound (LEE011): mechanism of action and clinical impact of this selective cyclin-dependent kinase 4/6 inhibitor in various solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Exploring treatment with this compound alone or in sequence/combination with Everolimus in ER+HER2−Rb wild-type and knock-down in breast cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. What to Do When Kisqali Stops Working: 6 Kisqali Tips - GoodRx [goodrx.com]
- 8. ascopubs.org [ascopubs.org]
- 9. This compound, a selective cyclin D kinase 4/6 inhibitor, inhibits proliferation and induces apoptosis of human cervical cancer in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Release from cell cycle arrest with Cdk4/6 inhibitors generates highly synchronized cell cycle progression in human cell culture - PMC [pmc.ncbi.nlm.nih.gov]
- 12. selleckchem.com [selleckchem.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. tandfonline.com [tandfonline.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Acquired Ribociclib Resistance in Preclinical Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering acquired resistance to Ribociclib in preclinical models. The information is based on published preclinical studies and is intended to guide experimental design and interpretation.
Frequently Asked Questions (FAQs)
Q1: My ER+ breast cancer cell line, initially sensitive to this compound, has started growing again despite continuous treatment. What are the common mechanisms of acquired resistance?
A1: Acquired resistance to this compound in ER+ breast cancer models can arise from several molecular alterations. The most frequently observed mechanisms in preclinical studies include:
-
Alterations in the Cell Cycle Machinery:
-
Loss of Retinoblastoma (Rb) protein: Loss of Rb function, a key downstream target of CDK4/6, can uncouple the cell cycle from CDK4/6 regulation.[1][2][3][4] This can occur through mutations or loss of expression.[2]
-
Amplification or overexpression of CDK6: Increased levels of CDK6 can overcome the inhibitory effect of this compound.[1][2][5]
-
Upregulation of Cyclin E1 (CCNE1): Elevated Cyclin E1 levels can activate CDK2, providing an alternative pathway for Rb phosphorylation and cell cycle progression.[1][2][6]
-
-
Activation of Bypass Signaling Pathways:
-
PI3K/AKT/mTOR Pathway: Hyperactivation of this pathway is a common escape mechanism.[1][7][8][9][10] This can be due to mutations in PIK3CA or loss of the tumor suppressor PTEN.[3] Activation of the upstream kinase PDK1 has also been implicated.[1][6][11]
-
MAPK (RAS/MEK/ERK) Pathway: Increased signaling through the MAPK pathway can also drive proliferation independently of CDK4/6 inhibition.[5][12][13]
-
FGFR Signaling: Amplification or overexpression of Fibroblast Growth Factor Receptors (FGFRs) can lead to resistance by activating downstream pathways like PI3K/AKT and MAPK.[10]
-
Q2: I have confirmed that my resistant cell line has lost Rb expression. What are my options to overcome this resistance?
A2: Loss of Rb is a challenging resistance mechanism as it bypasses the direct target of this compound. In this scenario, targeting alternative pathways is crucial. Preclinical data suggests that cells with Rb loss might become more dependent on other signaling pathways for survival and proliferation. While specific strategies for overcoming Rb-loss-mediated this compound resistance are still under extensive investigation, exploring inhibitors of pathways that are shown to be hyperactive in your specific model would be a rational approach.
Q3: My this compound-resistant cells show increased phosphorylation of AKT. Which combination therapies should I consider?
A3: Increased p-AKT suggests activation of the PI3K/AKT/mTOR pathway. Combination therapies targeting this pathway have shown promise in preclinical models of this compound resistance.[1][10]
-
PI3K Inhibitors: Dual blockade with a PI3K inhibitor (e.g., Alpelisib/BYL719) and this compound has been shown to overcome resistance and improve initial treatment responses in preclinical models.[2][4]
-
mTOR Inhibitors: Combining this compound with an mTOR inhibitor (e.g., Everolimus) can synergistically inhibit E2F-dependent transcription and overcome resistance.[1]
-
AKT Inhibitors: Direct inhibition of AKT with drugs like Capivasertib, in combination with this compound and endocrine therapy, has demonstrated continuous inhibition of tumor growth in preclinical models.[14]
Troubleshooting Guide
| Observed Issue | Potential Cause | Suggested Troubleshooting Steps |
| Gradual decrease in this compound efficacy over time in cell culture. | Development of a resistant population. | 1. Confirm Resistance: Perform a dose-response curve (IC50) to quantify the shift in sensitivity. 2. Molecular Profiling: Analyze resistant cells for common resistance markers (Western blot for Rb, p-Rb, CDK6, Cyclin E1, p-AKT, p-ERK). 3. Pathway Analysis: Use pathway-specific inhibitors (PI3K, MEK, mTOR) to identify bypass pathway dependency. |
| Tumor regrowth in xenograft models after initial response to this compound. | Clonal evolution and selection of resistant cells. | 1. Biopsy and Analyze: Collect tissue from relapsed tumors to assess molecular changes compared to the parental tumor. 2. Test Combination Therapies: Based on the molecular analysis, treat a new cohort of animals with this compound in combination with a targeted agent (e.g., PI3K inhibitor if p-AKT is elevated). |
| Inconsistent response to this compound across different preclinical models. | Intrinsic resistance or model-specific characteristics. | 1. Characterize Models: Profile the baseline expression of key proteins in the CDK-Rb pathway (Rb, p16, Cyclin D1) and major signaling pathways. 2. Correlate with Sensitivity: Analyze if the expression levels of these proteins correlate with the initial sensitivity to this compound. |
Quantitative Data Summary
Table 1: Examples of Combination Therapies to Overcome Acquired this compound Resistance in Preclinical Models
| Resistance Mechanism | Preclinical Model | Combination Therapy | Observed Effect | Reference |
| PI3K Pathway Activation | PIK3CA-mutant breast cancer cells and PDX models | This compound + Alpelisib (PI3Kα inhibitor) | Improved initial response and overcame acquired resistance. | [2][4] |
| PI3K/AKT/mTOR Pathway Activation | This compound-resistant breast cancer cells | This compound + PDK1 inhibitor | Restored sensitivity to this compound. | [11] |
| MAPK Pathway Activation | Palbociclib-resistant cancer models (cross-resistant to this compound) | MEK inhibitor | Sensitization of resistant cells to MEK inhibition. | [12][13] |
| General Acquired Resistance | ER+ Breast Cancer PDX Model | Fulvestrant + this compound + Alpelisib | Better repression of rapid tumor progression compared to dual combinations. | [1][4] |
Key Experimental Protocols
1. Generation of this compound-Resistant Cell Lines
-
Principle: To mimic the clinical scenario of acquired resistance, sensitive parental cell lines are continuously exposed to increasing concentrations of this compound over an extended period.
-
Methodology:
-
Start by treating the parental cell line with this compound at a concentration close to the IC20 (the concentration that inhibits 20% of cell growth).
-
Culture the cells until they resume proliferation.
-
Once the cells are growing steadily, double the concentration of this compound.
-
Repeat this process of stepwise dose escalation until the cells are able to proliferate in the presence of a high concentration of this compound (e.g., 1-5 µM).
-
Periodically freeze down cell stocks at different stages of resistance development.
-
Characterize the final resistant cell line by determining its IC50 for this compound and comparing it to the parental line.
-
2. Western Blot Analysis for Resistance Markers
-
Principle: To detect changes in protein expression and phosphorylation that are associated with acquired resistance.
-
Methodology:
-
Lyse parental and this compound-resistant cells to extract total protein.
-
Determine protein concentration using a standard assay (e.g., BCA assay).
-
Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies against proteins of interest (e.g., Rb, p-Rb (Ser807/811), CDK6, Cyclin E1, AKT, p-AKT (Ser473), ERK, p-ERK (Thr202/Tyr204)) overnight at 4°C.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Use a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.
-
3. In Vivo Xenograft Studies
-
Principle: To evaluate the efficacy of combination therapies in a more physiologically relevant in vivo setting.
-
Methodology:
-
Implant this compound-resistant tumor cells subcutaneously into immunocompromised mice (e.g., nude or NSG mice).
-
Allow tumors to establish to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into different treatment groups (e.g., Vehicle, this compound alone, combination agent alone, this compound + combination agent).
-
Administer the drugs according to the appropriate schedule and route of administration.
-
Measure tumor volume regularly (e.g., twice a week) using calipers (Volume = 0.5 x Length x Width²).
-
Monitor animal body weight and overall health.
-
At the end of the study, euthanize the animals and excise the tumors for further analysis (e.g., Western blot, immunohistochemistry).
-
Visualizations
Caption: Signaling pathways in this compound action and resistance.
Caption: Workflow for studying acquired this compound resistance.
References
- 1. cdn.amegroups.cn [cdn.amegroups.cn]
- 2. targetedonc.com [targetedonc.com]
- 3. Mechanisms of Resistance to CDK4/6 Inhibitors and Predictive Biomarkers of Response in HR+/HER2-Metastatic Breast Cancer—A Review of the Literature [mdpi.com]
- 4. Potential biomarkers of resistance to CDK4/6 inhibitors: a narrative review of preclinical and clinical studies - Huang - Translational Breast Cancer Research [tbcr.amegroups.org]
- 5. erc.bioscientifica.com [erc.bioscientifica.com]
- 6. Resistance Mechanisms to Combined CDK4/6 Inhibitors and Endocrine Therapy in ER+/HER2− Advanced Breast Cancer: Biomarkers and Potential Novel Treatment Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Intrinsic and acquired resistance to CDK4/6 inhibitors and potential overcoming strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CDK4/6 Inhibitors in Combination Therapies: Better in Company Than Alone: A Mini Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Molecular mechanisms of resistance to CDK4/6 inhibitors in breast cancer: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Resistance to CDK4/6 Inhibitors in Estrogen Receptor-Positive Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. MAPK reliance via acquired CDK4/6 inhibitor resistance in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Effect of bypass kinase pathways on acquired CDK4/6 inhibitor resistance. - ASCO [asco.org]
- 14. Strategy of combining CDK4/6 inhibitors with other therapies and mechanisms of resistance - PMC [pmc.ncbi.nlm.nih.gov]
Managing Off-Target Effects of Ribociclib in Research: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for managing the off-target effects of Ribociclib in a laboratory setting. The information is presented in a question-and-answer format, offering troubleshooting guidance and detailed experimental protocols to address common challenges encountered during research.
Frequently Asked Questions (FAQs)
Q1: What are the primary on-target and known off-target effects of this compound?
A1: this compound is a highly selective inhibitor of Cyclin-Dependent Kinase 4 (CDK4) and Cyclin-Dependent Kinase 6 (CDK6), which are its primary on-target mechanisms. This inhibition leads to cell cycle arrest in the G1 phase.[1][2] However, like many kinase inhibitors, this compound can exhibit off-target activities that may influence experimental outcomes. The most commonly observed off-target effects in a research context, extrapolated from clinical observations, include:
-
Neutropenia: A reduction in neutrophils, which can be modeled in vitro using hematopoietic stem and progenitor cells.[3][4]
-
Hepatotoxicity: Liver cell injury, which can be assessed using liver cell lines such as HepG2 or more complex 3D liver spheroids.[5][6]
-
QTc Prolongation: Disruption of cardiac repolarization, which can be investigated using in vitro cardiac ion channel assays, such as the hERG assay.[7][8][9]
Q2: How can I assess the selectivity of my batch of this compound?
A2: It is crucial to verify the selectivity of your this compound compound. A comprehensive method for this is kinase profiling. The KINOMEscan™ platform is a widely used service that can quantitatively measure the binding of this compound to a large panel of kinases.[10][11] This competition binding assay provides data on which kinases, other than CDK4/6, your compound may be inhibiting. For in-house assessment, you can perform enzymatic assays using a panel of purified kinases.
Q3: My cell viability assay results with this compound are inconsistent. What could be the cause?
A3: Inconsistent results in cell viability assays (e.g., MTT, MTS) when using CDK4/6 inhibitors like this compound can be due to the cytostatic, rather than cytotoxic, nature of the drug.[12] Cells arrested in G1 may not die but can increase in size, leading to artifacts in metabolic-based assays that measure cellular ATP levels. Consider using assays that directly count cell numbers (e.g., trypan blue exclusion, automated cell counting) or measure DNA content.
Troubleshooting Guides
Issue 1: Unexpected Cell Toxicity at High Concentrations
Symptom: Significant cell death is observed at concentrations of this compound that are much higher than its reported IC50 for CDK4/6 inhibition.
Possible Cause: Off-target kinase inhibition or other non-specific cytotoxic effects.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for unexpected cytotoxicity.
Issue 2: Difficulty in Interpreting Cell Cycle Analysis Data
Symptom: Flow cytometry data after this compound treatment shows poor resolution between cell cycle phases (G1, S, G2/M).
Possible Causes:
-
Incorrect staining procedure.
-
Cell clumping.
-
High flow rate during acquisition.
-
Cells not in exponential growth phase before treatment.
Troubleshooting Tips:
-
Staining: Ensure complete RNase treatment to avoid RNA staining by propidium iodide (PI). Use an appropriate concentration of PI and incubate for a sufficient time.[13][14]
-
Cell Handling: Gently resuspend cell pellets to avoid clumping. Filter cells through a nylon mesh before analysis.[13]
-
Flow Cytometer Settings: Use a low flow rate for better resolution. Ensure proper compensation if using multiple fluorescent markers.[15]
-
Experimental Setup: Ensure cells are in the logarithmic growth phase before adding this compound to observe a clear G1 arrest.
Quantitative Data Summary
The following tables summarize the inhibitory activity of this compound against its primary targets and a selection of off-target kinases. This data is essential for designing experiments and interpreting results.
Table 1: On-Target Activity of this compound
| Target | IC50 (nM) | Reference |
| CDK4/Cyclin D1 | 10 | [2] |
| CDK6/Cyclin D3 | 39 | [2] |
Table 2: Off-Target Kinase Activity of this compound (Selected Kinases)
| Off-Target Kinase | IC50 (µM) | Reference |
| CDK2 | 0.068 | [1] |
| CDK9 | >10 | [1] |
Note: A comprehensive kinase profiling screen is recommended to determine the specific off-target interactions for your experimental system.
Detailed Experimental Protocols
Protocol 1: In Vitro Kinase Inhibition Assay
This protocol provides a general framework for assessing the inhibitory activity of this compound against a purified kinase.
Materials:
-
Purified recombinant kinase
-
Kinase-specific substrate
-
ATP
-
This compound
-
Kinase assay buffer
-
Detection reagent (e.g., ADP-Glo™, Z'-LYTE™)
-
Microplate reader
Procedure:
-
Prepare a serial dilution of this compound in the appropriate solvent (e.g., DMSO).
-
In a microplate, add the kinase, its substrate, and the kinase assay buffer.
-
Add the diluted this compound or vehicle control to the wells.
-
Pre-incubate the plate at room temperature for a specified time (e.g., 15-30 minutes).
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at the optimal temperature for the kinase (e.g., 30°C or 37°C) for a defined period.
-
Stop the reaction and add the detection reagent according to the manufacturer's instructions.
-
Read the signal (luminescence or fluorescence) on a microplate reader.
-
Calculate the percent inhibition for each this compound concentration and determine the IC50 value using appropriate software.
Protocol 2: In Vitro Hepatotoxicity Assay using 3D Liver Spheroids
This protocol describes a method to assess the potential hepatotoxicity of this compound using a more physiologically relevant 3D cell culture model.[5][6][16][17]
Materials:
-
Primary human hepatocytes or a suitable liver cell line (e.g., HepG2)
-
Ultra-low attachment round-bottom microplates
-
Spheroid formation medium
-
This compound
-
Cell viability assay reagent (e.g., CellTiter-Glo® 3D)
-
Plate reader
Procedure:
-
Spheroid Formation:
-
Seed a defined number of cells into each well of an ultra-low attachment plate.
-
Centrifuge the plate briefly to aggregate the cells at the bottom of the wells.
-
Culture the cells for several days (typically 3-5 days) to allow for spheroid formation.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in the appropriate culture medium.
-
Carefully remove the old medium from the wells and replace it with the medium containing this compound or vehicle control.
-
Incubate the spheroids for the desired treatment duration (e.g., 24, 48, 72 hours).
-
-
Viability Assessment:
-
Equilibrate the plate and the viability assay reagent to room temperature.
-
Add the viability reagent to each well according to the manufacturer's protocol.
-
Mix the contents by orbital shaking to ensure spheroid lysis.
-
Incubate at room temperature to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of viable cells relative to the vehicle control.
-
Plot the dose-response curve and determine the IC50 value.
-
Protocol 3: Cell Cycle Analysis by Flow Cytometry
This protocol outlines the steps for analyzing the effect of this compound on the cell cycle distribution of a cancer cell line.[13][14][15][18]
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
This compound
-
Phosphate-buffered saline (PBS)
-
70% cold ethanol
-
Propidium Iodide (PI)/RNase staining solution
-
Flow cytometer
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in culture plates and allow them to attach and enter the exponential growth phase.
-
Treat the cells with various concentrations of this compound or a vehicle control for the desired time (e.g., 24 hours).
-
-
Cell Harvesting and Fixation:
-
Harvest the cells by trypsinization and collect them by centrifugation.
-
Wash the cell pellet with PBS.
-
Resuspend the cells in a small volume of PBS and add cold 70% ethanol dropwise while vortexing to fix the cells.
-
Incubate the fixed cells at -20°C for at least 2 hours (or overnight).
-
-
Staining:
-
Centrifuge the fixed cells and wash the pellet with PBS.
-
Resuspend the cell pellet in the PI/RNase staining solution.
-
Incubate in the dark at room temperature for 15-30 minutes.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells on a flow cytometer, acquiring data for at least 10,000 events per sample.
-
Use appropriate software to gate the cell populations and analyze the percentage of cells in the G1, S, and G2/M phases of the cell cycle.
-
Visualizations
This compound's Core Signaling Pathway
Caption: On-target effect of this compound on the cell cycle.
Experimental Workflow for Assessing Off-Target Effects
Caption: Workflow for investigating off-target effects.
Troubleshooting Logic for Inconsistent IC50 Values
Caption: Decision tree for troubleshooting IC50 variability.
References
- 1. researchgate.net [researchgate.net]
- 2. Use of Pharmacokinetic and Pharmacodynamic Data to Develop the CDK4/6 Inhibitor this compound for Patients with Advanced Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hematopoietic stem cells in co-culture with mesenchymal stromal cells--modeling the niche compartments in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Co-culture with mesenchymal stromal cells increases proliferation and maintenance of haematopoietic progenitor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Item - 3D Spheroidal Human Liver Models for Drug Toxicity Testing - University of Illinois Chicago - Figshare [indigo.uic.edu]
- 6. Liver three-dimensional cellular models for high-throughput chemical testing - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In-vitro hERG & NaV1.5 cardiotoxicity assay [slack.protocols.io:8443]
- 8. Structure-Based Prediction of hERG-Related Cardiotoxicity: A Benchmark Study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. hERG toxicity assessment: Useful guidelines for drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 11. drugtargetreview.com [drugtargetreview.com]
- 12. stackoverflow.com [stackoverflow.com]
- 13. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 14. protocols.io [protocols.io]
- 15. Flow Cytometry Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 16. Determination of Drug Toxicity Using 3D Spheroids Constructed From an Immortal Human Hepatocyte Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Prediction of Liver Toxicity Revolutionized in Largest 3D In Vitro Benchmarking Study | Technology Networks [technologynetworks.com]
- 18. Three Common Problems and Solutions of Cell Cycle Detection [elabscience.com]
Technical Support Center: Understanding Ribociclib Efficacy in the Context of Retinoblastoma (Rb) Protein Status
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the use of Ribociclib, a selective CDK4/6 inhibitor, in cancer cell lines with varying Retinoblastoma (Rb) protein status.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a selective, orally bioavailable inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6).[1][2][3][4] In normal cell cycle progression, the CDK4/6-cyclin D complex phosphorylates the Retinoblastoma (Rb) protein.[1][3][5][6] This phosphorylation inactivates Rb, causing it to release the E2F transcription factor.[5][7][8] E2F then activates the transcription of genes necessary for the cell to transition from the G1 (first gap) phase to the S (synthesis) phase of the cell cycle, leading to DNA replication and cell division.[5][6][7] this compound competitively binds to the ATP-binding pocket of CDK4 and CDK6, inhibiting their kinase activity.[3][9] This prevents the phosphorylation of Rb, which remains in its active, hypophosphorylated state, bound to E2F.[1][10][11] The sequestration of E2F by active Rb prevents the expression of S-phase genes, leading to a G1 cell cycle arrest and the suppression of tumor cell proliferation.[1][10][11]
Q2: Why is this compound ineffective in Rb-deficient cancer cells?
The efficacy of this compound is critically dependent on the presence of a functional Rb protein.[12][13][14] In cancer cells that have lost Rb protein expression or have a non-functional Rb pathway (e.g., due to mutations in the RB1 gene), the primary target of this compound's action is absent.[12][13][15] Without a functional Rb protein to sequester the E2F transcription factor, the cell cycle can progress from G1 to S phase in an uncontrolled manner, driven by other factors.[12] Therefore, inhibiting CDK4/6 with this compound has no effect on cell cycle progression because the downstream "brake" (the Rb protein) is missing.[12][15] Loss of Rb function is a well-established mechanism of both primary and acquired resistance to CDK4/6 inhibitors.[13][15]
Q3: What are the expected experimental outcomes when treating Rb-proficient versus Rb-deficient cancer cells with this compound?
In Rb-proficient cancer cells, treatment with this compound is expected to cause a dose-dependent decrease in cell proliferation and an accumulation of cells in the G1 phase of the cell cycle.[9][16] This can be observed through cell viability assays and cell cycle analysis.[17][18][19] Furthermore, Western blot analysis should show a decrease in the levels of phosphorylated Rb (pRb) at CDK4/6-specific sites (e.g., Serine 780, Serine 795, Serine 807/811) with no significant change in total Rb levels.
Conversely, in Rb-deficient cancer cells, this compound treatment is not expected to significantly impact cell proliferation or cell cycle distribution.[12][13] Cell viability should remain largely unchanged, and there will be no observable G1 arrest. Western blot analysis will confirm the absence of the Rb protein.
Troubleshooting Guide
Issue 1: this compound does not inhibit the proliferation of my cancer cell line, which is reported to be Rb-proficient.
-
Possible Cause 1: Incorrect Rb status of the cell line. Cell lines can sometimes be misidentified or their characteristics can drift over time in culture. It is crucial to verify the Rb status of your specific cell line stock.
-
Troubleshooting Step: Perform a Western blot to confirm the expression of total Rb protein in your cell line. Compare it to a known Rb-proficient positive control cell line (e.g., MCF-7) and an Rb-deficient negative control cell line (e.g., MDA-MB-468).
-
-
Possible Cause 2: Functional inactivation of the Rb pathway. Even if the Rb protein is expressed, other alterations in the pathway can render it non-functional. This can include mutations that prevent Rb from binding to E2F or constitutive activation of downstream effectors.
-
Troubleshooting Step: Assess the phosphorylation status of Rb at baseline. High levels of basal pRb may indicate a dysregulated pathway. Additionally, sequence the RB1 gene in your cell line to check for mutations.
-
-
Possible Cause 3: Suboptimal drug concentration or treatment duration. The sensitivity to this compound can vary between different Rb-proficient cell lines.
-
Troubleshooting Step: Perform a dose-response curve with a wide range of this compound concentrations to determine the IC50 value for your specific cell line. Also, consider extending the treatment duration (e.g., up to 72-96 hours).
-
-
Possible Cause 4: Issues with the this compound compound. The drug may have degraded or been improperly stored.
-
Troubleshooting Step: Use a fresh, validated stock of this compound. Test its activity on a highly sensitive, well-characterized Rb-proficient cell line as a positive control.
-
Issue 2: I am not seeing a clear G1 arrest in my Rb-proficient cells after this compound treatment.
-
Possible Cause 1: Insufficient drug concentration or treatment time. A G1 arrest may take time to become apparent and is dose-dependent.
-
Troubleshooting Step: Increase the concentration of this compound and/or the duration of treatment. A time-course experiment (e.g., 24, 48, 72 hours) can help identify the optimal time point for observing G1 arrest.
-
-
Possible Cause 2: Cell synchronization issues. If the cells are not actively cycling at the start of the experiment, the effect of a cell cycle inhibitor will be less pronounced.
-
Troubleshooting Step: Ensure that cells are in the exponential growth phase when you add the drug. You can also try to synchronize the cells in G0/G1 by serum starvation before adding this compound.
-
-
Possible Cause 3: Problems with the cell cycle analysis protocol. Issues with cell fixation, permeabilization, or DNA staining can lead to poor quality histograms.
-
Troubleshooting Step: Review and optimize your flow cytometry protocol. Ensure proper cell handling to avoid cell clumps and debris. Use appropriate controls, such as unstained cells and cells stained with a single dye.
-
Issue 3: I am having difficulty detecting a decrease in phosphorylated Rb (pRb) by Western blot.
-
Possible Cause 1: Suboptimal antibody. The anti-pRb antibody may not be specific or sensitive enough.
-
Troubleshooting Step: Use a well-validated antibody specific for the CDK4/6-mediated phosphorylation sites on Rb. Check the antibody datasheet for recommended applications and dilutions. Include a positive control where Rb is known to be hyperphosphorylated (e.g., in actively proliferating, untreated cells).
-
-
Possible Cause 2: Protein degradation or dephosphorylation during sample preparation. Phosphatases in the cell lysate can remove the phosphate groups from Rb.
-
Troubleshooting Step: Ensure that your lysis buffer contains a cocktail of phosphatase inhibitors. Keep samples on ice at all times and process them quickly.
-
-
Possible Cause 3: Insufficient drug effect. The concentration or duration of this compound treatment may not be sufficient to cause a detectable decrease in pRb.
-
Troubleshooting Step: Increase the this compound concentration or treatment duration. Analyze pRb levels at multiple time points after treatment.
-
Data Presentation
Table 1: Comparative Efficacy of this compound in Rb-Proficient and Rb-Deficient Cancer Cell Lines
| Cell Line | Cancer Type | Rb Status | This compound IC50 (µM) | Reference |
| MCF-7 | Breast Cancer | Proficient | 0.08 | [20] |
| T-47D | Breast Cancer | Proficient | 0.06 | [20] |
| MDA-MB-231 | Breast Cancer | Proficient | >10 | [20] |
| MDA-MB-468 | Breast Cancer | Deficient | >10 | [13] |
| CAL-51 | Breast Cancer | Deficient | >10 | [13] |
| HK1 | Nasopharyngeal Carcinoma | Proficient | 1.42 | [16] |
| C666-1 | Nasopharyngeal Carcinoma | Proficient | 8.26 | [16] |
Note: IC50 values can vary depending on the specific assay conditions and cell line passage number.
Experimental Protocols
1. Western Blotting for Total and Phosphorylated Rb
-
Cell Lysis:
-
Culture cells to 70-80% confluency and treat with this compound or vehicle control for the desired time.
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.
-
Incubate on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Denature 20-40 µg of protein per sample by boiling in Laemmli sample buffer.
-
Separate proteins on an 8% SDS-polyacrylamide gel.
-
Transfer proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against total Rb and phosphorylated Rb (e.g., pRb Ser780, pRb Ser807/811) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Image the blot and perform densitometry analysis. Normalize pRb levels to total Rb and a loading control (e.g., GAPDH or β-actin).
-
2. Cell Cycle Analysis by Flow Cytometry
-
Cell Preparation:
-
Culture and treat cells as described for Western blotting.
-
Harvest cells, including any floating cells in the medium.
-
Wash cells with PBS.
-
-
Fixation and Staining:
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.
-
Incubate at -20°C for at least 2 hours (or overnight).
-
Centrifuge and wash the cells with PBS.
-
Resuspend the cell pellet in a staining solution containing a DNA intercalating dye (e.g., propidium iodide or DAPI) and RNase A.
-
Incubate in the dark for 30 minutes at room temperature.
-
-
Flow Cytometry:
-
Analyze the samples on a flow cytometer.
-
Gate on single cells to exclude doublets and aggregates.
-
Acquire data for at least 10,000 events per sample.
-
Analyze the DNA content histograms using cell cycle analysis software (e.g., FlowJo, ModFit LT) to determine the percentage of cells in G1, S, and G2/M phases.
-
Visualizations
Caption: Mechanism of action of this compound in Rb-proficient cells.
Caption: Ineffectiveness of this compound in Rb-deficient cells.
Caption: Experimental workflow for assessing this compound efficacy.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Retinoblastoma loss in cancer: casting a wider net - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Therapeutic Strategies for RB1-Deficient Cancers: Intersecting Gene Regulation and Targeted Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Detection of Retinoblastoma Protein Phosphorylation by Immunoblot Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. "Therapeutic Strategies for RB1-Deficient Cancers: Intersecting Gene Re" by Mo-Fan Huang, Yuan-Xin Wang et al. [digitalcommons.library.tmc.edu]
- 7. preprints.org [preprints.org]
- 8. Cell cycle and beyond: Exploiting new RB1 controlled mechanisms for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Investigation of this compound, abemaciclib and palbociclib resistance in ER+ breast cancer cells reveal potential therapeutic opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Novel RB1-loss transcriptomic signature is associated with poor clinical outcomes across cancer types - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. The potent and selective cyclin-dependent kinases 4 and 6 inhibitor this compound (LEE011) is a versatile combination partner in preclinical cancer models - PMC [pmc.ncbi.nlm.nih.gov]
- 13. JCI Insight - RB expression confers sensitivity to CDK4/6 inhibitor–mediated radiosensitization across breast cancer subtypes [insight.jci.org]
- 14. Tailoring to RB: tumour suppressor status and therapeutic response - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Mechanisms of Resistance to CDK4/6 Inhibitors: Potential Implications and Biomarkers for Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Preclinical evaluation of this compound and its synergistic effect in combination with alpelisib in non-keratinizing nasopharyngeal carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Flow cytometry-assisted quantification of cell cycle arrest in cancer cells treated with CDK4/6 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchportal.lih.lu [researchportal.lih.lu]
- 19. profiles.foxchase.org [profiles.foxchase.org]
- 20. researchgate.net [researchgate.net]
Technical Support Center: Interpreting Cell Size Increase After Ribociclib Treatment
This guide is intended for researchers, scientists, and drug development professionals who are using the CDK4/6 inhibitor Ribociclib and have observed an increase in cell size in their experiments. This document provides troubleshooting advice, frequently asked questions, and detailed experimental protocols to help interpret these findings.
Frequently Asked Questions (FAQs)
Here we address common questions regarding the phenomenon of increased cell size following this compound treatment.
Q1: What is this compound and what is its mechanism of action?
This compound is a selective, orally administered inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6).[1][2][3] Its primary mechanism of action involves disrupting the cell cycle progression.[4][5]
-
Target: this compound specifically targets the Cyclin D-CDK4/6 complex.[2][4]
-
Pathway: In a normal cell cycle, the Cyclin D-CDK4/6 complex phosphorylates the Retinoblastoma (Rb) protein.[2][3] This phosphorylation causes the release of the E2F transcription factor.[1][3]
-
Effect: Released E2F activates the transcription of genes required for the cell to transition from the G1 (growth) phase to the S (DNA synthesis) phase.[1][2]
-
Inhibition: By inhibiting CDK4/6, this compound prevents the phosphorylation of Rb. This action keeps Rb in its active, hypophosphorylated state, where it remains bound to E2F.[4][5] This sequestration of E2F halts the cell cycle in the G1 phase, thereby blocking cell proliferation.[4][6]
Q2: Why do cells appear larger after this compound treatment?
An increase in cell size, often referred to as cellular hypertrophy, is an expected consequence of this compound's mechanism of action.[7] While this compound effectively halts cell division by inducing G1 arrest, the cell's metabolic processes and biomass production can continue.[7] This uncoupling of cell growth from cell division leads to an increase in the overall size and mass of the cell.[7][8] This effect has been noted in multiple cancer cell lines.[8]
Q3: Is an increase in cell size a sign of drug resistance?
Not necessarily. The initial increase in cell size is a direct result of the G1 arrest caused by this compound and indicates the drug is working as intended.[7] Drug resistance, in contrast, is characterized by the ability of cancer cells to overcome the drug-induced arrest and resume proliferation.[9] While resistant cells may exhibit different morphologies, the initial hypertrophy of sensitive cells should not be mistaken for resistance.
Q4: What is the difference between quiescence and senescence induced by this compound?
This compound-induced G1 arrest can lead to two distinct cellular states: quiescence or senescence.[10][11]
-
Quiescence: A temporary and reversible state of cell cycle arrest. Quiescent cells can re-enter the cell cycle and begin proliferating again if this compound is removed.[11]
-
Senescence: A stable and long-term form of cell cycle arrest.[11] Senescent cells are characterized by distinct phenotypic changes, including a flattened and enlarged morphology, positive staining for senescence-associated β-galactosidase (SA-β-gal), and the secretion of a complex mixture of cytokines and growth factors known as the Senescence-Associated Secretory Phenotype (SASP).[11] The induction of senescence is considered a key therapeutic outcome for CDK4/6 inhibitors.[10][12]
Q5: What is the typical timeline for observing cell size changes?
A maximal G1 cell cycle arrest can be detected as early as 24 hours post-treatment.[6] The subsequent increase in cell size is typically observable after 48 to 72 hours of continuous exposure to the drug.[8][13] Some studies have reported that during a sustained 4-day G1 arrest, cell size and total protein content increase linearly.[7]
Q6: How does the observed cell size increase impact the assessment of drug efficacy?
The increase in cell size can significantly interfere with certain types of cell viability and proliferation assays, potentially leading to a misinterpretation of drug efficacy.
-
Problematic Assays: Assays that rely on metabolic output, such as those measuring ATP levels (e.g., CellTiter-Glo®), are particularly susceptible.[7][8] The larger, G1-arrested cells are metabolically active and can contain more ATP per cell than smaller, untreated cells. This increased ATP content can mask the reduction in cell number, giving the false impression that the drug is ineffective.[7][8]
-
Recommended Assays: To accurately measure the cytostatic effects of this compound, it is crucial to use methods that directly quantify cell number. These include direct cell counting (e.g., using a hemocytometer or automated cell counter) or assays that measure DNA content.[7]
Troubleshooting Guide
Issue 1: Discrepant Results Between Viability Assays and Direct Cell Observation
-
Observation: My ATP-based viability assay (e.g., CellTiter-Glo®) shows minimal or no reduction in signal after this compound treatment, but when I look at the cells under a microscope, their density is clearly lower than the untreated control.
-
Explanation: This is a common issue when studying CDK4/6 inhibitors. The G1-arrested cells are larger and more metabolically active, leading to a higher ATP content per cell.[7][8] This elevated ATP level compensates for the lower cell number, resulting in a misleadingly high signal in the viability assay.
-
Solution: Switch to an assay that directly measures cell number.
| Assay Type | Principle | Suitability for this compound | Rationale |
| Metabolic (ATP-based) | Measures ATP as an indicator of metabolically active cells. | Poor | Increased cell size and ATP content per cell can mask the reduction in cell number.[7][8] |
| Direct Cell Counting | Manual or automated counting of cells. | Excellent | Provides a direct and accurate measure of cell proliferation, unaffected by changes in cell size.[7] |
| DNA-based (e.g., CyQuant®) | Measures total DNA content using a fluorescent dye. | Good | DNA content is directly proportional to cell number and is not confounded by increased cell size.[14] |
| Microscopy-based | Imaging and counting nuclei stained with a DNA dye (e.g., Hoechst). | Excellent | Directly quantifies cell number and can simultaneously provide morphological information.[8] |
Issue 2: Inconsistent Cell Size Increase Across Different Cell Lines
-
Observation: I am treating several different cancer cell lines with this compound, but only some of them show a pronounced increase in size.
-
Explanation: The cellular response to this compound, including the degree of cell size increase, can be cell-line dependent. For example, studies have shown that melanoma cell lines exhibit a significant size increase, while some neuroblastoma cell lines show a reduction in number with no apparent change in size.[8] This variability can be due to underlying differences in cellular metabolism, protein synthesis rates, and the integrity of the Rb pathway.
-
Solution:
-
Verify Rb Status: Confirm that the cell lines are Rb-proficient. Loss of Rb function is a primary mechanism of resistance to CDK4/6 inhibitors.[11][14]
-
Titrate Drug Concentration: Ensure you are using an effective concentration of this compound for each cell line by performing a dose-response curve and measuring G1 arrest.
-
Characterize Each Line: Document the morphological changes for each cell line individually. Do not assume a uniform response.
-
Experimental Protocols
Protocol 1: Cell Size Measurement by Flow Cytometry
This protocol details how to measure changes in cell size using Forward Scatter (FSC) on a flow cytometer.
Materials:
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Trypsin-EDTA (for adherent cells)
-
Flow cytometry tubes
-
Flow cytometer
Procedure:
-
Cell Preparation:
-
Plate cells and treat with the desired concentration of this compound or vehicle control (e.g., DMSO) for the desired duration (e.g., 72 hours).
-
Harvest cells. For adherent cells, wash with PBS, detach with Trypsin-EDTA, and neutralize with serum-containing media. For suspension cells, collect directly.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Discard the supernatant and wash the cell pellet once with 1-2 mL of ice-cold PBS.
-
Centrifuge again and resuspend the pellet in 300-500 µL of ice-cold PBS. Keep cells on ice.
-
-
Flow Cytometer Setup:
-
Turn on the flow cytometer and allow it to warm up as per the manufacturer's instructions.
-
Use an untreated cell sample to set the initial voltage for Forward Scatter (FSC) and Side Scatter (SSC). Adjust the voltages to place the main cell population appropriately on the FSC vs. SSC plot.[15]
-
Ensure the FSC signal is set to display the area measurement (FSC-A), which is more proportional to cell size than height (FSC-H).[16]
-
-
Data Acquisition:
-
Acquire data for each sample, collecting a sufficient number of events (e.g., 10,000-20,000 cells) for statistical analysis.
-
Run samples in the following order: untreated control, vehicle control, and then this compound-treated samples.
-
-
Data Analysis:
-
Gate on the single-cell population using an FSC-A vs. FSC-H plot to exclude doublets.
-
Within the single-cell gate, gate on the main cell population on an FSC-A vs. SSC-A plot to exclude debris.
-
Generate a histogram of the FSC-A signal for the gated population for each sample.
-
Compare the median or mean FSC-A values between the control and treated samples. An increase in the median FSC-A indicates an increase in average cell size.
-
Protocol 2: Western Blotting for CDK4/6 Pathway Proteins
This protocol is for analyzing the expression and phosphorylation status of key proteins in the CDK4/6 pathway.
Materials:
-
RIPA or similar lysis buffer supplemented with protease and phosphatase inhibitors.[17]
-
BCA Protein Assay Kit
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-CDK4, anti-CDK6, anti-Cyclin D1, anti-phospho-Rb (Ser807/811), anti-Rb, anti-β-actin).
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
Procedure:
-
Cell Lysis:
-
After treatment, wash cell monolayers with ice-cold PBS.
-
Add ice-cold lysis buffer to the plate, scrape the cells, and transfer the lysate to a microcentrifuge tube.[17]
-
Incubate on ice for 15-30 minutes.
-
Centrifuge at ~14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (protein lysate) to a new tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's protocol.[17]
-
-
Sample Preparation and SDS-PAGE:
-
Normalize all samples to the same protein concentration with lysis buffer. Add Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane of an SDS-PAGE gel. Include a protein ladder.
-
Run the gel until adequate separation is achieved.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation.[17]
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.[17]
-
The next day, wash the membrane three times for 5-10 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection:
-
Prepare the ECL substrate according to the manufacturer's instructions and apply it to the membrane.
-
Image the resulting chemiluminescent signal using a digital imager or X-ray film.
-
Expected Results: In sensitive cells, this compound treatment should lead to a decrease in the levels of phosphorylated Rb (p-Rb) without significantly changing total Rb, CDK4, or CDK6 levels. β-actin serves as a loading control.
-
Visualizations
Signaling Pathway and Drug Action
Caption: Mechanism of this compound action on the CDK4/6-Rb pathway.
Troubleshooting Workflow for Viability Assays
Caption: Workflow for troubleshooting viability assay discrepancies.
Cellular Fates After this compound Treatment
Caption: Potential cellular outcomes following this compound-induced G1 arrest.
References
- 1. This compound (LEE011): mechanism of action and clinical impact of this selective cyclin-dependent kinase 4/6 inhibitor in various solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. researchgate.net [researchgate.net]
- 4. What is the mechanism of this compound Succinate? [synapse.patsnap.com]
- 5. What is the mechanism of action of this compound Succinate? [synapse.patsnap.com]
- 6. Combining CDK4/6 inhibitors this compound and palbociclib with cytotoxic agents does not enhance cytotoxicity | PLOS One [journals.plos.org]
- 7. The search for CDK4/6 inhibitor biomarkers has been hampered by inappropriate proliferation assays - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Cell facilitation promotes growth and survival under drug pressure in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Senescence as a therapeutically relevant response to CDK4/6 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. embopress.org [embopress.org]
- 13. researchgate.net [researchgate.net]
- 14. The potent and selective cyclin-dependent kinases 4 and 6 inhibitor this compound (LEE011) is a versatile combination partner in preclinical cancer models - PMC [pmc.ncbi.nlm.nih.gov]
- 15. assaygenie.com [assaygenie.com]
- 16. flowcytometry.medicine.uiowa.edu [flowcytometry.medicine.uiowa.edu]
- 17. origene.com [origene.com]
Strategies to enhance Ribociclib solubility for in vitro use
Welcome to the technical support center for Ribociclib. This resource provides researchers, scientists, and drug development professionals with detailed guidance on enhancing the solubility of this compound for in vitro applications. Find answers to frequently asked questions, troubleshooting guides, and detailed protocols to ensure the successful preparation and use of this compound in your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is this compound and why is its solubility a concern for in vitro studies?
A1: this compound (also known as LEE011) is a highly specific, orally available inhibitor of cyclin-dependent kinase 4 and 6 (CDK4/6).[1][2][3] These kinases are crucial for cell cycle progression, and by inhibiting them, this compound can cause G1 phase cell cycle arrest and suppress tumor growth.[2][4] However, this compound is classified as a Biopharmaceutics Classification System (BCS) Class IV drug, which means it has both low aqueous solubility and low permeability.[5][6] For in vitro experiments, achieving a stable, homogenous solution at the desired concentration is critical for obtaining accurate and reproducible results. Its poor solubility in neutral aqueous solutions, such as cell culture media, presents a significant challenge.[1][6]
Q2: What is the recommended primary solvent for preparing a this compound stock solution?
A2: The most commonly recommended solvent for preparing this compound stock solutions for in vitro use is high-quality, anhydrous Dimethyl Sulfoxide (DMSO).[1][7][8] this compound is soluble in DMSO, with reported solubilities ranging from 8 mg/mL to over 20 mg/mL.[1][9] It is critical to use fresh, anhydrous (moisture-free) DMSO, as absorbed moisture can significantly reduce the solubility of the compound.[1]
Q3: I am seeing precipitation when I dilute my this compound DMSO stock into aqueous cell culture medium. What should I do?
A3: This is a common issue due to this compound's low solubility in neutral aqueous solutions. Here are several troubleshooting steps:
-
Check Final DMSO Concentration: Ensure the final concentration of DMSO in your culture medium is low (typically ≤0.1%) to avoid solvent-induced cytotoxicity.[7][8] High dilutions from a concentrated stock can cause the compound to crash out.
-
Warm the Medium: Gently warming the cell culture medium to 37°C before adding the this compound stock can help improve solubility.
-
Use Sonication: After dilution, briefly sonicating the solution can help dissolve any precipitate and create a more homogenous suspension.[10]
-
Prepare an Intermediate Dilution: Instead of a single large dilution, perform a serial dilution. For example, first dilute the high-concentration DMSO stock into a small volume of medium, vortex gently, and then add this intermediate solution to your final volume.
-
Lower the Stock Concentration: If precipitation persists, consider preparing a less concentrated DMSO stock solution. This will require adding a larger volume to your medium to achieve the final concentration, so be mindful of the final DMSO percentage.
Q4: Can I dissolve this compound directly in aqueous buffers like PBS or media like DMEM?
A4: Direct dissolution in neutral aqueous buffers or media is not recommended. This compound is practically insoluble in water and solutions at neutral pH.[1][6] An organic solvent, primarily DMSO, is required to first create a concentrated stock solution, which can then be diluted into your aqueous experimental medium.[7]
Q5: How does pH affect this compound solubility?
A5: this compound is a weak base, and its solubility is highly pH-dependent.[11] Its aqueous solubility significantly increases in acidic conditions (pH 2.0 - 4.5).[6][11] In one study, solubility in acidic media reached up to 2.4 mg/mL, whereas the free base solubility in neutral conditions is much lower, around 0.63 mg/mL.[6][12] While this property is crucial for oral absorption in vivo, most in vitro cell culture experiments must be conducted at a physiological pH of ~7.4, where its solubility is poor.
Q6: Are there alternative solvents or co-solvents I can use besides DMSO?
A6: While DMSO is the most common, other organic solvents have been evaluated. A study systematically measured this compound's solubility in various solvents and found that Polyethylene Glycol 400 (PEG-400) demonstrated the highest solubilizing capacity, followed by Transcutol-HP (THP) and Propylene Glycol (PG).[13][14] However, before using alternative solvents in cell-based assays, their potential toxicity to the specific cell line at the required final concentration must be carefully evaluated.
Quantitative Data: this compound Solubility
The following table summarizes the solubility of this compound in various solvents. Note that values can vary based on the specific salt form, temperature, and purity of the solvent.
| Solvent | Temperature | Solubility (Mole Fraction) | Solubility (Approx. mg/mL) | Reference |
| DMSO | Ambient | 5.00 x 10⁻³ | ~9 - 22 mg/mL | [1][10][13] |
| Water | 313.2 K (40°C) | 2.38 x 10⁻⁵ | Insoluble / Very Low | [13] |
| Ethanol | 313.2 K (40°C) | 1.37 x 10⁻³ | < 1 mg/mL | [10][13] |
| PEG-400 | 313.2 K (40°C) | 2.66 x 10⁻² | > 10 mg/mL | [13][14] |
| Propylene Glycol (PG) | 313.2 K (40°C) | 5.39 x 10⁻³ | Data not specified | [13][14] |
| Aqueous Acid (pH < 5) | 37°C | Not Applicable | ~2.4 mg/mL | [6] |
Experimental Protocols & Methodologies
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes how to prepare a standard 10 mM stock solution, a common starting point for in vitro experiments.
Materials:
-
This compound powder (Molecular Weight: ~434.54 g/mol ; confirm batch-specific MW)[7][8]
-
Anhydrous, sterile-filtered DMSO
-
Sterile microcentrifuge tubes or vials
Methodology:
-
Calculation: To prepare 1 mL of a 10 mM stock solution, you need to dissolve 4.345 mg of this compound.
-
Calculation: 434.54 g/mol * (10 mmol/L) * (1 L/1000 mL) * 1 mL = 0.004345 g = 4.345 mg
-
-
Weighing: Carefully weigh out 4.345 mg of this compound powder and place it into a sterile vial.
-
Dissolving: Add 1 mL of anhydrous DMSO to the vial.
-
Mixing: Vortex the solution thoroughly. If needed, briefly sonicate the vial in a water bath to ensure complete dissolution.[10] Visually inspect the solution against a light source to confirm no solid particles remain.
-
Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store aliquots at -20°C or -80°C for long-term stability.[8]
Protocol 2: Preparation of Working Solutions for Cell Culture Experiments
This protocol details the serial dilution of the DMSO stock into cell culture medium.
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed (37°C) sterile cell culture medium
-
Sterile tubes for dilution
Methodology:
-
Thaw Stock: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
Serial Dilution: Perform a serial dilution to reach the final desired concentration. For example, to prepare a 10 µM working solution in 10 mL of medium:
-
Add 10 µL of the 10 mM stock solution to 9.99 mL of pre-warmed medium.
-
Calculation: (10 mM * V1) = (10 µM * 10 mL) => V1 = (0.01 mM * 10 mL) / 10 mM = 0.01 mL = 10 µL
-
-
Mixing: Immediately after adding the stock solution to the medium, cap the tube and mix thoroughly by inverting or gentle vortexing. Do not shake vigorously to avoid protein denaturation in serum-containing media.
-
Final DMSO Concentration: This dilution results in a final DMSO concentration of 0.1% (10 µL in 10,000 µL), which is generally well-tolerated by most cell lines.
-
Application: Use the prepared working solution immediately to treat cells. Do not store diluted aqueous solutions of this compound.
Visualizations
Caption: Workflow for preparing this compound solutions.
Caption: The CDK4/6-Rb-E2F signaling pathway.
References
- 1. selleckchem.com [selleckchem.com]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. This compound | C23H30N8O | CID 44631912 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | CDK4 Subfamily (CDK4 & CDK6) | Tocris Bioscience [tocris.com]
- 5. Solubility and permeability enhancement of BCS class IV drug this compound through cocrystallization - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 6. This compound Hybrid Lipid–Polymer Nanoparticle Preparation and Characterization for Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. The effect of this compound on the expression levels of miR-141 and CDK4/6-USP51 signaling pathway genes in MCF-7 and MDA-MB-231 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound CAS#: 1211441-98-3 [m.chemicalbook.com]
- 10. This compound | LEE011 | CDK4/6 inhibitor | TargetMol [targetmol.com]
- 11. This compound Bioavailability Is Not Affected by Gastric pH Changes or Food Intake: In Silico and Clinical Evaluations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Solubilization of a novel antitumor drug this compound in water and ten different organic solvents at different temperatures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. tandfonline.com [tandfonline.com]
Technical Support Center: Optimizing Ribociclib Dosing in Preclinical Animal Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the CDK4/6 inhibitor Ribociclib in animal models. The information is designed to address specific issues that may arise during the optimization of dosing schedules in preclinical experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound and how does it inform dosing strategies?
A1: this compound is a highly selective, orally bioavailable inhibitor of cyclin-dependent kinase 4 (CDK4) and cyclin-dependent kinase 6 (CDK6).[1] Its primary mechanism of action involves binding to the ATP-binding pocket of CDK4/6, preventing the phosphorylation of the retinoblastoma protein (Rb).[1][2] This maintains Rb in its active, hypophosphorylated state, where it binds to the E2F transcription factor, thereby preventing the transcription of genes required for the G1 to S phase transition of the cell cycle.[1][2] This induction of G1 cell cycle arrest is the basis of its antitumor activity.[1]
Understanding this mechanism is crucial for designing effective dosing schedules. The goal is to maintain a sufficient concentration of this compound to continuously suppress CDK4/6 activity and prevent tumor cell proliferation. Both continuous and intermittent dosing schedules have been explored to balance efficacy with toxicity.[3]
Q2: What are common starting doses and schedules for this compound in rodent models?
A2: The selection of a starting dose for this compound in animal studies depends on the specific tumor model and the research question. However, published preclinical studies provide a range of effective doses. For instance, in rat xenograft models, daily oral doses of 10, 75, and 150 mg/kg have been investigated.[4] While the 10 mg/kg dose resulted in partial inhibition of Rb phosphorylation, the 75 and 150 mg/kg doses achieved over 90% inhibition.[4] In mouse xenograft models of hormone receptor-positive (HR+) breast cancer, single-agent this compound has demonstrated significant tumor growth inhibition.[1][2]
It is recommended to perform a pilot study to determine the optimal dose and schedule for your specific model, starting with a dose in the range of 50-100 mg/kg/day and titrating based on efficacy and toxicity assessments.
Q3: How can I monitor the pharmacodynamic effects of this compound in my animal model?
A3: To confirm that this compound is engaging its target and eliciting a biological response, several pharmacodynamic (PD) markers can be assessed in tumor tissue. Key biomarkers include:
-
Phosphorylated Rb (pRb): A reduction in the levels of phosphorylated Rb is a direct indicator of CDK4/6 inhibition.[1][2] This can be measured by immunohistochemistry (IHC) or western blotting.
-
Ki67: This nuclear protein is a marker of cell proliferation.[1] A decrease in the percentage of Ki67-positive cells following this compound treatment indicates a reduction in tumor cell proliferation and G1 arrest.[1][2]
Q4: What are the expected toxicities of this compound in animal studies and how can they be managed?
A4: The most common dose-limiting toxicity of this compound observed in both preclinical and clinical studies is neutropenia.[4][5][6] In rat studies, dose-dependent reductions in white blood cells (WBCs) and absolute neutrophil counts (ANCs) have been reported, with maximum inhibition seen at doses of 75 mg/kg and 150 mg/kg.[4] Other potential toxicities include gastrointestinal issues, though these are generally less frequent with this compound compared to other CDK4/6 inhibitors like abemaciclib.[7]
To manage toxicity, the following strategies can be employed:
-
Dose Reduction: If significant toxicity is observed, reducing the daily dose of this compound is the primary management strategy.[8]
-
Intermittent Dosing: Implementing a "drug holiday" (e.g., 3 weeks on, 1 week off) can allow for recovery from hematological toxicities like neutropenia.[8][9] This mimics the clinical dosing schedule.[1][10]
-
Supportive Care: Depending on the observed toxicities, supportive care measures may be necessary to maintain the health of the animals.
Q5: Should I use a continuous or intermittent dosing schedule for this compound?
A5: The choice between a continuous and intermittent dosing schedule depends on the experimental goals.
-
Continuous Dosing: This approach aims to maintain constant target inhibition. It may be suitable for determining the maximum tolerated dose (MTD) and for studies where sustained pathway inhibition is desired. However, it may lead to increased toxicity.[3]
-
Intermittent Dosing: Schedules such as 3 weeks on, 1 week off, are designed to manage toxicities, particularly neutropenia, by allowing for a recovery period.[5][6][8] This approach has been shown to be effective in clinical settings and may improve the overall tolerability of the treatment in animal models.[1][10] A phase Ib study in humans suggested that continuous low-dose this compound had an acceptable safety profile and preliminary activity compared to an intermittent schedule.[3]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Action(s) |
| Lack of Tumor Growth Inhibition | - Insufficient drug exposure - Drug resistance (e.g., Rb loss) - Incorrect dosing or formulation | - Verify dose calculations and administration technique. - Measure plasma concentrations of this compound to assess pharmacokinetics. - Confirm Rb expression in the tumor model.[4] - Increase the dose or consider combination therapy (e.g., with an aromatase inhibitor like letrozole).[1] |
| Severe Weight Loss or Morbidity | - Drug-related toxicity - Off-target effects - Tumor burden | - Reduce the dose of this compound.[8] - Switch to an intermittent dosing schedule.[9] - Monitor for signs of gastrointestinal toxicity.[7] - Implement supportive care measures. |
| Significant Neutropenia | - On-target effect of CDK6 inhibition | - Interrupt dosing until neutrophil counts recover.[11] - Resume treatment at a lower dose level.[12] - Consider an intermittent dosing schedule.[5][6] |
| Variability in Tumor Response | - Inconsistent drug administration - Heterogeneity of the tumor model - Differences in drug metabolism | - Ensure consistent oral gavage technique. - Increase the number of animals per group to improve statistical power. - Monitor for potential drug-drug interactions if using combination therapies.[8][13] |
Data Presentation
Table 1: this compound Dosing and Pharmacodynamic Effects in JeKo-1 Tumor-Bearing Rats
| Dose (mg/kg, once daily) | Drug Exposure (AUC) | Maximum Rb Phosphorylation Inhibition |
| 10 | Dose-proportional increase | 46% |
| 75 | Dose-proportional increase | >90% |
| 150 | Dose-proportional increase | >90% |
Data summarized from a preclinical PK/PD analysis.[4]
Table 2: Recommended Dose Modifications for this compound-Induced Neutropenia in Clinical Settings (for reference in animal study design)
| Neutropenia Grade (ANC/mm³) | Recommended Action |
| Grade 1-2 (≥1,000) | No dose adjustment required.[11] |
| Grade 3 (500 to <1,000) | Interrupt dose until recovery to ≤Grade 2, then resume at the same dose. If recurrent, resume at the next lower dose level.[11] |
| Grade 3 with fever or infection | Interrupt dose until recovery to ≤Grade 2, then resume at the next lower dose level.[11] |
| Grade 4 (<500) | Interrupt dose until recovery to ≤Grade 2, then resume at the next lower dose level.[11] |
Experimental Protocols
Pharmacodynamic Analysis of Rb Phosphorylation and Ki67 by Immunohistochemistry (IHC)
-
Tissue Collection and Preparation: Euthanize animals at specified time points after the last this compound dose. Excise tumors and fix in 10% neutral buffered formalin for 24 hours. Process tissues and embed in paraffin.
-
Sectioning: Cut 4-5 µm sections from the paraffin-embedded blocks and mount on positively charged slides.
-
Antigen Retrieval: Deparaffinize sections in xylene and rehydrate through a graded series of ethanol. Perform heat-induced epitope retrieval using a citrate-based buffer (pH 6.0) in a pressure cooker or water bath.
-
Immunostaining:
-
Block endogenous peroxidase activity with 3% hydrogen peroxide.
-
Block non-specific antibody binding with a protein block solution.
-
Incubate with primary antibodies against phospho-Rb (e.g., Ser807/811) and Ki67 at optimal dilutions overnight at 4°C.
-
Wash and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Develop the signal using a DAB (3,3'-diaminobenzidine) substrate kit.
-
Counterstain with hematoxylin.
-
-
Imaging and Analysis: Dehydrate, clear, and coverslip the slides. Acquire images using a brightfield microscope. Quantify the percentage of pRb-positive and Ki67-positive cells using image analysis software.
Mandatory Visualizations
Caption: this compound inhibits the Cyclin D-CDK4/6 complex, preventing Rb phosphorylation and blocking cell cycle progression.
Caption: A typical experimental workflow for optimizing this compound dosing in animal models.
References
- 1. Use of Pharmacokinetic and Pharmacodynamic Data to Develop the CDK4/6 Inhibitor this compound for Patients with Advanced Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. onclive.com [onclive.com]
- 4. The potent and selective cyclin-dependent kinases 4 and 6 inhibitor this compound (LEE011) is a versatile combination partner in preclinical cancer models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 6. Biological specificity of CDK4/6 inhibitors: dose response relationship, in vivo signaling, and composite response signature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Clinical Management of Potential Toxicities and Drug Interactions Related to Cyclin‐Dependent Kinase 4/6 Inhibitors in Breast Cancer: Practical Considerations and Recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. pdf.hres.ca [pdf.hres.ca]
- 11. drugs.com [drugs.com]
- 12. Timing of Dose Reductions and Survival Outcomes in Metastatic Breast Cancer Patients Treated with Cyclin-Dependent Kinase 4/6 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound Drug‐Drug Interactions: Clinical Evaluations and Physiologically‐Based Pharmacokinetic Modeling to Guide Dru… [ouci.dntb.gov.ua]
Addressing batch-to-batch variability of Ribociclib powder
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ribociclib powder. Our aim is to help you address potential batch-to-batch variability and other common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the key chemical properties of this compound powder that I should be aware of?
A1: this compound is typically supplied as this compound succinate, which is a light yellow to yellowish-brown crystalline powder.[1] It is slightly hygroscopic, meaning it can absorb moisture from the air.[1] A key challenge with this compound is its low aqueous solubility, and it is classified as a Biopharmaceutics Classification System (BCS) Class IV compound, indicating both low solubility and low permeability.[2][3][4] Its solubility is pH-dependent, with better solubility in acidic conditions compared to neutral or basic pH.[2][4]
Q2: We are observing inconsistent results between different batches of this compound powder. What could be the cause?
A2: Batch-to-batch variability in experimental results with this compound can stem from several factors, often related to its physicochemical properties:
-
Polymorphism: this compound succinate can exist in different crystalline forms (polymorphs), which may have different dissolution rates and solubilities.[1]
-
Particle Size Distribution: Variations in particle size between batches can affect the powder's dissolution rate.
-
Hygroscopicity: Differences in water content due to moisture absorption can lead to inaccurate weighing and concentration calculations.[1]
-
Solubility and Dissolution Rate: As a low-solubility compound, even minor variations in experimental conditions (e.g., pH of the solvent, temperature, agitation) can significantly impact how much drug goes into solution, leading to inconsistent effective concentrations.[2][4]
Q3: What is the recommended solvent for dissolving this compound powder for in vitro experiments?
A3: Due to its low aqueous solubility, Dimethyl sulfoxide (DMSO) is a commonly used solvent to prepare stock solutions of this compound.[5][6] It is soluble in DMSO up to concentrations of approximately 10 mg/mL.[5] For cell-based assays, it is crucial to dilute the DMSO stock solution in culture media to a final DMSO concentration that is non-toxic to the cells (typically ≤ 0.5%).
Q4: How should I store this compound powder and its stock solutions?
A4: this compound powder should be stored at -20°C for long-term stability.[5][6] Stock solutions in DMSO can also be stored at -20°C for up to two months or at -80°C for up to a year; it is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles.[5][6]
Troubleshooting Guides
Issue 1: Incomplete Dissolution of this compound Powder
Symptoms:
-
Visible particulate matter in the solution after attempting to dissolve the powder.
-
Lower than expected drug concentration in the final solution, confirmed by analytical methods.
-
Inconsistent results in downstream experiments.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Low intrinsic solubility | Ensure you are using an appropriate solvent like DMSO for the initial stock solution. For aqueous solutions, acidification might be necessary, but this needs to be compatible with your experimental system.[2][4] |
| Insufficient mixing/sonication | Vortex the solution thoroughly. Gentle warming (e.g., to 37°C) and sonication in a water bath can aid dissolution. |
| Precipitation upon dilution | When diluting a DMSO stock into an aqueous buffer or cell culture medium, add the stock solution dropwise while vortexing the aqueous solution to prevent rapid precipitation. |
| Incorrect solvent pH | This compound's solubility is higher at acidic pH.[2][4] If compatible with your experiment, consider using a slightly acidic buffer. |
Issue 2: Variability in Potency or Efficacy Between Batches
Symptoms:
-
Different IC50 values are obtained with different batches of this compound in cell viability assays.
-
Inconsistent inhibition of the target pathway (CDK4/6).
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Inaccurate Weighing | Due to its hygroscopic nature, weigh the powder in a controlled environment with low humidity if possible.[1] Always use a calibrated analytical balance. |
| Degradation of the Compound | Ensure proper storage of both the powder and stock solutions to prevent degradation.[5][6] Protect from light. |
| Differences in Purity Between Batches | If significant variability persists, consider performing an analytical quality control check on the different batches. |
| Inconsistent Final Drug Concentration | This often relates back to dissolution issues. Ensure complete dissolution of the powder before making serial dilutions. |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
-
Objective: To prepare a 10 mM stock solution of this compound in DMSO.
-
Materials:
-
This compound powder (Molar Mass: 434.54 g/mol )[7]
-
Anhydrous DMSO
-
Calibrated analytical balance
-
Sterile microcentrifuge tubes or vials
-
-
Procedure:
-
Equilibrate the this compound powder container to room temperature before opening to minimize moisture absorption.
-
Weigh out 4.35 mg of this compound powder and transfer it to a sterile vial.
-
Add 1 mL of anhydrous DMSO to the vial.
-
Vortex the solution vigorously until the powder is completely dissolved. Gentle warming (37°C) or brief sonication can be used to aid dissolution.
-
Visually inspect the solution to ensure there is no particulate matter.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Protocol 2: Quality Control of this compound Powder by HPLC
-
Objective: To verify the concentration and purity of a this compound solution using High-Performance Liquid Chromatography (HPLC).
-
Materials and Method:
-
This protocol is adapted from a published method.[8]
-
HPLC System: An HPLC system with a UV detector.
-
Column: C18 column (e.g., 25 cm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of phosphate buffer (pH 3.0) and acetonitrile (60:40 v/v).
-
Flow Rate: 0.8 mL/min.
-
Detection Wavelength: 276 nm.
-
Procedure:
-
Prepare a standard curve using a reference standard of this compound of known purity.
-
Prepare a sample of the this compound batch , dissolved in the mobile phase.
-
Inject the standards and the sample into the HPLC system.
-
Compare the retention time and the peak area of the sample to the standard curve to determine the concentration and assess purity. The retention time for this compound should be approximately 3.02 minutes under these conditions.[8]
-
-
Visualizations
This compound's Mechanism of Action
This compound is a selective inhibitor of Cyclin-Dependent Kinases 4 and 6 (CDK4/6).[9][10][11] In many cancer cells, the Cyclin D-CDK4/6-Retinoblastoma (Rb) pathway is dysregulated, leading to uncontrolled cell proliferation.[12] this compound's inhibition of CDK4/6 prevents the phosphorylation of Rb, which in turn keeps the transcription factor E2F sequestered, blocking cell cycle progression from the G1 to the S phase.[10][11]
Caption: this compound inhibits CDK4/6, blocking cell cycle progression.
Troubleshooting Workflow for Inconsistent Experimental Results
This workflow provides a logical sequence of steps to diagnose the cause of variability when working with different batches of this compound.
Caption: A workflow for troubleshooting inconsistent this compound results.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. WO2023144684A1 - this compound pharmaceutical compositions - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound Hybrid Lipid–Polymer Nanoparticle Preparation and Characterization for Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | 1211441-98-3 [chemicalbook.com]
- 6. selleckchem.com [selleckchem.com]
- 7. This compound - Wikipedia [en.wikipedia.org]
- 8. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 9. This compound (LEE011): mechanism of action and clinical impact of this selective cyclin-dependent kinase 4/6 inhibitor in various solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. What is the mechanism of this compound Succinate? [synapse.patsnap.com]
- 11. go.drugbank.com [go.drugbank.com]
- 12. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
Technical Support Center: Management of Neutropenia in Mouse Models
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering neutropenia as a side effect in mouse models.
Troubleshooting Guides
Issue: Inconsistent or inadequate neutropenia induction with chemotherapy.
Question: My cyclophosphamide (CPA) administration does not consistently induce the expected level of neutropenia. What are the possible reasons and solutions?
Answer:
Several factors can contribute to variability in chemotherapy-induced neutropenia. Consider the following:
-
Mouse Strain, Age, and Sex: Different mouse strains exhibit varying sensitivities to chemotherapeutic agents. For instance, BALB/c and C57BL/6 mice can have different hematological responses.[1][2] Age and sex are also critical variables, with older mice and certain sexes potentially showing different levels of myelosuppression. It is crucial to use mice of the same strain, age, and sex within an experimental cohort to minimize variability.
-
Drug Preparation and Administration: Ensure the chemotherapeutic agent is fresh and properly reconstituted according to the manufacturer's instructions. The route and consistency of administration (e.g., intraperitoneal, intravenous) are critical for uniform drug exposure.
-
Baseline Health Status: The overall health of the mice, including the presence of underlying infections, can impact their response to chemotherapy. Ensure all animals are healthy before starting the experiment.
-
Dosage and Timing: The dose of the chemotherapeutic agent is a primary determinant of the severity of neutropenia.[3] If neutropenia is insufficient, a carefully considered dose escalation may be necessary. The timing of blood collection to assess the neutrophil nadir is also crucial and can vary depending on the specific drug and dose used. For cyclophosphamide, the nadir is often observed around 4-5 days post-administration.[3][4]
Issue: Complications or unexpected effects of G-CSF administration.
Question: I am using G-CSF to manage neutropenia, but I'm observing unexpected side effects or results. What should I consider?
Answer:
While Granulocyte Colony-Stimulating Factor (G-CSF) is effective in promoting neutrophil recovery, it can have other biological effects:
-
Immune Modulation: G-CSF administration can lead to systemic immune suppression, which may be a confounding factor in immunology or immuno-oncology studies.
-
Bone-Related Effects: Long-term G-CSF treatment has been associated with bone loss in some cases.[5] Additionally, G-CSF can enhance osteoclastogenesis, which might influence studies involving bone biology or bone metastases.[5]
-
Timing of Administration: The timing of G-CSF administration relative to chemotherapy is critical. It is generally recommended to initiate G-CSF 24-72 hours after the completion of chemotherapy.[6]
-
Dose Optimization: The optimal dose of G-CSF can vary depending on the mouse strain and the severity of neutropenia. Dose-response studies may be necessary to determine the most effective and well-tolerated dose for your specific model.
Frequently Asked Questions (FAQs)
Q1: What are the common methods to induce neutropenia in mouse models?
A1: Neutropenia can be induced in mice through several methods, with the choice depending on the research question:
-
Chemotherapy: Cytotoxic agents like cyclophosphamide and doxorubicin are widely used to induce transient neutropenia by targeting rapidly dividing hematopoietic precursor cells in the bone marrow.[7][8][9][10][11]
-
Radiation: Exposure to radiation can also cause myelosuppression and lead to neutropenia.
-
Antibody-Mediated Depletion: Monoclonal antibodies targeting neutrophil-specific markers, such as Ly6G or Gr-1, can be administered to rapidly deplete circulating neutrophils.
-
Genetic Models: Genetically engineered mouse models with targeted disruptions in genes essential for granulopoiesis, such as those for G-CSF or its receptor, exhibit chronic neutropenia.
Q2: How can I accurately monitor the level of neutropenia in my mice?
A2: Accurate monitoring of neutropenia is essential and is typically done by determining the Absolute Neutrophil Count (ANC) in peripheral blood. The following methods are commonly used:
-
Automated Hematology Analyzers: These instruments provide a complete blood count (CBC), including the white blood cell count and differential, from which the ANC can be calculated.
-
Flow Cytometry: This technique allows for precise quantification of neutrophils using specific cell surface markers, such as Ly6G.[12][13] Flow cytometry can be particularly useful for distinguishing neutrophils from other granulocytes.[12]
Q3: What are the typical timelines for neutropenia nadir and recovery after chemotherapy?
A3: The kinetics of neutropenia are dependent on the specific chemotherapeutic agent, its dose, and the mouse strain used. For a commonly used agent like cyclophosphamide, the following is a general timeline:
-
Neutrophil Nadir: The lowest neutrophil count is typically observed between 4 and 6 days after a single dose of cyclophosphamide.[3][11]
-
Recovery: Neutrophil counts generally begin to recover after the nadir and may return to baseline levels by day 11.[3]
Q4: What is the mechanism of action of G-CSF in ameliorating neutropenia?
A4: G-CSF is a key cytokine that regulates the production of neutrophils, a process known as granulopoiesis.[14][15][16] It acts by binding to the G-CSF receptor on hematopoietic precursor cells in the bone marrow.[17] This binding activates intracellular signaling pathways, including the JAK/STAT and Ras/MAPK pathways, which in turn stimulate the proliferation, differentiation, and survival of neutrophil precursors, leading to an increased output of mature neutrophils into the circulation.[17]
Quantitative Data Summary
Table 1: Hematological Reference Ranges for Common Mouse Strains
| Parameter | C57BL/6 | BALB/c |
| White Blood Cells (WBC) (x10³/µL) | 6.0 - 15.0 | 4.0 - 12.0 |
| Neutrophils (%) | 10 - 40 | 15 - 50 |
| Lymphocytes (%) | 55 - 85 | 45 - 80 |
| Monocytes (%) | 1 - 5 | 1 - 6 |
| Eosinophils (%) | 0 - 4 | 0 - 5 |
| Basophils (%) | 0 - 1 | 0 - 1 |
Note: These are approximate ranges and can vary based on the specific facility, age, and sex of the mice. It is recommended to establish baseline values for your own colony.[1][18][19][20][21]
Table 2: Example Cyclophosphamide-Induced Neutropenia Model
| Parameter | Details |
| Mouse Strain | Outbred ICR or inbred strains like C57BL/6 |
| Chemotherapy Agent | Cyclophosphamide (CPA) |
| Dosage Regimen | A total dose of 250 mg/kg is often used, which can be administered as a single dose or split into two injections (e.g., 150 mg/kg on day 1 and 100 mg/kg on day 4).[3] |
| Expected Neutrophil Nadir | Day 4-6 post-initial injection |
| Expected Recovery | By day 11 |
Table 3: G-CSF Administration for Neutropenia Management
| Parameter | Details |
| Agent | Recombinant murine or human G-CSF (Filgrastim) or Pegfilgrastim |
| Typical Dosage | 5-10 µg/kg/day for Filgrastim, administered subcutaneously.[6] Dosing for pegfilgrastim is less frequent due to its longer half-life. |
| Timing of Administration | Initiate 24-72 hours after chemotherapy administration.[6] |
| Duration of Treatment | Daily until neutrophil recovery to the desired level. |
Experimental Protocols
Protocol 1: Blood Collection from the Saphenous Vein for CBC
-
Restraint: Place the mouse in a suitable restraint device.
-
Site Preparation: Shave the fur over the lateral aspect of the hind leg to visualize the saphenous vein.
-
Puncture: Puncture the vein with a sterile 25-27 gauge needle or a lancet.
-
Collection: Collect the emerging blood droplet into an EDTA-coated micro-collection tube.
-
Hemostasis: Apply gentle pressure to the puncture site with a sterile gauze pad until bleeding stops.
Protocol 2: Flow Cytometry for Absolute Neutrophil Count (ANC)
-
Sample Preparation: Collect whole blood into an EDTA-containing tube.
-
Antibody Staining: Incubate a small volume of blood with fluorescently labeled antibodies specific for mouse neutrophils, such as anti-Ly6G, along with a pan-leukocyte marker like anti-CD45.
-
Red Blood Cell Lysis: Lyse the red blood cells using a commercial lysis buffer.
-
Data Acquisition: Analyze the stained cells on a flow cytometer.
-
Analysis: Gate on the CD45-positive leukocyte population and then identify the Ly6G-positive neutrophils. The absolute count can be determined using counting beads or a volumetric flow cytometer.[12]
Protocol 3: Mouse Femoral Bone Marrow Aspiration
-
Anesthesia: Anesthetize the mouse using an appropriate anesthetic agent.
-
Surgical Preparation: Shave and sterilize the skin over the knee joint.
-
Needle Insertion: Insert a 25-gauge needle attached to a syringe through the patellar tendon and into the femoral cavity.
-
Aspiration: Gently aspirate to collect the bone marrow into the syringe.[22][23][24]
-
Sample Processing: Expel the bone marrow into a tube containing media or PBS for further analysis, such as flow cytometry or cell culture.[22][24]
Visualizations
Caption: G-CSF Signaling Pathway in Hematopoietic Precursor Cells.
Caption: Experimental Workflow for a Chemotherapy-Induced Neutropenia Model.
References
- 1. aalas [aalas.kglmeridian.com]
- 2. cyagen.com [cyagen.com]
- 3. researchgate.net [researchgate.net]
- 4. Neutrophil response to cyclophosphamide predicts resilience to age-related learning impairment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Granulocyte colony-stimulating factor enhances bone tumor growth in mice in an osteoclast-dependent manner - PMC [pmc.ncbi.nlm.nih.gov]
- 6. G-CSF | Johns Hopkins ABX Guide [hopkinsguides.com]
- 7. droracle.ai [droracle.ai]
- 8. Chemotherapy-induced neutropenia | Istituto Gentili [istitutogentili.com]
- 9. Cancer treatment side effect: Neutropenia | MD Anderson Cancer Center [mdanderson.org]
- 10. Chemotherapy-Induced Neutropenia: Symptoms, Causes, Treatment [healthline.com]
- 11. Chemotherapy-induced neutropenia elicits metastasis formation in mice by promoting proliferation of disseminated tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Absolute counting of neutrophils in whole blood using flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A Protocol for the Comprehensive Flow Cytometric Analysis of Immune Cells in Normal and Inflamed Murine Non-Lymphoid Tissues | PLOS One [journals.plos.org]
- 14. G-CSF, the guardian of granulopoiesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. ashpublications.org [ashpublications.org]
- 16. ashpublications.org [ashpublications.org]
- 17. Granulocyte colony-stimulating factor - Wikipedia [en.wikipedia.org]
- 18. Hematological and biochemical reference values for C57BL/6, Swiss Webster and BALB/c mice - XJournals [xjournals.com]
- 19. Clinical hematological and biochemical parameters in Swiss, BALB/c, C57BL/6 and B6D2F1 Mus musculus - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pesquisa.bvsalud.org [pesquisa.bvsalud.org]
- 21. researchgate.net [researchgate.net]
- 22. Video: Femoral Bone Marrow Aspiration in Live Mice [app.jove.com]
- 23. Femoral bone marrow aspiration in live mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Femoral Bone Marrow Aspiration in Live Mice - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Head-to-Head Battle in the Lab: Ribociclib vs. Palbociclib In Vitro Efficacy
In the landscape of targeted cancer therapies, CDK4/6 inhibitors have emerged as a cornerstone in the treatment of hormone receptor-positive (HR+) breast cancer. Among these, Ribociclib and Palbociclib have garnered significant attention. While both drugs share a common mechanism of action by targeting the cyclin-dependent kinase 4 and 6 (CDK4/6) pathway to induce cell cycle arrest, subtle differences in their in vitro performance are of keen interest to the research and drug development community. This guide provides a comparative analysis of the in vitro efficacy of this compound and Palbociclib, supported by experimental data and detailed methodologies.
Quantitative Comparison of In Vitro Efficacy
The in vitro potency of a drug is a critical determinant of its potential therapeutic efficacy. This is often quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro. A lower IC50 value is indicative of a more potent compound.
Biochemical and Cellular Potency (IC50)
Both this compound and Palbociclib are potent inhibitors of CDK4 and CDK6. Biochemically, Palbociclib demonstrates slightly higher potency against CDK4/cyclin D1 with an IC50 of 0.011 µmol/L, while this compound has a reported IC50 of 0.01 µM for the same complex.[1][2] For CDK6, Palbociclib and this compound exhibit IC50 values of 0.015 µmol/L and 0.039 µM, respectively.[1][2]
In cellular assays, the IC50 values can vary depending on the cell line and the specific experimental conditions. A study comparing the two inhibitors in various cancer cell lines demonstrated that Palbociclib generally exhibited lower IC50 values across several breast cancer cell lines, suggesting a greater potency in these models.[2] For instance, in the MCF-7 breast cancer cell line, Palbociclib showed an IC50 of 30 ± 18 nM, whereas this compound had an IC50 of 62 ± 30 nM.[2]
| Drug | Target | Biochemical IC50 | Cell Line | Cellular IC50 (µM) |
| This compound | CDK4/Cyclin D1 | 0.01 µM[2] | JeKo-1 (MCL) | 0.143 ± 0.087[2] |
| CDK6/Cyclin D3 | 0.039 µM[2] | CAMA-1 (ER+ BC) | 0.162 ± 0.059[2] | |
| MCF-7 (ER+ BC) | 0.062 ± 0.030[2] | |||
| T47D (ER+ BC) | 0.111 ± 0.014[2] | |||
| REH (ALL) | 1.030 ± 0.246[2] | |||
| SEM (ALL) | 1.484 ± 0.215[2] | |||
| Pfeiffer (DLBCL) | 0.948 ± 0.053[2] | |||
| MOLM-13 (AML) | 0.365 ± 0.062[2] | |||
| Palbociclib | CDK4/Cyclin D1 | 0.011 µmol/L[1] | JeKo-1 (MCL) | 0.072 ± 0.033[2] |
| CDK6/Cyclin D1 | 0.015 µmol/L[1] | CAMA-1 (ER+ BC) | 0.050 ± 0.024[2] | |
| MCF-7 (ER+ BC) | 0.030 ± 0.018[2] | |||
| T47D (ER+ BC) | 0.066 ± 0.019[2] | |||
| REH (ALL) | 0.060 ± 0.017[2] | |||
| SEM (ALL) | 0.087 ± 0.028[2] | |||
| Pfeiffer (DLBCL) | 0.089 ± 0.032[2] | |||
| MOLM-13 (AML) | 0.047 ± 0.025[2] |
MCL: Mantle Cell Lymphoma; ER+ BC: Estrogen Receptor-Positive Breast Cancer; ALL: Acute Lymphoblastic Leukemia; DLBCL: Diffuse Large B-cell Lymphoma; AML: Acute Myeloid Leukemia.
Cell Cycle Arrest
A primary mechanism of action for both this compound and Palbociclib is the induction of G1 phase cell cycle arrest. This is achieved by inhibiting the phosphorylation of the retinoblastoma (Rb) protein. Studies have shown that both drugs effectively induce G1 arrest in Rb-proficient cancer cell lines.[3][4] For example, treatment of C666-1 and HK1 nasopharyngeal carcinoma cells with this compound resulted in a significant increase in the G0/G1 population.[3] Similarly, Palbociclib has been demonstrated to cause G1 arrest in 95% of treated breast, colon, and lung carcinoma cells.[1] One study noted that a 24-hour exposure to this compound was sufficient to achieve maximal G1/S checkpoint arrest in several cancer cell lines.[5]
| Drug | Cell Line | Concentration | Duration | % Cells in G1 Phase (Treated vs. Control) |
| This compound | C666-1 | 2 µM | 16-48 hours | >70% vs. ~50%[3] |
| HK1 | 2 µM | 16-48 hours | >80% vs. ~50%[3] | |
| Palbociclib | Various (Breast, Colon, Lung) | Not specified | Not specified | ~95% arrested in G1[1] |
Signaling Pathway and Experimental Workflow
The efficacy of this compound and Palbociclib is rooted in their ability to inhibit the CDK4/6-Cyclin D-Rb signaling pathway, a critical regulator of the cell cycle. The following diagrams illustrate this pathway and a typical in vitro experimental workflow for comparing these inhibitors.
Caption: The CDK4/6-Cyclin D-Rb signaling pathway targeted by this compound and Palbociclib.
Caption: A typical experimental workflow for the in vitro comparison of CDK4/6 inhibitors.
Experimental Protocols
Detailed and standardized experimental protocols are crucial for the accurate and reproducible comparison of drug efficacy. Below are summaries of methodologies commonly employed in the in vitro evaluation of this compound and Palbociclib.
Cell Viability/Proliferation Assay
This assay is fundamental for determining the IC50 values of the compounds.
-
Cell Seeding: Cancer cell lines (e.g., MCF-7, T47D) are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Drug Treatment: The following day, the culture medium is replaced with fresh medium containing serial dilutions of this compound or Palbociclib. A vehicle control (e.g., DMSO) is also included.
-
Incubation: Cells are incubated with the compounds for a specified period, typically 72 hours.
-
Quantification: Cell viability is assessed using a colorimetric or fluorometric assay.
-
MTT Assay: Measures the metabolic activity of viable cells. MTT solution is added to each well, and after incubation, the resulting formazan crystals are solubilized, and the absorbance is read on a plate reader.
-
CyQuant Assay: Measures cellular DNA content as an indicator of cell number. Cells are lysed, and a DNA-binding dye is added. The fluorescence is then measured.[2]
-
-
Data Analysis: The absorbance or fluorescence values are normalized to the vehicle control, and dose-response curves are generated to calculate the IC50 values.
Western Blotting for Rb Phosphorylation
This technique is used to assess the impact of the inhibitors on the downstream signaling pathway.
-
Cell Lysis: After treatment with this compound or Palbociclib for a defined period (e.g., 24 hours), cells are washed with PBS and lysed in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration in each lysate is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a nitrocellulose or PVDF membrane.
-
Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody specific for phosphorylated Rb (p-Rb). An antibody against total Rb or a housekeeping protein (e.g., actin, GAPDH) is used as a loading control.
-
Detection: The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: The intensity of the p-Rb bands is quantified and normalized to the total Rb or loading control to determine the extent of inhibition.
Cell Cycle Analysis by Flow Cytometry
This method quantifies the distribution of cells in the different phases of the cell cycle.
-
Cell Harvesting and Fixation: Following drug treatment, cells are harvested, washed with PBS, and fixed in cold 70% ethanol.
-
Staining: The fixed cells are washed and then stained with a DNA-intercalating dye, such as propidium iodide (PI), in a solution containing RNase to eliminate RNA staining.
-
Flow Cytometry: The DNA content of individual cells is measured using a flow cytometer. The fluorescence intensity of the PI-stained cells is directly proportional to the amount of DNA.
-
Data Analysis: The resulting data is analyzed using appropriate software to generate a histogram of cell count versus DNA content. This allows for the quantification of the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. An increase in the G1 population and a decrease in the S and G2/M populations are indicative of a G1 cell cycle arrest.[5]
Conclusion
Both this compound and Palbociclib are highly potent and selective inhibitors of CDK4/6 that demonstrate significant in vitro activity against various cancer cell lines, particularly those that are HR-positive. While Palbociclib appears to have a slight edge in terms of lower IC50 values in some breast cancer cell lines, both drugs effectively induce G1 cell cycle arrest and inhibit the phosphorylation of Rb. The choice between these inhibitors for further preclinical or clinical investigation may depend on the specific cancer type, its genetic background, and other pharmacological properties of the compounds. The experimental protocols outlined in this guide provide a framework for conducting robust and reproducible in vitro comparisons of these and other CDK4/6 inhibitors.
References
- 1. actaorthop.org [actaorthop.org]
- 2. The potent and selective cyclin-dependent kinases 4 and 6 inhibitor this compound (LEE011) is a versatile combination partner in preclinical cancer models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Combining CDK4/6 inhibitors this compound and palbociclib with cytotoxic agents does not enhance cytotoxicity | PLOS One [journals.plos.org]
Ribociclib vs. Abemaciclib: A Comparative Guide to Distinct Mechanisms of Resistance
In the landscape of targeted therapies for hormone receptor-positive (HR+), human epidermal growth factor receptor 2-negative (HER2-) breast cancer, the cyclin-dependent kinase 4 and 6 (CDK4/6) inhibitors Ribociclib and Abemaciclib have demonstrated significant clinical efficacy. However, the emergence of therapeutic resistance presents a critical challenge. This guide provides a detailed comparison of the distinct mechanisms of resistance to this compound and Abemaciclib, supported by experimental data, to inform researchers, scientists, and drug development professionals.
Shared Mechanisms of Resistance
While distinct resistance pathways exist, both this compound and Abemaciclib can be rendered less effective through several common mechanisms:
-
Loss of Retinoblastoma (Rb) Protein: As the primary target of CDK4/6-mediated phosphorylation, the loss or functional inactivation of the Rb protein leads to uncontrolled E2F transcription factor activity and cell cycle progression, bypassing the need for CDK4/6 activity.[1]
-
Activation of the PI3K/Akt/mTOR Pathway: Upregulation of this signaling cascade can promote cell proliferation and survival, overriding the cytostatic effects of CDK4/6 inhibition.[2]
-
Amplification of Cyclin E1 (CCNE1): Increased levels of Cyclin E1, which partners with CDK2, can drive G1/S phase transition independently of the Cyclin D-CDK4/6 axis. However, due to its broader kinase inhibitory profile, Abemaciclib may retain some efficacy in the context of CCNE1 amplification.[3][4]
Distinct Mechanisms of Resistance: this compound vs. Abemaciclib
Experimental evidence has illuminated key differences in how cancer cells develop resistance to this compound and Abemaciclib.
This compound Resistance:
A primary distinguishing feature of acquired resistance to this compound involves alterations in the p21 protein and the Fibroblast Growth Factor Receptor 1 (FGFR1) pathway.
-
Loss of p21 (CDKN1A): Studies have shown that acquired resistance to this compound is associated with a marked reduction in the levels of the CDK inhibitor p21.[2][5][6][7] This loss of p21 may contribute to increased CDK2 activity, thereby facilitating cell cycle progression despite CDK4/6 inhibition.
-
FGFR1 Amplification: Amplification of the FGFR1 gene has been identified as a mechanism of resistance to this compound.[8][9][10][11] Clinical data from the MONALEESA-2 trial indicated that patients with FGFR1 amplification had a shorter progression-free survival when treated with this compound and letrozole.[8][9] Preclinical models have demonstrated that FGFR1 overexpression confers resistance to this compound, which can be overcome by the addition of an FGFR inhibitor.[8][9][12]
Abemaciclib Resistance:
Resistance to Abemaciclib is frequently characterized by the upregulation of Cyclin-Dependent Kinase 6 (CDK6).
-
CDK6 Upregulation: Multiple studies have reported that acquired resistance to Abemaciclib is associated with the amplification and/or overexpression of CDK6, while CDK6 levels remain unaltered in this compound-resistant cells.[5][13][14][15][16] This suggests that an increased dosage of one of its targets is a primary escape mechanism for Abemaciclib. Knockdown of CDK6 has been shown to re-sensitize Abemaciclib-resistant cells to the drug.
Quantitative Data Summary
The following tables summarize key quantitative data from studies investigating resistance to this compound and Abemaciclib.
Table 1: Half-maximal Inhibitory Concentration (IC50) of this compound and Abemaciclib
| Kinase | This compound IC50 (nM) | Abemaciclib IC50 (nM) |
| CDK4 | 10 | 2 |
| CDK6 | 39 | 5 |
Source: Data compiled from biochemical assays.[14]
Table 2: Cellular IC50 Values in Sensitive and Resistant Breast Cancer Cell Lines
| Cell Line | Drug | IC50 Parental (μM) | IC50 Resistant (μM) | Fold Change |
| MCF-7 | Palbociclib | 0.34 | 2.53 | ~7.4 |
| T47D | Palbociclib | 0.042 | 0.65 | ~15.5 |
| MCF-7 | Abemaciclib | 0.69 | >2 (not specified) | >2.9 |
| T47D | Abemaciclib | Not Specified | >2 (not specified) | Not Applicable |
| MCF-7 | This compound | Not Specified | Not Specified | Not Specified |
| T47D | This compound | Not Specified | Not Specified | Not Specified |
*Palbociclib is structurally similar to this compound and often used in comparative resistance studies. Data for this compound and Abemaciclib resistant lines is less consistently reported in a directly comparable format.[17][18]
Signaling Pathway Diagrams
The following diagrams, generated using Graphviz, illustrate the key signaling pathways involved in resistance to this compound and Abemaciclib.
Experimental Protocols
This section provides an overview of the methodologies used in the key experiments cited in the study of this compound and Abemaciclib resistance.
Generation of Resistant Cell Lines
-
Objective: To develop cell line models of acquired resistance to CDK4/6 inhibitors.
-
Protocol:
-
Parental breast cancer cell lines (e.g., MCF-7, T47D) are cultured in standard growth medium.
-
Cells are continuously exposed to a low concentration of this compound or Abemaciclib (e.g., starting at the IC20).
-
The drug concentration is gradually increased in a stepwise manner over several months as cells develop resistance and resume proliferation.
-
Resistant clones are isolated and maintained in a medium containing a constant concentration of the respective CDK4/6 inhibitor to preserve the resistant phenotype.[14][19][20][21][22]
-
Western Blot Analysis
-
Objective: To quantify the protein expression levels of key molecules in the resistance pathways.
-
Protocol:
-
Whole-cell lysates are prepared from parental and resistant cell lines.
-
Protein concentration is determined using a BCA assay.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., CDK6, p21, Rb, p-Rb, Cyclin E1) and a loading control (e.g., β-actin, GAPDH).
-
The membrane is then incubated with HRP-conjugated secondary antibodies.
-
Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and quantified by densitometry.[7][16]
-
Quantitative Reverse Transcription PCR (RT-qPCR)
-
Objective: To measure the mRNA expression levels of genes of interest.
-
Protocol:
-
Total RNA is extracted from parental and resistant cell lines using a suitable kit.
-
RNA quality and quantity are assessed.
-
cDNA is synthesized from the RNA template using a reverse transcription kit.
-
qPCR is performed using a SYBR Green or TaqMan-based assay with primers specific for the target genes (e.g., CDK6, CCNE1) and a reference gene (e.g., GAPDH, ACTB).
-
Relative gene expression is calculated using the ΔΔCt method.[1][23]
-
Cell Cycle Analysis
-
Objective: To determine the effect of CDK4/6 inhibitors on cell cycle distribution.
-
Protocol:
-
Parental and resistant cells are treated with this compound, Abemaciclib, or vehicle control for a specified time.
-
Cells are harvested, washed, and fixed in cold 70% ethanol.
-
Fixed cells are washed and resuspended in a staining solution containing propidium iodide (PI) and RNase A.[4][24][25][26]
-
The DNA content of the cells is analyzed by flow cytometry.
-
The percentage of cells in the G1, S, and G2/M phases of the cell cycle is quantified using cell cycle analysis software.
-
Xenograft Models
-
Objective: To evaluate the in vivo efficacy of CDK4/6 inhibitors and study resistance mechanisms.
-
Protocol:
-
Parental or resistant breast cancer cells are implanted subcutaneously into immunodeficient mice.
-
Once tumors are established, mice are randomized into treatment groups (e.g., vehicle, this compound, Abemaciclib).
-
Tumor volume is measured regularly to assess treatment response.
-
At the end of the study, tumors are harvested for downstream analysis, such as western blotting or immunohistochemistry, to investigate biomarkers of response and resistance.
-
Experimental Workflow Diagram
Conclusion
The mechanisms of resistance to this compound and Abemaciclib, while sharing some common features, exhibit critical distinctions that have important implications for the clinical management of HR+/HER2- breast cancer. Resistance to this compound is notably associated with the loss of p21 and amplification of FGFR1, whereas Abemaciclib resistance is frequently driven by the upregulation of CDK6. Understanding these distinct molecular trajectories is paramount for the development of rational therapeutic strategies to overcome or bypass resistance, ultimately improving patient outcomes. Further research into the intricate signaling networks governing these resistance mechanisms will be crucial for designing novel combination therapies and identifying robust predictive biomarkers.
References
- 1. Resistance to cyclin-dependent kinase (CDK) 4/6 inhibitors confers cross-resistance to other CDK inhibitors but not to chemotherapeutic agents in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The p21 levels have the potential to be a monitoring marker for this compound in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Clinical and Pharmacologic Differences of CDK4/6 Inhibitors in Breast Cancer [frontiersin.org]
- 4. vet.cornell.edu [vet.cornell.edu]
- 5. discovery.researcher.life [discovery.researcher.life]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Aberrant FGFR signaling mediates resistance to CDK4/6 inhibitors in ER+ breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Targeting Aberrant FGFR Signaling to Overcome CDK4/6 Inhibitor Resistance in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Genomic Markers of CDK 4/6 Inhibitor Resistance in Hormone Receptor Positive Metastatic Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. Molecular mechanisms of resistance to CDK4/6 inhibitors in breast cancer: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Identification of abemaciclib derivatives targeting cyclin-dependent kinase 4 and 6 using molecular dynamics, binding free energy calculation, synthesis, and pharmacological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. files.sciengine.com [files.sciengine.com]
- 19. Abemaciclib is effective in palbociclib-resistant hormone receptor-positive metastatic breast cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Functional determinants of cell-cycle plasticity and sensitivity to CDK4/6 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Investigation of this compound, abemaciclib and palbociclib resistance in ER+ breast cancer cells reveal potential therapeutic opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 23. origene.com [origene.com]
- 24. cancer.wisc.edu [cancer.wisc.edu]
- 25. genzentrum.uni-muenchen.de [genzentrum.uni-muenchen.de]
- 26. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
Validating Biomarkers for Ribociclib Sensitivity in Cancer Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of validated and exploratory biomarkers for predicting sensitivity to the CDK4/6 inhibitor, Ribociclib, in cancer cells. We present supporting experimental data, detailed protocols for key validation assays, and a comparative analysis with other CDK4/6 inhibitors, Palbociclib and Abemaciclib.
Introduction
This compound is a selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6), key regulators of the cell cycle.[1][2] By inhibiting CDK4/6, this compound prevents the phosphorylation of the retinoblastoma protein (Rb), leading to a G1 cell cycle arrest and subsequent inhibition of tumor cell proliferation.[1][2][3][4] While this compound, in combination with endocrine therapy, has demonstrated significant clinical benefit in patients with hormone receptor-positive (HR+), human epidermal growth factor receptor 2-negative (HER2-) advanced or metastatic breast cancer, not all patients respond equally, and acquired resistance is common.[5][6] Therefore, the identification and validation of robust predictive biomarkers are crucial for optimizing patient selection and developing effective therapeutic strategies.
This guide explores the key biomarkers implicated in this compound sensitivity and resistance, providing the necessary tools for their validation in a research setting.
Key Biomarkers for this compound Sensitivity and Resistance
The primary determinants of this compound sensitivity are intrinsically linked to the integrity and activity of the Cyclin D-CDK4/6-Rb pathway.
Table 1: Key Biomarkers and their Role in this compound Sensitivity
| Biomarker Category | Biomarker | Role in this compound Sensitivity | Predictive Value |
| CDK4/6 Pathway Components | Retinoblastoma (Rb) protein | Positive Predictive Marker: Functional Rb is essential for this compound-mediated cell cycle arrest. Loss of Rb function leads to resistance.[5][7][8][9] | High |
| p16 (CDKN2A) | Potential Predictive Marker: As a natural inhibitor of CDK4/6, its loss is associated with pathway activation. However, its predictive value for CDK4/6 inhibitor response is not consistently demonstrated.[10][11] | Moderate | |
| Cyclin D1 (CCND1) | Potential Predictive Marker: Overexpression is a common oncogenic driver that activates CDK4/6. Its predictive utility is still under investigation.[12] | Moderate | |
| CDK4/CDK6 | Potential Predictive Marker: High CDK4 expression and low CDK6 expression may be associated with increased this compound sensitivity.[13][14] | Moderate | |
| Mechanisms of Resistance | Cyclin E1 (CCNE1) | Negative Predictive Marker: Amplification or overexpression allows bypass of the CDK4/6 blockade by activating CDK2, leading to resistance.[5][7][11][12] | High |
| PIK3CA Mutations | Potential Resistance Marker: Activating mutations in the PI3K/AKT/mTOR pathway can promote cell proliferation independently of the CDK4/6 pathway, potentially reducing this compound efficacy.[5][7] | Moderate | |
| ESR1 Mutations | Potential Resistance Marker: In HR+ breast cancer, mutations in the estrogen receptor gene can confer resistance to endocrine therapy, a common partner for this compound.[8][15] | Moderate |
Comparative Analysis of Biomarkers for CDK4/6 Inhibitors
While all three approved CDK4/6 inhibitors (this compound, Palbociclib, and Abemaciclib) target the same pathway, they exhibit differences in their biochemical properties, kinase selectivity, and clinical activity, which may influence the predictive power of certain biomarkers.[7][16][17]
Table 2: Comparison of Biomarker Performance Across CDK4/6 Inhibitors
| Biomarker | This compound | Palbociclib | Abemaciclib | Key Considerations |
| Rb Loss | Strong predictor of resistance. | Strong predictor of resistance.[18] | Strong predictor of resistance. | A consistent biomarker across all three inhibitors. |
| CCNE1 Amplification | Associated with resistance. | Associated with resistance.[11] | Associated with resistance. | A key mechanism of acquired resistance for all CDK4/6 inhibitors. |
| CDK4 vs. CDK6 Dependency | More potent against CDK4-dependent cell lines.[17] | Similar potency against CDK4 and CDK6-dependent cell lines.[17] | More potent against CDK4-dependent cell lines.[17] | The relative dependency of a tumor on CDK4 versus CDK6 could influence the choice of inhibitor. |
| PIK3CA Mutations | Benefit from this compound is maintained regardless of PIK3CA status in some studies.[7] | Benefit from Palbociclib is maintained regardless of PIK3CA status in some studies.[4] | Benefit from Abemaciclib is maintained regardless of PIK3CA status.[4] | The prognostic versus predictive value of PIK3CA mutations is still being elucidated. |
| ESR1 Mutations | Clinical benefit of this compound combinations appears to be retained. | Clinical benefit of Palbociclib combinations appears to be retained.[4][15] | Clinical benefit of Abemaciclib combinations appears to be retained.[4] | Primarily a marker of endocrine resistance, but its impact on CDK4/6 inhibitor efficacy is an area of active research. |
Experimental Protocols for Biomarker Validation
Accurate and reproducible experimental methods are essential for validating the predictive power of these biomarkers.
Cell Viability Assay (MTT Assay) to Determine this compound IC50
This protocol is used to assess the concentration of this compound required to inhibit the growth of cancer cell lines by 50% (IC50).
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plate for 72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value using appropriate software.[19][20]
Western Blotting for CDK4/6 Pathway Proteins
This protocol is used to determine the expression levels of key proteins in the CDK4/6 pathway.
Materials:
-
Cell lysates
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-Rb, anti-p-Rb, anti-Cyclin D1, anti-CDK4, anti-CDK6, anti-p16)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Quantify the protein concentration of cell lysates using a protein assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and add the chemiluminescent substrate.
-
Visualize the protein bands using an imaging system.[6][13][21][22]
Immunohistochemistry (IHC) for Rb and p16
This protocol is used to assess the expression and localization of Rb and p16 in tumor tissue.
Materials:
-
Formalin-fixed, paraffin-embedded (FFPE) tissue sections
-
Xylene and ethanol series for deparaffinization and rehydration
-
Antigen retrieval buffer (e.g., citrate buffer, pH 6.0)
-
Hydrogen peroxide solution (3%)
-
Blocking serum
-
Primary antibodies (anti-Rb, anti-p16)
-
Biotinylated secondary antibody
-
Streptavidin-HRP complex
-
DAB substrate
-
Hematoxylin counterstain
-
Mounting medium
Procedure:
-
Deparaffinize and rehydrate the FFPE tissue sections.
-
Perform antigen retrieval by heating the slides in antigen retrieval buffer.
-
Block endogenous peroxidase activity with 3% hydrogen peroxide.
-
Block non-specific binding with blocking serum.
-
Incubate with the primary antibody.
-
Incubate with the biotinylated secondary antibody.
-
Incubate with the streptavidin-HRP complex.
-
Develop the signal with DAB substrate.
-
Counterstain with hematoxylin.
-
Dehydrate and mount the slides.
-
Score the staining intensity and percentage of positive cells.[9][23]
Circulating Tumor DNA (ctDNA) Analysis for ESR1 and PIK3CA Mutations
This protocol outlines the general steps for detecting mutations in ctDNA using techniques like droplet digital PCR (ddPCR) or next-generation sequencing (NGS).
Materials:
-
Patient plasma samples
-
ctDNA extraction kit
-
ddPCR or NGS platform and associated reagents
-
Primers and probes specific for ESR1 and PIK3CA mutations
Procedure:
-
Collect peripheral blood from patients in specialized tubes that preserve cell-free DNA.
-
Isolate plasma by centrifugation.
-
Extract ctDNA from the plasma using a dedicated kit.
-
Quantify the extracted ctDNA.
-
For ddPCR, set up reactions with primers and probes for specific mutations. For NGS, prepare sequencing libraries from the ctDNA.
-
Perform ddPCR or NGS analysis.
-
Analyze the data to identify the presence and fractional abundance of specific mutations.[1][2][3][4]
RT-qPCR for CCNE1 mRNA Quantification
This protocol is used to measure the expression level of the CCNE1 gene.
Materials:
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green)
-
Primers for CCNE1 and a reference gene (e.g., GAPDH, ACTB)
-
qPCR instrument
Procedure:
-
Extract total RNA from cell lines or tumor tissue.
-
Assess RNA quality and quantity.
-
Synthesize cDNA from the RNA using a reverse transcriptase.
-
Set up qPCR reactions with the qPCR master mix, primers, and cDNA.
-
Run the qPCR program on a real-time PCR instrument.
-
Analyze the amplification data and calculate the relative expression of CCNE1 normalized to the reference gene using the ΔΔCt method.[24][25][26][27]
Visualizing Key Pathways and Workflows
Diagrams illustrating the underlying biology and experimental procedures can aid in understanding the validation process.
Caption: The Cyclin D-CDK4/6-Rb signaling pathway and the mechanism of action of this compound.
Caption: A generalized experimental workflow for validating biomarkers of this compound sensitivity.
Conclusion
The validation of predictive biomarkers is paramount for the successful clinical application of this compound and other CDK4/6 inhibitors. This guide provides a framework for researchers to assess the key biomarkers of sensitivity and resistance. A multi-faceted approach, combining in vitro cell-based assays with the analysis of clinical samples, is essential for the robust validation of these biomarkers. Further research is needed to refine the predictive power of these markers, both individually and in combination, to ultimately guide personalized treatment strategies for patients with cancer.
References
- 1. Analysis of ESR1 and PIK3CA mutations in plasma cell-free DNA from ER-positive breast cancer patients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. asco.org [asco.org]
- 3. profiles.wustl.edu [profiles.wustl.edu]
- 4. Clinical Significance of PIK3CA and ESR1 Mutations in Circulating Tumor DNA: Analysis from the MONARCH 2 Study of Abemaciclib plus Fulvestrant - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ascopubs.org [ascopubs.org]
- 6. researchgate.net [researchgate.net]
- 7. Differences in metabolic transport and resistance mechanisms of Abemaciclib, Palbociclib, and this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The Prognostic Value of the Immunohistochemical Expression of Phosphorylated RB and p16 Proteins in Association with Cyclin D1 and the p53 Pathway in a Large Cohort of Patients with Breast Cancer Treated with Taxane-based Adjuvant Chemotherapy | Anticancer Research [ar.iiarjournals.org]
- 10. The ongoing search for biomarkers of CDK4/6 inhibitor responsiveness in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Potential biomarkers of resistance to CDK4/6 inhibitors: a narrative review of preclinical and clinical studies - Huang - Translational Breast Cancer Research [tbcr.amegroups.org]
- 12. The search for CDK4/6 inhibitor biomarkers has been hampered by inappropriate proliferation assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Over‐expression of cyclin D1 regulates Cdk4 protein synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The p21 levels have the potential to be a monitoring marker for this compound in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Biomarkers of Response and Resistance to CDK4/6 Inhibitors in Breast Cancer: Hints from Liquid Biopsy and microRNA Exploration [mdpi.com]
- 16. Abemaciclib, Palbociclib, and this compound in Real-World Data: A Direct Comparison of First-Line Treatment for Endocrine-Receptor-Positive Metastatic Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 17. The potent and selective cyclin-dependent kinases 4 and 6 inhibitor this compound (LEE011) is a versatile combination partner in preclinical cancer models - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Head‐to‐head comparison of palbociclib and this compound in first‐line treatment of HR‐positive/HER2‐negative metastatic breast cancer with real‐world data from the OPAL registry - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Exploring treatment with this compound alone or in sequence/combination with Everolimus in ER+HER2−Rb wild-type and knock-down in breast cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 20. The effect of this compound on the expression levels of miR-141 and CDK4/6-USP51 signaling pathway genes in MCF-7 and MDA-MB-231 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 21. pubcompare.ai [pubcompare.ai]
- 22. researchgate.net [researchgate.net]
- 23. ar.iiarjournals.org [ar.iiarjournals.org]
- 24. mcgill.ca [mcgill.ca]
- 25. gene-quantification.de [gene-quantification.de]
- 26. illumina.com [illumina.com]
- 27. Quantitative real-time PCR protocol for analysis of nuclear receptor signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Kinase Selectivity: Ribociclib vs. Abemaciclib
In the landscape of targeted cancer therapies, cyclin-dependent kinase (CDK) inhibitors have emerged as a cornerstone in the treatment of hormone receptor-positive (HR+), human epidermal growth factor receptor 2-negative (HER2-) advanced or metastatic breast cancer. Among these, Ribociclib and Abemaciclib have demonstrated significant clinical efficacy. While both drugs primarily target CDK4 and CDK6, their distinct kinase selectivity profiles contribute to differences in their therapeutic activity and adverse effect profiles. This guide provides a detailed comparison of their kinase selectivity, supported by experimental data and methodologies.
Kinase Inhibition Profile
Both this compound and Abemaciclib are potent inhibitors of CDK4 and CDK6, which are key regulators of the cell cycle.[1] Inhibition of these kinases prevents the phosphorylation of the retinoblastoma protein (Rb), thereby blocking cell cycle progression from the G1 to the S phase and inducing cell cycle arrest.[2][3] However, their activity against other kinases varies, with Abemaciclib exhibiting a broader spectrum of inhibition.
A comparative summary of the half-maximal inhibitory concentrations (IC50) for this compound and Abemaciclib against various kinases is presented below. Lower IC50 values indicate greater potency.
| Kinase Target | This compound IC50 (nM) | Abemaciclib IC50 (nM) |
| CDK4/cyclin D1 | 10[4][5] | 2[4] |
| CDK6/cyclin D3 | 39[4][5] | 10[6] |
| CDK1 | >10,000 | 10- to 100-fold less potent than against CDK4/6[7][8] |
| CDK2 | >10,000 | 10- to 100-fold less potent than against CDK4/6[7][8] |
| CDK9 | - | 57[6] |
| GSK3β | - | Yes (inhibition observed)[8] |
| PIM1 | - | Yes (inhibition observed)[7] |
Note: IC50 values can vary between different studies and assay conditions. The data presented is a synthesis from multiple sources for comparative purposes.
Preclinical studies have shown that this compound is highly selective for CDK4 and CDK6.[3][9] In contrast, Abemaciclib, while most potent against CDK4 and CDK6, also inhibits other kinases at clinically relevant concentrations, including CDK1, CDK2, CDK9, and GSK3β.[6][7][8] This broader kinase inhibition profile may contribute to some of Abemaciclib's distinct clinical effects and toxicities.[10] For instance, the inhibition of other CDKs by Abemaciclib might play a role in its activity in Rb-deficient tumors, a setting where highly selective CDK4/6 inhibitors are less effective.[8]
Biochemical assays indicate that both this compound and Abemaciclib have a greater potency against CDK4 than CDK6.[6][7] Abemaciclib, in particular, demonstrates a 14-fold greater selectivity for CDK4/cyclin D1 over CDK6/cyclin D3.[6]
Signaling Pathway Inhibition
This compound and Abemaciclib exert their primary therapeutic effect by inhibiting the CDK4/6-Cyclin D-Rb pathway, a critical driver of cell proliferation. The diagram below illustrates the central role of this pathway and the points of intervention by these inhibitors.
Experimental Protocols
The determination of kinase selectivity profiles is typically performed using in vitro kinase assays. A generalized protocol for such an assay is outlined below.
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound (e.g., this compound, Abemaciclib) against a panel of purified protein kinases.
Materials:
-
Purified recombinant protein kinases
-
Specific peptide or protein substrates for each kinase
-
Test compounds (this compound, Abemaciclib) dissolved in a suitable solvent (e.g., DMSO)
-
ATP (Adenosine triphosphate), often radiolabeled (e.g., [γ-³²P]ATP) for detection
-
Kinase reaction buffer (e.g., Tris-HCl, MgCl₂, DTT)
-
96-well or 384-well assay plates
-
Detection reagents (e.g., phosphospecific antibodies, scintillation counter, or fluorescence polarization reader)
Workflow:
Procedure:
-
Preparation of Reagents: Prepare serial dilutions of the test compounds in the appropriate solvent. Prepare a kinase reaction mix containing the kinase, substrate, and reaction buffer.
-
Compound Dispensing: Dispense the diluted compounds into the wells of the assay plate. Include control wells with solvent only (no inhibitor) and wells without kinase (background).
-
Kinase and Substrate Addition: Add the kinase and substrate mixture to each well.
-
Initiation of Reaction: Initiate the kinase reaction by adding ATP to each well.
-
Incubation: Incubate the plate at a specific temperature (e.g., 30°C) for a defined period (e.g., 30-90 minutes).[11]
-
Termination of Reaction: Stop the reaction by adding a stop solution, such as EDTA, which chelates the magnesium ions required for kinase activity.
-
Detection of Phosphorylation: The amount of phosphorylated substrate is quantified. If using radiolabeled ATP, this can be done by capturing the phosphorylated substrate on a filter and measuring radioactivity using a scintillation counter. Alternatively, non-radioactive methods such as fluorescence polarization or antibody-based detection (e.g., ELISA) can be used.[11][12]
-
Data Analysis: The percentage of kinase inhibition for each compound concentration is calculated relative to the control wells. The IC50 value is then determined by fitting the concentration-response data to a sigmoidal dose-response curve.
Conclusion
References
- 1. aacr.org [aacr.org]
- 2. researchgate.net [researchgate.net]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Inhibiting CDK4/6 in Breast Cancer with Palbociclib, this compound, and Abemaciclib: Similarities and Differences - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Use of Pharmacokinetic and Pharmacodynamic Data to Develop the CDK4/6 Inhibitor this compound for Patients with Advanced Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Frontiers | Clinical and Pharmacologic Differences of CDK4/6 Inhibitors in Breast Cancer [frontiersin.org]
- 8. Clinical and Pharmacologic Differences of CDK4/6 Inhibitors in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pre-clinical Selectivity Profile of the CDK4/6 Inhibitor this compound Compared With That of Palbociclib and Abemaciclib - OAK Open Access Archive [oak.novartis.com]
- 10. Biological specificity of CDK4/6 inhibitors: dose response relationship, in vivo signaling, and composite response signature - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Development of a CDK10/CycM in vitro Kinase Screening Assay and Identification of First Small-Molecule Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. documents.thermofisher.com [documents.thermofisher.com]
A Head-to-Head Showdown: Ribociclib vs. Palbociclib in Patient-Derived Xenograft Models
In the landscape of targeted cancer therapies, the cyclin-dependent kinase 4 and 6 (CDK4/6) inhibitors Ribociclib and Palbociclib have emerged as pivotal treatments, particularly for hormone receptor-positive (HR+) breast cancer. To provide researchers, scientists, and drug development professionals with a clear comparative overview of their preclinical efficacy, this guide synthesizes available experimental data from patient-derived xenograft (PDX) models.
Efficacy in PDX Models: A Comparative Analysis
Direct head-to-head monotherapy comparisons of this compound and Palbociclib across a wide range of the same PDX models in publicly available literature are limited. However, by synthesizing data from various studies, a comparative picture of their anti-tumor activity can be drawn.
An abstract from a large-scale study that directly compared this compound, Palbociclib, and Abemaciclib in a panel of 100 HR+/- breast cancer PDX models revealed differential sensitivity to each of the three drugs. The study concluded that HR+ models established from chemo-naïve patients exhibited the most significant tumor growth inhibition, highlighting the nuanced efficacy profiles of these inhibitors.[1]
While detailed quantitative data from this large-scale direct comparison is not fully published, other studies provide valuable insights into the efficacy of each agent in specific PDX models.
Table 1: Comparative Efficacy of this compound and Palbociclib in Breast Cancer PDX Models
| PDX Model | Drug | Dosing Regimen | Outcome | Reference |
| ST1799PBR (ER+) | This compound (in combination with Camizestrant) | Not Specified | 76% Tumor Growth Inhibition (TGI) | [2] |
| ST1799PBR (ER+) | Palbociclib (in combination with Camizestrant) | Not Specified | 78% Tumor Growth Inhibition (TGI) | [2] |
| Breast Cancer PDX Panel (n=23) | This compound | 75 mg/kg, daily | Varied responses from progressive disease to partial/complete response | [3] |
| MCF-7 Xenograft | Palbociclib | 20 mg/kg | 47% TGI | [4] |
| MCF-7 Xenograft | Palbociclib | 40 mg/kg | 65% TGI | [4] |
| WHIM11, WHIM16, WHIM43, WHIM20 | Palbociclib | 125 mg/kg/day, p.o. | Significant inhibition of tumor growth | [5] |
Mechanism of Action: Targeting the Cell Cycle Engine
Both this compound and Palbociclib are highly selective inhibitors of CDK4 and CDK6. Their primary mechanism of action involves blocking the phosphorylation of the Retinoblastoma (Rb) protein, a key regulator of the cell cycle. This inhibition prevents the cell from transitioning from the G1 (growth) phase to the S (DNA synthesis) phase, ultimately leading to cell cycle arrest and a reduction in tumor cell proliferation.[6][7]
Table 2: Pharmacodynamic Effects of this compound and Palbociclib in PDX Models
| Drug | PDX Model/System | Pharmacodynamic Endpoint | Result | Reference |
| This compound | ER-positive breast cancer xenograft models | pRb expression | Significant reduction | [8] |
| Palbociclib | ER-positive breast cancer mouse xenograft model | Rb phosphorylation | Increased inhibition (in combination with letrozole) | [9] |
Below is a diagram illustrating the signaling pathway targeted by this compound and Palbociclib.
Experimental Protocols
While specific protocols vary between studies, a general workflow for evaluating the efficacy of this compound and Palbociclib in PDX models can be synthesized.
1. PDX Model Establishment:
-
Tumor tissue from a patient is surgically implanted into immunocompromised mice (e.g., NOD/SCID or NSG mice).
-
Once the tumor reaches a specified volume (e.g., 150-200 mm³), the mouse is euthanized, and the tumor is harvested and fragmented.
-
These tumor fragments are then implanted into a cohort of mice for the efficacy study.
2. Drug Formulation and Administration:
-
This compound and Palbociclib are typically formulated for oral administration.
-
The drugs are administered daily via oral gavage at specified doses (e.g., 50-125 mg/kg).[1][5]
3. Efficacy Assessment:
-
Tumor volume is measured regularly (e.g., twice weekly) using calipers.
-
The primary endpoint is often tumor growth inhibition (TGI), calculated as the percentage difference in the mean tumor volume of the treated group compared to the control (vehicle) group.
-
Other endpoints can include the time to tumor progression and the number of partial or complete responses.
4. Pharmacodynamic Analysis:
-
At the end of the study, tumors are harvested for biomarker analysis.
-
Immunohistochemistry (IHC) or western blotting is used to assess the levels of key proteins in the CDK4/6 pathway, such as phosphorylated Rb (pRb) and the proliferation marker Ki-67.
The following diagram outlines a typical experimental workflow for a comparative study of this compound and Palbociclib in PDX models.
Conclusion
Both this compound and Palbociclib demonstrate significant anti-tumor activity in PDX models of breast cancer by effectively inhibiting the CDK4/6-Rb pathway. The available data suggests comparable efficacy, with the choice between the two agents potentially depending on the specific molecular subtype of the tumor and its unique sensitivities. The large-scale comparative screening of these inhibitors in a diverse panel of PDX models underscores the importance of personalized medicine and the need for further research to identify predictive biomarkers to guide treatment decisions. This guide provides a foundational understanding for researchers aiming to build upon the existing knowledge of these critical cancer therapeutics.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. onclive.com [onclive.com]
- 5. researchgate.net [researchgate.net]
- 6. An evaluation of palbociclib as a breast cancer treatment option: a current update - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Profile of palbociclib in the treatment of metastatic breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Clinical Development of the CDK4/6 Inhibitors this compound and Abemaciclib in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Confirming Ribociclib's Grip: A Comparative Guide to Cellular Target Engagement Assays
For researchers, scientists, and drug development professionals, verifying that a drug molecule interacts with its intended target within a cell is a critical step in the development of new therapies. This guide provides a comparative overview of key methodologies for confirming the target engagement of Ribociclib, a selective inhibitor of Cyclin-Dependent Kinase 4 and 6 (CDK4/6), which are crucial regulators of the cell cycle.
This compound, along with other CDK4/6 inhibitors like Palbociclib and Abemaciclib, has emerged as a cornerstone in the treatment of hormone receptor-positive (HR+), HER2-negative advanced breast cancer.[1] Its therapeutic efficacy hinges on its ability to bind to and inhibit the kinase activity of CDK4 and CDK6, thereby preventing the phosphorylation of the Retinoblastoma protein (Rb), a key step for cell cycle progression from G1 to S phase.[2][3] This guide will delve into the experimental validation of this crucial interaction, comparing direct and indirect methods of assessing target engagement.
Comparison of Target Engagement Methodologies
Several distinct approaches can be employed to confirm that this compound is engaging with CDK4/6 in a cellular context. These methods vary in their directness, throughput, and the specific information they provide.
| Method | Principle | Key Readout | Throughput | Advantages | Limitations |
| Western Blot for pRb | Indirectly assesses CDK4/6 inhibition by measuring the phosphorylation status of a key downstream substrate, the Retinoblastoma protein (Rb). | Decrease in phosphorylated Rb (pRb) levels. | Low to Medium | Simple, widely available, provides functional readout of target inhibition. | Indirect measure of target engagement, may be affected by other pathways influencing Rb phosphorylation. |
| Cellular Thermal Shift Assay (CETSA) | Measures the change in thermal stability of a target protein upon ligand binding. Drug binding stabilizes the protein, increasing its melting temperature.[4] | Increased thermal stability of CDK4/6 in the presence of this compound. | Low (Western Blot) to High (MS-based) | Label-free, applicable to native proteins in cells and tissues, provides direct evidence of binding.[5][6] | Can be technically challenging, optimization required for each target. |
| NanoBRET™ Target Engagement Assay | A live-cell assay based on Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged target protein and a fluorescent tracer that binds to the same target.[7] | Displacement of the fluorescent tracer by the unlabeled drug, leading to a decrease in BRET signal. | High | Real-time measurements in live cells, allows for determination of affinity, occupancy, and residence time.[8][9] | Requires genetic modification of the target protein, availability of a suitable tracer. |
| Chemoproteomics (e.g., KiNativ) | Utilizes ATP- or ADP-acyl-phosphate probes that covalently modify the active site of kinases. Target engagement is measured by the degree to which the drug competes with the probe.[10] | Reduced labeling of CDK4/6 by the probe in the presence of this compound. | High | Can profile engagement across a large number of kinases simultaneously, providing selectivity information. | Requires specialized probes and mass spectrometry expertise. |
| Fluorescent Probe Imaging | Employs novel fluorescent probes designed to be substrates for the target kinase. Target engagement by an inhibitor reduces the phosphorylation of the probe, leading to a change in fluorescence.[11] | Decrease in fluorescence signal upon treatment with a CDK4 inhibitor. | Medium | Allows for real-time visualization of kinase activity in living cells and in vivo.[11] | Limited availability of specific probes for all targets, potential for off-target effects of the probe itself. |
Experimental Protocols
Western Blot for Phospho-Retinoblastoma (pRb)
This protocol provides a method to indirectly assess this compound's engagement with CDK4/6 by measuring the phosphorylation of its downstream target, Rb.
-
Cell Culture and Treatment: Plate cancer cells (e.g., MCF-7, a human breast cancer cell line) and allow them to adhere overnight. Treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) or a vehicle control (e.g., DMSO) for a specified time (e.g., 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve the phosphorylation status of proteins.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane and then incubate it with a primary antibody specific for phosphorylated Rb (e.g., anti-phospho-Rb Ser780). Subsequently, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Normalization: To ensure equal protein loading, strip the membrane and re-probe with an antibody for total Rb or a housekeeping protein like GAPDH.
Cellular Thermal Shift Assay (CETSA)
This protocol outlines the steps for performing a CETSA experiment to directly measure the binding of this compound to CDK4/6.
-
Cell Treatment: Treat cultured cells with this compound or a vehicle control.
-
Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-65°C) for a set time (e.g., 3 minutes) using a thermal cycler.
-
Cell Lysis: Lyse the cells by freeze-thawing.
-
Centrifugation: Separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation at high speed.
-
Analysis: Analyze the soluble fraction for the presence of CDK4 or CDK6 using Western blotting or other protein detection methods. A shift in the melting curve to higher temperatures in the this compound-treated samples indicates target engagement.[12]
NanoBRET™ Target Engagement Assay
This protocol describes the use of the NanoBRET™ technology for quantifying this compound's engagement with CDK4/6 in live cells.
-
Cell Transfection: Transfect cells with a vector expressing a CDK4 or CDK6-NanoLuc® fusion protein. For CDK assays, co-expression of a partner cyclin protein is often necessary.[9]
-
Cell Plating: Plate the transfected cells in a white, 96-well assay plate.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound.
-
Tracer Addition: Add a cell-permeable fluorescent tracer that specifically binds to CDK4/6.
-
Substrate Addition: Add the NanoLuc® substrate.
-
BRET Measurement: Measure the bioluminescence and fluorescence signals using a plate reader capable of detecting BRET. A decrease in the BRET signal with increasing concentrations of this compound indicates competitive displacement of the tracer and thus, target engagement.[13]
Visualizing the Pathways and Workflows
This compound's Mechanism of Action
References
- 1. aacr.org [aacr.org]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. academic.oup.com [academic.oup.com]
- 4. Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. biorxiv.org [biorxiv.org]
- 7. news-medical.net [news-medical.net]
- 8. NanoBRET® Target Engagement CDK Selectivity Systems [promega.com]
- 9. NanoBRET® ターゲットエンゲージメント | 生細胞での化合物結合評価 [promega.jp]
- 10. Abstract 2311: Determinants of CDK4 target engagement by palbociclib, this compound and abemaciclib - Art Boulevard [artboulevard.org]
- 11. In vivo visualization of fluorescence reflecting CDK4 activity in a breast cancer mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 12. High Throughput Cellular Thermal Shift Assays in Research and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 13. NanoBRET® Target Engagement BET BRD Assays [promega.jp]
Unraveling Ribociclib Resistance: A Comparative Guide to Differential Gene Expression
For researchers, scientists, and drug development professionals, understanding the molecular underpinnings of resistance to targeted therapies like Ribociclib is paramount for developing next-generation treatments. This guide provides a comparative analysis of differential gene expression in this compound-resistant versus sensitive cancer cells, supported by experimental data and detailed methodologies.
This compound, a selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6), has significantly improved progression-free survival in patients with hormone receptor-positive (HR+), human epidermal growth factor receptor 2-negative (HER2-) advanced breast cancer.[1][2] However, the emergence of acquired resistance remains a significant clinical challenge.[2][3] Transcriptomic studies have begun to shed light on the complex gene expression changes that drive this resistance, offering potential new therapeutic targets.
Key Gene Expression Alterations in this compound Resistance
Multiple studies have identified consistent patterns of differential gene expression in cancer cells that have developed resistance to this compound. These changes often involve the upregulation of genes that promote cell cycle progression independent of CDK4/6, activation of alternative signaling pathways, and alterations in metabolic processes.
A common theme in this compound resistance is the dysregulation of cell cycle control. Transcriptomic analysis of resistant breast cancer cell lines has revealed the upregulation of key cell cycle regulatory genes such as Polo-like kinase 1 (PLK1) and Aurora kinase B (AukB).[1] These kinases play crucial roles in mitosis, and their overexpression can allow cells to bypass the G1 arrest induced by CDK4/6 inhibition. Furthermore, increased expression of Cyclin E1 (CCNE1), which activates CDK2, is a known mechanism of resistance to CDK4/6 inhibitors, promoting G1/S transition.[4][5]
In addition to cell cycle dysregulation, resistant cells often exhibit activation of alternative signaling pathways to sustain proliferation. Single-cell RNA sequencing of tumors from patients treated with this compound and letrozole showed a convergent upregulation of the JNK signaling pathway in resistant tumors.[6] Other studies have implicated the PI3K/AKT/mTOR and MAPK pathways in mediating resistance.[4][7] For instance, in this compound-resistant breast cancer cells, the PI3K/AKT pathway can be highly activated.[7]
Metabolic reprogramming is another hallmark of this compound resistance. Transcriptomic analysis of palbociclib-resistant triple-negative breast cancer (TNBC) cells, a related CDK4/6 inhibitor, indicated that resistance involves alterations in lipid metabolism.[4]
The table below summarizes key differentially expressed genes identified in various studies comparing this compound-resistant and sensitive cells.
| Gene/Gene Set | Change in Resistant Cells | Cell Type/Model | Experimental Method | Reference |
| PLK1, AukB | Upregulated | MCF7 and T47D (ER+) breast cancer cells | Transcriptomic analysis | [1] |
| JNK signaling pathway genes | Upregulated | Early-stage breast cancer patient tumors | Single-cell RNA sequencing (scRNA-seq) | [6] |
| STAT3, PRKCB, MAPK3 | Upregulated in non-responders | Circulating tumor cells (CTCs) from HR+/HER2- metastatic breast cancer patients | Gene expression analysis (NanoString) | [2] |
| CDK6, CCND1 | Upregulated in responders | Circulating tumor cells (CTCs) from HR+/HER2- metastatic breast cancer patients | Gene expression analysis (NanoString) | [2] |
| CDK6, BCL2 | Overexpressed | CAMA-1 breast cancer cells | Transcriptional profiling | [8] |
| Lipid metabolism genes | Altered | MDA-MB-231 (TNBC) palbociclib-resistant cells | RNA-sequencing | [4] |
| Cell cycle-related genes (E2F targets) | Downregulated upon treatment | MCF7-derived breast cancer cells | RNA-sequencing and proteomics | [9] |
| Estrogen signaling genes | Downregulated | Early-stage breast cancer patient tumors | Single-cell RNA sequencing (scRNA-seq) | [6] |
Signaling Pathways in this compound Resistance
The development of resistance to this compound is not driven by single gene alterations but rather by the complex interplay of multiple signaling pathways. The diagram below illustrates the key pathways implicated in bypassing CDK4/6 inhibition. In sensitive cells, this compound effectively blocks the CDK4/6-Rb pathway, leading to G1 cell cycle arrest. However, in resistant cells, alternative pathways can be activated to overcome this blockade.
Caption: Signaling pathways in this compound sensitive vs. resistant cells.
Experimental Protocols
The identification of differentially expressed genes in this compound-resistant cells relies on robust experimental methodologies. Below are detailed protocols for key experiments cited in the literature.
Generation of this compound-Resistant Cell Lines
A common approach to studying drug resistance is the in vitro generation of resistant cell lines. This typically involves chronic exposure of a sensitive parental cell line to increasing concentrations of the drug.
-
Cell Culture: MCF7 and T47D (ER+/HER2-) breast cancer cells are cultured in standard media supplemented with fetal bovine serum and antibiotics.[1][2]
-
Drug Treatment: Cells are initially treated with a low dose of this compound (e.g., starting at 100 nM).[1]
-
Dose Escalation: The concentration of this compound is gradually increased over a period of several months (e.g., up to 600 nM over 8 months) as cells develop resistance and resume proliferation.[1]
-
Verification of Resistance: The resistant phenotype is confirmed by comparing the IC50 (half-maximal inhibitory concentration) of the resistant cells to the parental sensitive cells using cell viability assays.
RNA Sequencing (RNA-seq) for Gene Expression Profiling
RNA-seq is a powerful technique used to obtain a comprehensive snapshot of the transcriptome.
Caption: A typical experimental workflow for RNA-sequencing analysis.
-
RNA Extraction: Total RNA is isolated from both this compound-resistant and sensitive parental cells using a commercially available kit.
-
Library Preparation: RNA quality is assessed, and sequencing libraries are prepared. This process typically involves mRNA purification, fragmentation, reverse transcription to cDNA, and adapter ligation.
-
Sequencing: The prepared libraries are sequenced using a high-throughput sequencing platform (e.g., Illumina).
-
Data Analysis: The raw sequencing reads are processed through a bioinformatic pipeline. This includes quality control, alignment to a reference genome, and quantification of gene expression levels.
-
Differential Expression Analysis: Statistical methods are applied to identify genes that are significantly upregulated or downregulated in the resistant cells compared to the sensitive cells. A study on palbociclib-resistant MDA-MB-231 cells identified 2247 upregulated and 1427 downregulated transcripts.[4]
-
Pathway Analysis: Gene set enrichment analysis is performed to identify the biological pathways and processes that are significantly altered in the resistant cells.
Single-Cell RNA Sequencing (scRNA-seq) of Patient Tumors
scRNA-seq provides a higher resolution view of gene expression by analyzing the transcriptome of individual cells within a tumor, allowing for the identification of resistant subclones.[6]
-
Biopsy Collection: Serial tumor biopsies are obtained from patients at baseline and during treatment with this compound.[6]
-
Single-Cell Suspension: The biopsy tissue is dissociated into a single-cell suspension.
-
Single-Cell Capture and Library Preparation: Individual cells are captured, and scRNA-seq libraries are prepared using a platform like the 10x Genomics Chromium system.[6]
-
Sequencing and Data Analysis: Libraries are sequenced, and the data is analyzed to identify distinct cell populations (e.g., cancer cells, immune cells) and to determine the gene expression profiles of individual cancer cells. This allows for the comparison of gene expression between resistant and sensitive cancer cell populations within the same tumor and across different time points.
Conclusion and Future Directions
The studies highlighted in this guide demonstrate a growing consensus on the key molecular alterations that drive resistance to this compound. The upregulation of cell cycle regulators beyond CDK4/6, the activation of bypass signaling pathways like JNK and PI3K/mTOR, and metabolic reprogramming are central themes in the development of resistance.
The detailed experimental protocols provide a framework for researchers to investigate this compound resistance in their own model systems. Future research should focus on validating the identified targets and exploring novel therapeutic strategies to overcome resistance. This may include combination therapies that co-target these upregulated pathways or the development of next-generation inhibitors that can circumvent these resistance mechanisms. A deeper understanding of the heterogeneity of resistance at the single-cell level will also be crucial for designing more effective and personalized treatment regimens for patients with advanced breast cancer.
References
- 1. Investigation of this compound, abemaciclib and palbociclib resistance in ER+ breast cancer cells reveal potential therapeutic opportunities` - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Gene expression analysis in circulating tumour cells to determine resistance to CDK4/6 inhibitors plus endocrine therapy in HR + /HER2- metastatic breast cancer patients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medrxiv.org [medrxiv.org]
- 4. Differential gene expression analysis of palbociclib-resistant TNBC via RNA-seq - PMC [pmc.ncbi.nlm.nih.gov]
- 5. targetedonc.com [targetedonc.com]
- 6. Serial single-cell genomics reveals convergent subclonal evolution of resistance as early-stage breast cancer patients progress on endocrine plus CDK4/6 therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Breast Cancer Resistance to Cyclin-Dependent Kinases 4/6 Inhibitors: Intricacy of the Molecular Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
A Head-to-Head Comparison of Ribociclib and Abemaciclib: Single-Agent Activity in Preclinical and Clinical Settings
A Comprehensive Guide for Researchers and Drug Development Professionals
In the landscape of targeted cancer therapies, the selective inhibition of cyclin-dependent kinases 4 and 6 (CDK4/6) has emerged as a cornerstone in the treatment of hormone receptor-positive (HR+), human epidermal growth factor receptor 2-negative (HER2-) breast cancer. Among the front-runners in this class of drugs are Ribociclib and Abemaciclib, both of which have demonstrated significant clinical benefit. This guide provides a detailed comparison of the single-agent activity of these two inhibitors, supported by preclinical and clinical data, to aid researchers, scientists, and drug development professionals in their understanding and future investigations.
Biochemical Potency and Selectivity
The fundamental difference in the single-agent activity of this compound and Abemaciclib stems from their distinct biochemical profiles. Both molecules target the ATP-binding pocket of CDK4 and CDK6, leading to cell cycle arrest at the G1-S checkpoint. However, their potency and selectivity against these kinases, as well as their off-target effects, vary.
Preclinical studies have shown that both this compound and Abemaciclib are more potent against CDK4 than CDK6.[1][2] Abemaciclib, however, is reported to be the most potent of the three approved CDK4/6 inhibitors (including Palbociclib) and exhibits a greater selectivity for CDK4 over CDK6, with an approximately five-fold higher potency against CDK4.[1] This increased CDK4 selectivity is hypothesized to contribute to its distinct toxicity profile, with less hematological toxicity compared to other CDK4/6 inhibitors.[1] In contrast to this compound and Palbociclib, Abemaciclib has also been shown to inhibit CDK9 at higher concentrations.[1]
A broader kinase profiling using the KINOMEscan platform revealed that this compound is a highly selective CDK4/6 inhibitor, whereas Abemaciclib demonstrates activity against a wider range of kinases.[3] This polypharmacology of Abemaciclib may contribute to its observed single-agent efficacy and unique side-effect profile.
| Inhibitor | Target | IC50 (nM) | CDK4:CDK6 IC50 Ratio |
| This compound | CDK4 | 10 | 1:3.9 |
| CDK6 | 39 | ||
| Abemaciclib | CDK4 | 2 | 1:5 |
| CDK6 | 9.9 |
Table 1: Comparison of in vitro inhibitory potency (IC50) of this compound and Abemaciclib against CDK4 and CDK6. Data compiled from preclinical experiments.[1]
Preclinical Cellular Activity
In cellular assays, both this compound and Abemaciclib effectively inhibit the proliferation of RB1-proficient cancer cell lines by inducing G1 cell cycle arrest. The retinoblastoma protein (RB1) is a key tumor suppressor and a critical downstream substrate of CDK4/6. Loss of RB1 function is a primary mechanism of resistance to CDK4/6 inhibitors.
It has been noted that the choice of proliferation assay can significantly impact the perceived potency of CDK4/6 inhibitors. Assays that measure metabolic activity, such as those based on ATP levels, may underestimate the cytostatic effect of these drugs because cells arrested in G1 can continue to grow in size. DNA-based proliferation assays are therefore considered more representative of their anti-proliferative activity.[4][5]
Single-Agent Clinical Activity
While both this compound and Abemaciclib are approved in combination with endocrine therapy, only Abemaciclib has demonstrated significant single-agent activity in heavily pretreated patients with HR+/HER2- metastatic breast cancer, leading to its approval as a monotherapy.[6][7][8][9]
The pivotal MONARCH 1 trial, a Phase 2 single-arm study, evaluated the efficacy and safety of Abemaciclib monotherapy in patients with refractory HR+/HER2- metastatic breast cancer who had progressed on or after endocrine therapy and chemotherapy.[6][7][8]
| Endpoint | MONARCH 1 Trial Results (Abemaciclib Monotherapy) |
| Objective Response Rate (ORR) | 19.7% |
| Clinical Benefit Rate (CBR) | 42.4% |
| Median Progression-Free Survival (PFS) | 6.0 months |
| Median Overall Survival (OS) | 17.7 months |
Table 2: Key efficacy results from the MONARCH 1 trial of single-agent Abemaciclib in heavily pretreated HR+/HER2- metastatic breast cancer.[8]
The most common treatment-emergent adverse events of any grade in the MONARCH 1 trial were diarrhea, fatigue, and nausea.[8]
Single-agent clinical data for this compound is more limited, as its development has primarily focused on combination therapies.[10][11][12][13] While it has shown promising results in combination with endocrine therapy, its efficacy as a standalone agent in a heavily pretreated population has not been established to the same extent as Abemaciclib.
Signaling Pathway and Experimental Workflow
The diagrams below illustrate the CDK4/6-Rb signaling pathway targeted by this compound and Abemaciclib, and a typical experimental workflow for comparing their single-agent activity.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summarized protocols for key experiments used to evaluate the single-agent activity of this compound and Abemaciclib.
Kinase Inhibition Assay (e.g., KINOMEscan™)
This assay is used to determine the binding affinity and selectivity of the inhibitors against a large panel of kinases.
-
Principle: A competition binding assay where the test compound (this compound or Abemaciclib) competes with an immobilized, active-site directed ligand for binding to the kinase of interest. The amount of kinase bound to the solid support is measured.
-
Procedure:
-
Kinases are tagged with DNA and incubated with the test compound and the immobilized ligand.
-
After incubation, the kinase-ligand complexes are captured on a solid support.
-
Unbound components are washed away.
-
The amount of kinase captured on the solid support is quantified using quantitative PCR (qPCR) of the DNA tag.
-
The results are typically expressed as a percentage of the control (DMSO) and used to determine the dissociation constant (Kd) or IC50 values.[14]
-
Cell Proliferation Assay
This assay measures the effect of the inhibitors on the proliferation of cancer cell lines.
-
Principle: Cancer cells are treated with increasing concentrations of the inhibitor, and the number of viable cells is determined after a set period. DNA-based assays (e.g., CyQUANT®) are preferred over metabolic assays.
-
Procedure:
-
Seed cancer cells (e.g., MCF-7, T-47D) in 96-well plates and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound or Abemaciclib (typically ranging from nanomolar to micromolar concentrations) or DMSO as a vehicle control.
-
Incubate the plates for a specified period (e.g., 72 hours).
-
Lyse the cells and add a DNA-binding fluorescent dye.
-
Measure the fluorescence intensity, which is proportional to the cell number.
-
Calculate the half-maximal growth inhibition (GI50) values from the dose-response curves.[15]
-
Cell Cycle Analysis
This technique is used to determine the percentage of cells in different phases of the cell cycle (G0/G1, S, G2/M) following treatment with the inhibitors.
-
Principle: Cells are stained with a fluorescent dye that binds stoichiometrically to DNA. The fluorescence intensity of individual cells is measured by flow cytometry, which reflects the DNA content and thus the cell cycle phase.
-
Procedure:
-
Treat cancer cells with the inhibitor or DMSO for a defined period (e.g., 24-48 hours).
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells in cold 70% ethanol.
-
Resuspend the fixed cells in a staining solution containing a DNA dye (e.g., propidium iodide) and RNase A.
-
Analyze the stained cells using a flow cytometer.
-
Quantify the percentage of cells in each phase of the cell cycle using appropriate software.[16]
-
Western Blot for Phospho-Rb
This immunoassay is used to detect the levels of phosphorylated retinoblastoma protein (pRb), a direct downstream target of CDK4/6.
-
Principle: Proteins from cell lysates are separated by size using gel electrophoresis, transferred to a membrane, and probed with antibodies specific for total Rb and phosphorylated Rb (e.g., at Ser780, Ser807/811).
-
Procedure:
-
Treat cells with the inhibitor or DMSO for a specified time.
-
Lyse the cells in a buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates.
-
Separate equal amounts of protein on an SDS-PAGE gel.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies against total Rb and phospho-Rb.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities to determine the ratio of phospho-Rb to total Rb.[17][18][19]
-
Conclusion
This compound and Abemaciclib, while both potent CDK4/6 inhibitors, exhibit distinct single-agent profiles. Abemaciclib's greater potency against CDK4, broader kinase inhibition profile, and demonstrated single-agent clinical activity in the MONARCH 1 trial set it apart. This compound, on the other hand, is a highly selective CDK4/6 inhibitor with a well-established efficacy in combination therapies. The choice between these agents in a research or clinical context should be guided by a thorough understanding of their differential pharmacology, efficacy, and safety profiles. Further head-to-head preclinical and clinical studies will be invaluable in further elucidating the nuanced differences between these important therapeutic agents.
References
- 1. Inhibiting CDK4/6 in Breast Cancer with Palbociclib, this compound, and Abemaciclib: Similarities and Differences - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Multi-omics profiling establishes the polypharmacology of FDA Approved CDK4/6 inhibitors and the potential for differential clinical activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. biorxiv.org [biorxiv.org]
- 6. ascopubs.org [ascopubs.org]
- 7. Lilly Announces Results from MONARCH 1 Trial of Abemaciclib Monotherapy [prnewswire.com]
- 8. MONARCH 1, a phase 2 study of abemaciclib, a CDK4 and CDK6 inhibitor, as a single agent, in patients with refractory HR+/HER2− metastatic breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. firstwordpharma.com [firstwordpharma.com]
- 10. ascopubs.org [ascopubs.org]
- 11. Clinico-Immunological Effects of a Single-Agent CDK4/6 Inhibitor in Advanced HR+/HER2- Breast Cancer Based on a Window of Opportunity Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A phase III trial of adjuvant this compound plus endocrine therapy versus endocrine therapy alone in patients with HR-positive/HER2-negative early breast cancer: final invasive disease-free survival results from the NATALEE trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Real-world effectiveness of this compound + aromatase inhibitor, or endocrine monotherapy, or chemotherapy as first-line treatment in postmenopausal women with HR-positive, HER2-negative locally advanced or metastatic breast cancer: Baseline data from the RIBANNA study. - ASCO [asco.org]
- 14. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 15. en.ice-biosci.com [en.ice-biosci.com]
- 16. researchgate.net [researchgate.net]
- 17. Detection of Retinoblastoma Protein Phosphorylation by Immunoblot Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. m.youtube.com [m.youtube.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
